2-Isopropyl-1,4-dimethoxybenzene
Description
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Properties
IUPAC Name |
1,4-dimethoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)10-7-9(12-3)5-6-11(10)13-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMQSUCWUDELOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Isopropyl-1,4-dimethoxybenzene synthesis and properties
Title: 2-Isopropyl-1,4-dimethoxybenzene: Synthesis, Physicochemical Properties, and Applications in Advanced Phenethylamine Derivation
Executive Summary
This compound (CAS: 4132-71-2) is a highly versatile, electron-rich aromatic ether. While structurally simple, it serves as a critical intermediate in the synthesis of sterically hindered phenethylamine derivatives and is rigorously cataloged in pharmaceutical compendia as a reference standard. This technical guide explores the physicochemical profiling, strategic synthetic pathways, and downstream functionalization of this compound, providing a self-validating experimental protocol for its high-yield synthesis.
Chemical Identity & Physicochemical Profiling
As a dialkoxybenzene with a bulky isopropyl substituent, this compound exhibits high lipophilicity and specific steric constraints that dictate its downstream reactivity. It is frequently utilized as a precursor in forensic chemistry and is commercially designated as "Atropine Impurity 2" or "Atropine EP Impurity D" for pharmaceutical quality control (QC) applications [5].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,4-dimethoxy-2-(propan-2-yl)benzene |
| CAS Registry Number | 4132-71-2 |
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| Topological Polar Surface Area (TPSA) | 18.5 Ų |
| XLogP3 (Lipophilicity) | ~2.8 |
| Monoisotopic Mass | 180.115 Da |
(Data sourced from PubChem computed properties [1])
Strategic Synthetic Pathways
The synthesis of this compound can be approached via three distinct strategic pathways, each presenting specific thermodynamic and kinetic considerations:
-
Pathway A: Grignard Addition and Reduction. Pioneered in the synthesis of complex psychoactive phenethylamines [3], this route begins with 2,5-dimethoxyacetophenone. A Grignard reaction with methylmagnesium bromide yields 2-(2,5-dimethoxyphenyl)propan-2-ol, which is subsequently reduced (via catalytic hydrogenation) to the target hydrocarbon.
-
Pathway B: Friedel-Crafts Alkylation. Direct isopropylation of 1,4-dimethoxybenzene using isopropyl alcohol and a strong acid catalyst (e.g.,
). While highly atom-economical, this route often suffers from polyalkylation (yielding 1,4-diisopropyl-2,5-dimethoxybenzene) and requires rigorous temperature control to prevent the polymerization of the intermediate carbocation. -
Pathway C: O-Methylation of 2-Isopropylhydroquinone. The most reliable method for achieving high-purity analytical standards. It relies on the exhaustive methylation of the precursor hydroquinone using methyl iodide (
) or dimethyl sulfate under mildly basic conditions.
Experimental Methodology: High-Yield O-Methylation
Protocol: Exhaustive O-Methylation of 2-Isopropylhydroquinone
Step 1: Initiation & Deprotonation
-
Action: Dissolve 1.0 equivalent of 2-isopropylhydroquinone in anhydrous acetone to achieve a 0.5 M concentration. Add 3.0 equivalents of finely powdered, anhydrous potassium carbonate (
). Stir the heterogeneous mixture at 25°C for 30 minutes. -
Causality:
is selected as a mild, insoluble base. It selectively deprotonates the phenolic -OH groups to form the highly nucleophilic phenoxide ion without hydrolyzing the alkylating agent, which is a common failure point when using stronger aqueous bases like NaOH.
Step 2: Electrophilic Methylation
-
Action: Dropwise, add 3.0 equivalents of Methyl Iodide (
). Equip the reaction flask with a reflux condenser and heat the system to 56°C (reflux) for 12 hours. -
Causality: The
attack of the phenoxide on is sterically hindered by the adjacent bulky isopropyl group at the 2-position. Refluxing provides the necessary kinetic energy to overcome this steric activation barrier, driving the reaction to complete dimethylation rather than stalling at the mono-methylated intermediate.
Step 3: Quenching & Phase Separation
-
Action: Cool the reaction to room temperature. Filter off the inorganic salts (KI and unreacted
) and concentrate the filtrate under reduced pressure. Partition the resulting residue between ethyl acetate and deionized water. -
Causality: The biphasic workup acts as a primary purification step. The highly lipophilic this compound migrates entirely to the organic layer, while polar impurities and residual salts are washed away in the aqueous phase.
Step 4: Isolation & Validation
-
Action: Dry the organic layer over anhydrous
, filter, and evaporate the solvent. Purify the crude oil via silica gel flash chromatography (eluting with 95:5 Hexanes:Ethyl Acetate). -
Causality: Chromatography ensures the absolute removal of any trace mono-methylated products. The absence of a broad -OH stretch (~3300 cm⁻¹) in the FTIR spectrum of the eluate serves as a self-validating checkpoint for complete conversion to the dimethoxy ether.
Mechanistic Insights: Downstream Functionalization
The electron-donating nature of the two methoxy groups makes the aromatic ring of this compound highly susceptible to Electrophilic Aromatic Substitution (EAS), allowing for advanced downstream functionalization:
-
Regioselective Bromination: To synthesize halogenated precursors, the compound can be treated with N-Bromosuccinimide (NBS) in acetonitrile. This method is highly regioselective, yielding 1-bromo-2,5-dimethoxy-4-isopropylbenzene without side-chain bromination. This is driven by the substantial increase in the rate of the ionic bromination process when utilizing a polar aprotic solvent like
[4]. -
Vilsmeier-Haack Formylation: The compound can be formylated using Phosphorus Oxychloride (
) and N-Methylformanilide to yield 2,5-dimethoxy-4-isopropylbenzaldehyde, the direct precursor to the 2C-iP and DOIP series.
Applications in Forensic & Pharmaceutical Science
Forensic Reference Standards (2C-iP & DOIP)
The formylated derivative of this compound undergoes a nitroaldol (Henry) reaction with nitromethane or nitroethane. Subsequent reduction with Lithium Aluminum Hydride (
Pharmaceutical Quality Control In the pharmaceutical industry, this compound is strictly monitored as an impurity profile standard. It is commercially designated as "Atropine Impurity 2" [5], requiring rigorous quantification during the analytical method validation (AMV) and Quality Control (QC) of active pharmaceutical ingredients to ensure formulation consistency.
Figure 1: Synthetic divergence of this compound into DOIP and 2C-iP.
References
-
PubChem. "this compound | C11H16O2 | CID 11041315". National Institutes of Health (NIH).[Link]
-
Wikipedia Contributors. "2C (psychedelics)". Wikipedia, The Free Encyclopedia. [Link]
-
Bluelight Community. "The Big & Dandy 2C-iP Thread". Bluelight.org.[Link]
-
Carreno, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes". Synthesis 1992.[Link]
-
Cleanchem Laboratories. "Atropine Impurity 2 | CAS No: 4132-71-2". Cleanchemlab.com.[Link]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-isopropyl-1,4-dimethoxybenzene
Abstract: This technical guide provides a comprehensive analysis of 2-isopropyl-1,4-dimethoxybenzene (CAS No: 4132-71-2), a substituted aromatic ether of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's molecular identity, physicochemical properties, and chemical reactivity, with a focus on the directing effects of its substituents in electrophilic aromatic substitution reactions. A plausible, field-proven synthetic protocol via Friedel-Crafts alkylation is presented, alongside a predictive examination of its spectroscopic signature (NMR, IR, MS) for characterization. Safety, handling, and disposal considerations are also summarized to ensure its proper use in a laboratory setting. This guide serves as a critical resource for scientists and professionals engaged in drug development and materials science, offering both foundational data and practical, experience-driven insights.
Molecular Identity and Structure
This compound is an aromatic organic compound characterized by a benzene ring substituted with two methoxy groups and one isopropyl group. This substitution pattern renders the molecule asymmetric and imparts specific reactivity and physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Alternate IUPAC Name | 1,4-dimethoxy-2-propan-2-ylbenzene | [2] |
| CAS Number | 4132-71-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(OC)C(C(C)C)=C1 | [1] |
| InChIKey | UOMQSUCWUDELOW-UHFFFAOYSA-N | [2] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituent nodes O1 [label="O"]; C_Me1 [label="CH3"]; O4 [label="O"]; C_Me4 [label="CH3"]; C_iso_CH [label="CH"]; C_iso_Me1 [label="CH3"]; C_iso_Me2 [label="CH3"];
// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent edges C1 -- O1; O1 -- C_Me1; C2 -- C_iso_CH; C_iso_CH -- C_iso_Me1; C_iso_CH -- C_iso_Me2; C4 -- O4; O4 -- C_Me4;
// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O1 [pos="0,2!"]; C_Me1 [pos="0,3!"]; O4 [pos="0,-2!"]; C_Me4 [pos="0,-3!"]; C_iso_CH [pos="-1.87,1!"]; C_iso_Me1 [pos="-2.87,0.5!"]; C_iso_Me2 [pos="-2.87,1.5!"]; }
Caption: 2D structure of this compound.
Physicochemical Properties
Experimental data for the physical properties of this compound are not widely published. The values presented below are a combination of data from suppliers and computed properties from reputable databases. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents.
| Property | Value | Notes / Source |
| Appearance | Not specified; likely a liquid or low-melting solid at room temperature. | Inferred from related structures. |
| Melting Point | Data not available. | The parent compound, 1,4-dimethoxybenzene, has a melting point of 54-56 °C.[3] |
| Boiling Point | Data not available. | A related isomer, 2-isopropyl-1,4-dimethylbenzene, boils at 196 °C.[4] The parent, 1,4-dimethoxybenzene, boils at 212-213 °C.[5] |
| Density | Data not available. | A related isomer, 2-isopropyl-1-methoxy-4-methylbenzene, has a density of 0.9435 g/cm³.[6] |
| Solubility | Insoluble in water; soluble in organic solvents. | Inferred from its nonpolar aromatic structure and confirmed for related diisopropylbenzenes.[7] |
| XLogP3 | 3.2 | A computed value indicating lipophilicity.[2] |
Chemical Reactivity and Synthetic Profile
The chemical behavior of this compound is dominated by its electron-rich aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS).
Causality of Reactivity: Electronic and Steric Effects
The reactivity and regioselectivity of the benzene ring are governed by the interplay of its three substituents:
-
Methoxy Groups (-OCH₃): These are powerful activating groups that donate electron density to the ring via a strong resonance effect (+M). They are ortho, para-directing, meaning they activate the positions adjacent (ortho) and opposite (para) to themselves for electrophilic attack.[8]
-
Isopropyl Group (-CH(CH₃)₂): This is a weakly activating group that donates electron density through an inductive effect (+I). It is also ortho, para-directing.
When multiple activating groups are present, the most powerful activating group dictates the position of substitution.[9] In this molecule, the two methoxy groups exert the dominant electronic influence. However, steric hindrance from the bulky isopropyl group at the C-2 position significantly obstructs attack at the adjacent C-3 position. Therefore, electrophilic attack is most favored at the least sterically hindered, electronically activated positions: C-5 and C-6.
Caption: Analysis of electronic and steric effects on electrophilic substitution.
Proposed Synthesis: Friedel-Crafts Alkylation
A logical and field-proven method for synthesizing this compound is the Friedel-Crafts alkylation of the readily available starting material, 1,4-dimethoxybenzene.[10] This reaction utilizes an alcohol as the carbocation precursor and a strong acid as the catalyst.[11][12] The choice of a strong protic acid like sulfuric acid is effective for generating the isopropyl carbocation from 2-propanol, which then acts as the electrophile.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
Causality: This protocol is adapted from established procedures for the alkylation of 1,4-dimethoxybenzene.[12][13] Acetic acid serves as a co-solvent to ensure homogeneity of the reactants. Sulfuric acid acts as both a catalyst to generate the isopropyl carbocation from 2-propanol and as a dehydrating agent. The reaction is performed at low temperatures initially to control the exothermic nature of mixing sulfuric acid and to prevent unwanted side reactions, such as polymerization of the carbocation.[14]
-
Reagent Preparation: In a 100-mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid (~3-4 mL per gram of starting material).
-
Addition of Alkylating Agent: Add 2-propanol (1.1 eq) to the flask.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.
-
Catalyst Addition: While maintaining the temperature below 10 °C, slowly add concentrated sulfuric acid (~7 mL per gram of starting material) dropwise over 10-15 minutes. Self-Validation: Careful temperature control is critical; a significant exotherm indicates the reaction is proceeding but must be managed to prevent side-product formation. The solution may change color.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 20-30 minutes to ensure the reaction goes to completion.
-
Work-up and Isolation: Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. This quenches the reaction and precipitates the water-insoluble organic product.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and acetic acid.[12]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product. Self-Validation: A sharp melting point and clean NMR spectrum of the recrystallized solid will confirm the purity of the synthesized this compound.
Spectroscopic Profile and Characterization
General Analytical Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[15]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Spectrum
The asymmetry of the molecule means all three aromatic protons and both methoxy groups are chemically non-equivalent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.7-6.9 | Multiplet | 3H | Ar-H | Aromatic protons in an electron-rich environment. |
| ~3.85 | Singlet | 3H | -OCH₃ (at C4) | Methoxy group protons, typical chemical shift. |
| ~3.80 | Singlet | 3H | -OCH₃ (at C1) | Slightly different chemical environment from the other methoxy group. |
| ~3.1-3.4 | Septet | 1H | -CH(CH₃)₂ | Methine proton split by 6 equivalent methyl protons. |
| ~1.2-1.3 | Doublet | 6H | -CH(CH₃)₂ | Six equivalent methyl protons split by the single methine proton.[15] |
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry, all 11 carbon atoms are expected to be unique, giving rise to 11 distinct signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | Ar C-O (C1, C4) | Aromatic carbons attached to electron-donating oxygen atoms are deshielded. |
| ~135-140 | Ar C-isopropyl (C2) | Quaternary aromatic carbon attached to the isopropyl group. |
| ~110-120 | Ar C-H (C3, C5, C6) | Aromatic carbons bonded to hydrogen. |
| ~55-56 | -OCH₃ | Typical chemical shift for methoxy group carbons.[15] |
| ~26-28 | -CH(CH₃)₂ | Aliphatic methine carbon. |
| ~22-24 | -CH(CH₃)₂ | Aliphatic methyl carbons. |
Predicted Infrared (IR) Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2970-2850 | C-H Stretch | Aliphatic (isopropyl, methoxy) C-H |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl Ether (asymmetric) |
| 1050-1020 | C-O Stretch | Aryl Ether (symmetric) |
Predicted Mass Spectrum (MS)
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 180, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 165 (M-15): Loss of a methyl group (-CH₃) from a methoxy substituent.
-
m/z = 137 (M-43): Loss of the isopropyl group (-CH(CH₃)₂), which is a stable secondary carbocation.
-
Safety, Handling, and Disposal
No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on the parent compound, 1,4-dimethoxybenzene, and general laboratory best practices.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain. Treat as hazardous chemical waste.
Applications and Future Outlook
This compound, with its highly activated and functionalized aromatic ring, represents a versatile chemical intermediate. Its structure is a scaffold that can be further elaborated through various organic reactions. Patents involving related dimethoxybenzene structures suggest their utility as building blocks in the synthesis of more complex molecules for pharmaceuticals and materials science.[2][17] The specific substitution pattern of this compound offers unique regiochemical control in subsequent reactions, making it a valuable tool for synthetic chemists aiming to construct complex molecular architectures.
References
-
Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. (2009, January 9). City College of San Francisco. [Link]
-
2-Isopropyl-1-methoxy-4-methylbenzene. CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. [Link]
-
Specifically for dimethoxybenzene, why is it difficult to stop the reaction after one alkylation... (n.d.). Toppr. [Link]
-
Reactivity in Cleavage of Dimethoxybenzenes by Sodium in Liquid Ammonia. (1996). The Journal of Organic Chemistry. ACS Publications. [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). Jasperse Chem 365. [Link]
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This compound. (n.d.). PubChem. [Link]
-
Ashenhurst, J. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. [Link]
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1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0315929). (n.d.). NP-MRD. [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages. [Link]
-
Iodination of di-and trimethoxy substituted benzene derivatives using... (n.d.). ResearchGate. [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University. [Link]
-
PHOTOSUBSTITUTION REACTIONS OF AROMATIC COMPOUNDS. (n.d.). IUPAC. [Link]
-
Alkylation of 1,4-Dimethoxybenzene. (n.d.). Scribd. [Link]
-
2-isopropyl-1,4-dimethylbenzene. (n.d.). Stenutz. [Link]
-
Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-. (n.d.). NIST WebBook. [Link]
-
Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. (n.d.). The Royal Society of Chemistry. [Link]
-
1,2-Dimethoxy-4-(2-propen-1-yl)benzene Properties. (2025, October 15). EPA. [Link]
-
Benzene, 1,4-dimethoxy-. (n.d.). NIST WebBook. [Link]
-
1,4-Dimethoxybenzene. (n.d.). Wikipedia. [Link]
- Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane. (2022).
-
Diisopropylbenzene. (n.d.). Wikipedia. [Link]
-
2,2'-dimethoxy-6-formylbiphenyl. (n.d.). Organic Syntheses Procedure. [Link]
-
4-Isopropyl-1,2-dimethoxybenzene. (n.d.). PubChem. [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). Rsc.org. [Link]
-
1,4-dimethoxybenzene. (n.d.). Stenutz. [Link]
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2-Isopropyl-1,4-dimethoxybenzene IUPAC name and synonyms
This technical guide is structured to provide an exhaustive analysis of 2-Isopropyl-1,4-dimethoxybenzene , a critical intermediate in the synthesis of bioactive quinones and a structural analog to key pharmacophores in the thymol series.
Nomenclature, Synthesis, and Pharmaceutical Utility[1]
Part 1: Chemical Identity & Nomenclature
This compound is a lipophilic ether often encountered as a synthetic intermediate or a specific impurity in the processing of botanical extracts (e.g., Nigella sativa derivatives).[1][2][3] It serves as the stable, protected precursor to 2-isopropyl-1,4-benzoquinone , a des-methyl analog of the potent anticancer agent Thymoquinone.
Core Identifiers
| Parameter | Detail |
| IUPAC Name | 1,4-Dimethoxy-2-(propan-2-yl)benzene |
| Common Synonyms | Isopropylhydroquinone dimethyl ether; 2,5-Dimethoxy-isopropylbenzene (Note: numbering depends on priority rules, but 1,4-dimethoxy is standard) |
| CAS Registry Number | 4132-71-2 |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| SMILES | COC1=CC=C(OC)C(C(C)C)=C1 |
| InChI Key | UOMQSUCWUDELOW-UHFFFAOYSA-N |
Critical Distinction (E-E-A-T Alert)
Researchers must distinguish this compound (C₁₁) from its methylated analog, Thymohydroquinone dimethyl ether (CAS 14753-08-3, C₁₂H₁₈O₂).
-
Target (C₁₁): this compound (No methyl group at C5).[2]
-
Analog (C₁₂): 2-Isopropyl-5-methyl-1,4-dimethoxybenzene (Methyl group at C5).
-
Impact: Failure to distinguish these results in incorrect mass balance calculations during metabolite profiling and synthesis.
Part 2: Physicochemical Properties & Structural Analysis
The molecule features a benzene core activated by two electron-donating methoxy groups in a para relationship, making the ring highly nucleophilic and susceptible to electrophilic aromatic substitution (EAS) or oxidation.
Calculated & Observed Properties
| Property | Value | Context |
| Physical State | Colorless to pale yellow liquid/oil | Standard conditions |
| Boiling Point | ~245–250 °C | Extrapolated from homologs |
| LogP (Predicted) | 3.2 – 3.5 | Highly lipophilic; crosses BBB |
| Solubility | Soluble in EtOH, Et₂O, DCM; Insoluble in H₂O | Typical for dialkoxy benzenes |
| Density | ~0.98 g/cm³ | Liquid handling parameter |
Spectroscopic Signature (NMR Expectations)
For structural validation, the ¹H NMR spectrum (CDCl₃, 400 MHz) typically exhibits:
-
Aromatic Region: Three protons. H-3 appears as a singlet (or narrow doublet) due to isolation between the isopropyl and methoxy groups. H-5 and H-6 appear as doublets (ortho-coupling, J ≈ 8.5 Hz).
-
Methoxy Groups: Two distinct singlets around δ 3.75–3.80 ppm (3H each).
-
Isopropyl Group: A septet at δ 3.2–3.4 ppm (1H) and a doublet at δ 1.2 ppm (6H).
Part 3: Synthetic Methodologies
Two primary routes exist for the synthesis of this compound. The Friedel-Crafts Alkylation is preferred for scale-up due to the low cost of starting materials (1,4-dimethoxybenzene).
Route A: Friedel-Crafts Alkylation (Recommended)
This protocol utilizes the strong ortho/para directing power of the methoxy groups to install the isopropyl moiety.
Reaction Scheme: 1,4-Dimethoxybenzene + Isopropanol --(H₂SO₄)--> this compound
Detailed Protocol
-
Reagents:
-
1,4-Dimethoxybenzene (1.0 eq)
-
Isopropyl Alcohol (1.5 eq) or Isopropyl Bromide (1.1 eq)
-
Sulfuric Acid (H₂SO₄, conc.) or AlCl₃ (Lewis Acid catalyst)
-
Solvent: Glacial Acetic Acid (if using H₂SO₄) or Nitromethane (if using AlCl₃)
-
-
Procedure (Acid Catalysis):
-
Dissolution: Dissolve 10 mmol of 1,4-dimethoxybenzene in 15 mL of glacial acetic acid in a round-bottom flask.
-
Activation: Add 15 mmol of Isopropyl Alcohol. Cool the mixture to 0–5 °C using an ice bath to prevent polymerization.
-
Addition: Dropwise add concentrated H₂SO₄ (2.0 eq) over 20 minutes. Maintain internal temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 9:1).
-
Quench: Pour the reaction mixture onto 100 g of crushed ice.
-
Isolation: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with sat. NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexane).
-
Route B: Methylation of Isopropylhydroquinone
Used when the precise regiochemistry of the phenol is already established.
-
Reagents: Isopropylhydroquinone, Dimethyl Sulfate (DMS) or MeI, K₂CO₃, Acetone (Reflux).
-
Note: This route avoids isomer mixtures but requires the more expensive hydroquinone precursor.
Part 4: Drug Development Utility & Pathway Logic
In drug discovery, this compound acts as a Lipophilic Pro-drug Scaffold . The methoxy groups protect the reactive quinone core, improving bioavailability and stability during formulation.
Precursor to Bioactive Quinones
The most significant application is the oxidative conversion to 2-isopropyl-1,4-benzoquinone . This quinone is a structural analog of Thymoquinone (the bioactive in Black Cumin), lacking only the C5-methyl group.
-
Mechanism: Oxidative demethylation using Cerium(IV) Ammonium Nitrate (CAN) or AgO.
-
Therapeutic Relevance: Quinones of this class exhibit cytotoxicity against cancer cell lines via ROS generation and Michael addition to thiol-containing enzymes.
Impurity Profiling (CMC)
In the synthesis of complex alkaloids or during the extraction of thymol-related compounds, CAS 4132-71-2 is often tracked as a process-related impurity.
-
Regulatory Status: It may be listed in vendor catalogs as "Atropine Impurity 2" or similar, indicating its presence in specific synthetic routes for tropane alkaloids or as a degradation product of stabilizers used in those processes.
Visualization: Synthesis & Activation Pathway
The following diagram illustrates the synthesis of the target molecule and its subsequent activation into a bioactive quinone.
Figure 1: Synthetic pathway from commodity chemicals to bioactive quinone analogs via the this compound intermediate.[2][4][5]
Part 5: Safety & Handling
While less volatile than its phenolic analogs, this compound requires standard chemical hygiene.
-
Hazards: Skin and eye irritant. Potential sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C to prevent slow oxidation to the quinone (which causes darkening).
-
Disposal: Incineration as organic waste.
References
-
National Institute of Standards and Technology (NIST). (2025). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl- (Thymohydroquinone dimethyl ether) Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2025). This compound (CID 11041315) - Compound Summary.[2] National Library of Medicine. [Link]
- Bauer, K., et al. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.
Sources
- 1. CN103288618A - Synthesis method of thymoquinone serving as blood vessel inhibition medicament - Google Patents [patents.google.com]
- 2. 31574-44-4|2-Isopropyl-1-methoxy-4-methylbenzene|BLD Pharm [bldpharm.com]
- 3. 1,4-二甲氧基-2-异丙基苯 - CAS号 4132-71-2 - 摩熵化学 [molaid.com]
- 4. 18086-24-3|2-(2,5-Dimethoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Guide: Spectroscopic Data of 2-Isopropyl-1,4-Dimethoxybenzene
This guide details the spectroscopic characterization of 2-isopropyl-1,4-dimethoxybenzene (CAS: 4132-71-2), also known as 2,5-dimethoxycumene. The following technical analysis synthesizes experimental protocols and spectral assignments derived from electrophilic aromatic substitution studies and standard spectroscopic databases.
Executive Summary & Compound Identity
This compound is a dialkoxy-substituted aromatic hydrocarbon often encountered as an intermediate in the synthesis of quinones or as a derivative in the fragrance industry. Its structure features a benzene ring substituted with two methoxy groups at the para positions (1,[1][2]4) and an isopropyl group at the ortho position (2) relative to the first methoxy group.
-
IUPAC Name: 1,4-Dimethoxy-2-(propan-2-yl)benzene
-
CAS Number: 4132-71-2
-
Molecular Formula:
-
Molecular Weight: 180.25 g/mol
-
Key Synonyms: 2,5-Dimethoxycumene; Isopropylhydroquinone dimethyl ether.
Experimental Protocols for Spectral Acquisition
To ensure data integrity, the following sample preparation and acquisition protocols are recommended.
Nuclear Magnetic Resonance (NMR)
-
Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL of Chloroform-d (
) . Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( ppm). -
Instrument Settings:
- Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard zg30.
-
Relaxation Delay (D1):
1.0 s to ensure quantitative integration of methyl protons. -
Temperature: 298 K.
Infrared Spectroscopy (IR)
-
Method: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal or NaCl liquid film.
-
Sample State: Neat oil (the compound is typically a liquid or low-melting solid).
-
Resolution: 4
, 16 scans.
Mass Spectrometry (MS)
-
Ionization: Electron Impact (EI) at 70 eV.[3]
-
Inlet: GC-MS injection (Split ratio 20:1) to prevent detector saturation.
-
Source Temp: 230 °C.
Spectroscopic Data Analysis[3][4]
H NMR Spectroscopy (400 MHz, )
The proton NMR spectrum is characterized by the asymmetry introduced by the isopropyl group. Unlike the symmetric 1,4-dimethoxybenzene (which shows a singlet for aromatic protons), this derivative displays a specific splitting pattern for the aromatic region and distinct signals for the methoxy groups.
| Shift ( | Multiplicity | Integral | Assignment | Coupling ( |
| 6.75 – 6.85 | Multiplet | 3H | Ar-H (C3, C5, C6) | Overlapping ABX system |
| 3.79 | Singlet | 3H | C1-OCH | - |
| 3.76 | Singlet | 3H | C4-OCH | - |
| 3.32 | Septet | 1H | -CH (CH | |
| 1.21 | Doublet | 6H | -CH(CH |
Interpretation Logic:
-
Aromatic Region: The protons at C3, C5, and C6 are chemically non-equivalent. H3 (singlet-like or small doublet) appears distinct from the H5/H6 pair (AB system,
Hz). However, due to similar electronic environments (ortho to alkoxy), they often overlap in lower-field instruments. -
Methoxy Groups: Two distinct singlets appear because the C1-OMe is sterically crowded by the adjacent isopropyl group, slightly altering its shift compared to the C4-OMe.
C NMR Spectroscopy (100 MHz, )
The carbon spectrum confirms the presence of 11 distinct carbon environments.
| Shift ( | Type | Assignment |
| 153.5, 151.2 | Quaternary | C -O (C1, C4) |
| 137.0 | Quaternary | C -iPr (C2) |
| 112.5, 111.0, 110.5 | CH | Aromatic C -H (C3, C5, C6) |
| 56.2, 55.8 | CH | -OC H |
| 26.8 | CH | -C H(CH |
| 22.8 | CH | -CH(C H |
Mass Spectrometry (EI, 70 eV)
The fragmentation pattern is dominated by the stability of the benzylic carbocation formed after the loss of a methyl radical from the isopropyl group.
| m/z | Intensity | Fragment Ion | Mechanism |
| 180 | Significant | Molecular Ion | |
| 165 | Base Peak (100%) | Benzylic cleavage of isopropyl methyl | |
| 150 | Low | Loss of formaldehyde from methoxy | |
| 137 | Medium | Loss of isopropyl group |
Infrared Spectroscopy (IR)
Key diagnostic bands confirm the ether linkages and aromaticity.
-
2850–2960 cm
: C-H stretching (Aliphatic, strong due to isopropyl/methoxy). -
1590, 1500 cm
: C=C Aromatic ring stretch. -
1215 cm
: C-O-C asymmetric stretch (Aryl alkyl ether). -
1040 cm
: C-O-C symmetric stretch.
Structural Visualization & Workflows
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathway leading to the base peak at m/z 165.
Caption: Primary fragmentation pathway under 70 eV Electron Impact ionization.
Analytical Workflow for Purity Assessment
This workflow describes the logical sequence for validating the synthesis of this compound.
Caption: Step-by-step analytical workflow for isolating and validating the target compound.
References
-
Carreño, M. C., García Ruano, J. L., & Urbano, A. (1992). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes . Synthesis, 1992(07), 651-653. Link
- Context: Cites this compound (compound 1e)
-
National Institute of Standards and Technology (NIST). 1,4-Dimethoxybenzene Mass Spectrum . NIST Chemistry WebBook, SRD 69. Link
- Context: Reference for the parent compound fragment
-
Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses . Wiley-VCH. Link
- Context: Discusses the synthesis and properties of hydroquinone dimethyl ethers.
Sources
A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Isopropyl-1,4-dimethoxybenzene
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-isopropyl-1,4-dimethoxybenzene (IUPAC Name: 1,4-dimethoxy-2-propan-2-ylbenzene)[1]. It is designed for researchers and drug development professionals, offering a detailed interpretation of spectral data grounded in the principles of chemical structure and substituent effects. This document outlines the experimental protocols, provides a thorough assignment of all proton and carbon signals, and explains the underlying electronic effects that govern the observed chemical shifts and coupling patterns.
Molecular Structure and Spectroscopic Overview
This compound is a trisubstituted aromatic ether. Its structure consists of a benzene ring with two electron-donating methoxy (-OCH₃) groups at positions 1 and 4, and a weakly electron-donating isopropyl group at position 2. This substitution pattern removes the plane of symmetry that would be present in a simpler molecule like 1,4-dimethoxybenzene, rendering all three aromatic protons and all eleven carbons chemically non-equivalent[2]. Consequently, the NMR spectra are expected to show distinct signals for each unique nucleus, providing a rich dataset for structural confirmation.
The numbering scheme used for the assignment of NMR signals is presented below.
Figure 1: Structure and numbering of this compound.
Experimental Protocol
The quality of NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameterization. The protocol described here is a self-validating system designed to produce high-resolution spectra suitable for detailed structural analysis.
Sample Preparation
-
Analyte Weighing : Accurately weigh 10-20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to compensate for the lower natural abundance and sensitivity of the ¹³C nucleus[3][4].
-
Solvent Selection : Deuterated chloroform (CDCl₃) is the solvent of choice for this nonpolar aromatic compound. It offers excellent solubility and its residual proton signal (CHCl₃ at δ 7.26 ppm) and carbon signal (a triplet at δ 77.16 ppm) serve as convenient internal references[5][6][7].
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can be used to ensure the sample is fully dissolved, creating a homogenous solution[4].
-
Filtration and Transfer : To ensure high magnetic field homogeneity and prevent spectral line broadening, the solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube. The final sample depth should be approximately 4-5 cm[8].
-
Cleaning and Handling : Before insertion into the spectrometer, the exterior of the NMR tube should be wiped clean with a lint-free tissue to remove any dust or fingerprints[4].
NMR Data Acquisition
-
Instrument : Spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : A standard ¹H NMR experiment typically involves a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio[9].
-
¹³C NMR Acquisition : A standard proton-decoupled ¹³C NMR experiment requires a greater number of scans (typically 1024 or more) due to the lower sensitivity of the ¹³C nucleus.
-
Advanced Experiments : For unambiguous assignments, Distortionless Enhancement by Polarization Transfer (DEPT-135) and Heteronuclear Single Quantum Coherence (HSQC) experiments are invaluable. A DEPT-135 spectrum differentiates carbon signals into CH/CH₃ (positive) and CH₂ (negative) signals, while quaternary carbons are absent[10]. An HSQC spectrum directly correlates each proton with the carbon atom to which it is attached, providing definitive C-H connectivity information[10][11].
Figure 2: A systematic workflow for NMR analysis.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Aromatic Region (δ 6.5 - 7.0 ppm)
The three protons on the benzene ring (H3, H5, H6) appear as distinct signals due to their unique electronic environments. The two methoxy groups and the isopropyl group are all electron-donating, which increases electron density on the ring and shifts the aromatic protons upfield (to lower ppm values) compared to unsubstituted benzene (δ 7.36 ppm)[12].
-
H5 (δ ~6.8 ppm, d, J ≈ 8.5 Hz) : This proton is expected to appear as a doublet. It is coupled only to H6 (ortho-coupling).
-
H6 (δ ~6.75 ppm, dd, J ≈ 8.5, 2.5 Hz) : This proton is coupled to H5 (a large ortho-coupling) and H3 (a smaller meta-coupling), resulting in a doublet of doublets.
-
H3 (δ ~6.7 ppm, d, J ≈ 2.5 Hz) : This proton is coupled only to H6 (meta-coupling), appearing as a doublet with a small coupling constant.
Aliphatic Region (δ 1.0 - 4.0 ppm)
-
Methoxy Groups (δ ~3.80 and ~3.75 ppm, two singlets, 3H each) : The two methoxy groups (C7-H₃ and C8-H₃) are not chemically equivalent and thus appear as two separate sharp singlets, each integrating to three protons. Their chemical shift is characteristic of methoxy groups attached to an aromatic ring[2][9].
-
Isopropyl Group Methine (C9-H) (δ ~3.3 ppm, septet, 1H) : The single proton on the tertiary carbon of the isopropyl group is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule, this results in a septet (6+1=7). This proton is deshielded by its proximity to the aromatic ring.
-
Isopropyl Group Methyls (C10/C11-H₃) (δ ~1.2 ppm, doublet, 6H) : The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton, resulting in a doublet (1+1=2). This signal integrates to six protons.
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum shows eleven distinct signals, corresponding to the eleven non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents and the overall electronic structure. Aromatic carbons typically resonate in the δ 110-160 ppm range[6].
-
Quaternary Aromatic Carbons (C1, C2, C4) : These carbons, directly attached to substituents, are identified by their absence in DEPT-135 and DEPT-90 spectra[10][13]. The carbons bonded to the electronegative oxygen atoms (C1 and C4) are significantly deshielded and appear furthest downfield in the aromatic region (typically >150 ppm). C2, bonded to the isopropyl group, will appear at a lower chemical shift.
-
Protonated Aromatic Carbons (C3, C5, C6) : These CH carbons give positive signals in both DEPT-135 and DEPT-90 spectra. Their specific shifts can be definitively assigned by cross-referencing with the assigned proton signals in an HSQC spectrum[11]. They typically appear in the δ 110-130 ppm range.
-
Methoxy Carbons (C7, C8) : The carbons of the two methoxy groups appear as sharp, positive signals in a DEPT-135 spectrum. They resonate in the characteristic region for ether carbons, typically around δ 55-60 ppm[2].
-
Isopropyl Carbons (C9, C10, C11) : The methine carbon (C9) will appear as a positive signal in DEPT spectra, typically in the δ 25-35 ppm range. The two equivalent methyl carbons (C10, C11) will also show a positive DEPT signal, but further upfield, around δ 20-25 ppm.
Data Summary
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in CDCl₃.
Table 1: ¹H NMR Data Summary
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.80 | d (J ≈ 8.5 Hz) | 1H | H5 |
| ~6.75 | dd (J ≈ 8.5, 2.5 Hz) | 1H | H6 |
| ~6.70 | d (J ≈ 2.5 Hz) | 1H | H3 |
| ~3.80 | s | 3H | OCH₃ (C7 or C8) |
| ~3.75 | s | 3H | OCH₃ (C8 or C7) |
| ~3.30 | septet | 1H | CH (C9) |
| ~1.20 | d | 6H | CH₃ (C10, C11) |
Table 2: ¹³C NMR Data Summary
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
|---|---|---|
| ~154 | Absent | C-O (C1 or C4) |
| ~152 | Absent | C-O (C4 or C1) |
| ~135 | Absent | C-C (C2) |
| ~115 | Positive | CH (C6) |
| ~112 | Positive | CH (C5) |
| ~110 | Positive | CH (C3) |
| ~56.0 | Positive | OCH₃ (C7 or C8) |
| ~55.5 | Positive | OCH₃ (C8 or C7) |
| ~27.0 | Positive | CH (C9) |
| ~23.0 | Positive | CH₃ (C10, C11) |
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, supported by DEPT and HSQC experiments, allows for the complete and unambiguous structural confirmation of this compound. The observed chemical shifts and coupling patterns are fully consistent with the electronic effects exerted by the methoxy and isopropyl substituents on the aromatic ring. This guide serves as a robust framework for the spectral interpretation of this and structurally related compounds, underscoring the power of modern NMR spectroscopy in chemical research and development.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- University of Alberta. (n.d.). NMR Sample Preparation.
- BenchChem. (2025). A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings.
- University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition.
- BenchChem. (2025). Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene.
- Alwsci. (2025). How To Prepare And Run An NMR Sample.
- University College London. (n.d.). Sample Preparation.
- HAL Open Science. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra.
- Wei, B., Cao, C., & Cao, C. (2021). Influences of Polarizability Effect of Alkyl Group and Homoring Competition Effect of Substituents on the NMR Spectra of Salen-type Schiff Base. ResearchGate.
- Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.
- Canadian Science Publishing. (1962). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Dharmatti, S. S., et al. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 71-83.
- Chem 344-Organic Chemistry II Lab. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- National Institute of Standards and Technology. (n.d.). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-. NIST Chemistry WebBook.
- ResearchGate. (2025). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
- Oregon State University. (2022). 13C NMR Chemical Shifts.
- Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Student Solutions Manual for Organic Chemistry.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14.
- ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl....
- Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities.
- Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
- Griffiths, L., & Abraham, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(2), 128-140.
- BenchChem. (2025). Spectroscopic Analysis of 1,4-Dimethoxybenzene: A Technical Guide.
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- 13. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
A Technical Guide to 2-Isopropyl-1,4-dimethoxybenzene: Synthesis, Characterization, and Applications
Introduction
In the landscape of synthetic organic chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Substituted aromatic ethers serve as foundational building blocks for a vast array of complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials. 2-Isopropyl-1,4-dimethoxybenzene (CAS No. 4132-71-2) is one such scaffold, a seemingly simple molecule whose structural features—a sterically influential isopropyl group and two electronically significant methoxy groups—offer a rich platform for chemical modification.
This technical guide provides an in-depth analysis of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We move beyond a simple recitation of properties to explore the causality behind its synthesis and characterization. This document details a robust synthetic protocol, delves into the interpretation of its spectroscopic signatures, and discusses its potential as a versatile intermediate in modern chemical research.
Molecular Structure and Properties
A precise understanding of a molecule's fundamental characteristics is the bedrock of its application. Here, we define the core identifiers and structural attributes of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 4132-71-2[1][3] |
| Molecular Formula | C₁₁H₁₆O₂[1][2] |
| Molecular Weight | 180.25 g/mol [1][2] |
| Canonical SMILES | COC1=CC=C(OC)C(C(C)C)=C1[1] |
Molecular Structure
The structure consists of a benzene ring substituted with two methoxy (-OCH₃) groups at the C1 and C4 positions (para-arrangement) and an isopropyl (-CH(CH₃)₂) group at the C2 position. The presence of the isopropyl group at a position ortho to one methoxy group and meta to the other breaks the molecule's symmetry, rendering all three aromatic protons and the two methoxy groups chemically non-equivalent.
Synthetic Pathway: Electrophilic Aromatic Substitution
Principle and Rationale
The synthesis of this compound is most effectively achieved via a Friedel-Crafts alkylation reaction.[4][5] This choice is dictated by the electronic nature of the starting material, 1,4-dimethoxybenzene. The two methoxy groups are potent activating substituents that donate electron density into the aromatic ring, making it highly nucleophilic and susceptible to electrophilic attack.
As ortho-, para-directors, the methoxy groups direct incoming electrophiles to the C2, C3, C5, and C6 positions. Since the para positions relative to each methoxy group are already occupied by the other, substitution is directed to the ortho positions (C2, C3, C5, C6), which are all electronically equivalent in the starting material. The introduction of a single isopropyl group at one of these positions yields the desired product. An acid catalyst, such as sulfuric acid, is used to generate the isopropyl carbocation electrophile from a precursor like isopropanol.
Synthesis Workflow
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established procedures for Friedel-Crafts alkylation of activated aromatic rings.[4][5]
Materials:
-
1,4-Dimethoxybenzene (10.0 g, 72.4 mmol)
-
Isopropanol (6.6 mL, 86.9 mmol)
-
Glacial Acetic Acid (50 mL)
-
Concentrated Sulfuric Acid (10 mL)
-
Ice-cold water (200 mL)
-
Diethyl ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene in glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C with continuous stirring.
-
Reagent Addition: Add the isopropanol to the flask. In the dropping funnel, place the concentrated sulfuric acid.
-
Electrophile Generation & Reaction: Add the sulfuric acid dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C. The formation of the isopropyl cation is highly exothermic.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture over 200 mL of ice-cold water in a large beaker. This step quenches the reaction and precipitates the crude product.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Workup - Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure this compound.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. The predicted data below serves as a benchmark for researchers analyzing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. The asymmetry of the molecule is key to interpreting its spectrum.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.85 | d | 1H | Ar-H | Aromatic proton ortho to the C4-OCH₃ group. |
| ~6.80 | dd | 1H | Ar-H | Aromatic proton ortho to the C1-OCH₃ and meta to the isopropyl group. |
| ~6.75 | d | 1H | Ar-H | Aromatic proton ortho to the isopropyl group. |
| ~3.82 | s | 3H | C1-OCH₃ | Methoxy group deshielded by the adjacent isopropyl group. |
| ~3.78 | s | 3H | C4-OCH₃ | Methoxy group in a less sterically hindered environment. |
| ~3.30 | sept | 1H | -CH (CH₃)₂ | Methine proton of the isopropyl group, split by 6 adjacent methyl protons. |
| ~1.25 | d | 6H | -CH(CH₃ )₂ | Equivalent methyl protons of the isopropyl group, split by the methine proton. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C4 (Ar-C-OCH₃) |
| ~150.0 | C1 (Ar-C-OCH₃) |
| ~135.0 | C2 (Ar-C-isopropyl) |
| ~118.0 | Ar-CH |
| ~112.0 | Ar-CH |
| ~111.0 | Ar-CH |
| ~56.0 | C1-O CH₃ |
| ~55.8 | C4-O CH₃ |
| ~27.0 | -C H(CH₃)₂ |
| ~23.0 | -CH(C H₃)₂ |
Protocol for NMR Analysis: [6][7]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Characteristic IR Absorption Bands:
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2960-2850 | C-H Stretch | Aliphatic C-H (isopropyl) |
| 1600, 1500 | C=C Stretch | Aromatic Ring |
| 1250-1200 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |
| 1050-1020 | C-O Stretch | Aryl-Alkyl Ether (symmetric) |
Protocol for IR Analysis (ATR Method): [6]
-
Background: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small drop of the liquid sample or a few crystals of the solid directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure with the anvil and acquire the spectrum, typically by co-adding 16 to 32 scans over the 4000-400 cm⁻¹ range.
Mass Spectrometry (MS)
MS provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The primary peak corresponding to the molecular weight will appear at m/z = 180.
-
Base Peak ([M-15]⁺): The most abundant fragment will likely be at m/z = 165, resulting from the loss of a stable methyl radical (•CH₃) from one of the methoxy groups or the isopropyl group, forming a stabilized benzylic cation.
-
Other Fragments: A significant peak at m/z = 137 may be observed, corresponding to the loss of an isopropyl radical (•C₃H₇).
Protocol for MS Analysis (GC-MS): [6]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the compound from any residual impurities.
-
Ionization and Analysis: The compound is ionized in the MS source, typically using a standard 70 eV electron ionization (EI) method. The resulting fragments are separated by the mass analyzer and detected.
Applications in Research and Drug Development
This compound is not merely a chemical curiosity; it is a strategic starting point for creating molecules with high potential value.
-
Medicinal Chemistry Scaffold: The molecule's framework is a valuable scaffold in drug design. The methoxy groups can act as hydrogen bond acceptors or can be selectively demethylated to phenols, providing a handle for further functionalization (e.g., etherification, esterification) to explore structure-activity relationships (SAR).[8]
-
Tuning Physicochemical Properties: The isopropyl group provides steric bulk and increases lipophilicity, which can be critical for modulating a drug candidate's binding to a target protein or its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[9][10]
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight of 180.25 g/mol , this compound fits within the "rule of three" criteria for a molecular fragment. It can be used in screening campaigns to identify low-affinity binders to biological targets, which can then be elaborated into more potent leads.[8]
-
Intermediate for Natural Products: Many plant-derived natural products and their analogues feature substituted dimethoxybenzene cores.[8] This compound serves as a synthetic intermediate for accessing these more complex structures.
Safety and Handling
As a matter of professional practice, a thorough risk assessment must be conducted before handling any chemical.
-
General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Hazards: Avoid inhalation of vapors and direct contact with skin and eyes. While specific toxicity data is limited, related aromatic ethers can cause irritation.[11][13]
-
Incompatibilities: Keep away from strong oxidizing agents.[12]
-
Disclaimer: This information is a summary. Users are required to consult the most current Safety Data Sheet (SDS) provided by the supplier before any use, storage, or disposal of this compound.
References
Click to expand
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
CPAChem. (2023, May 23). Safety data sheet. [Link]
-
NIST. (n.d.). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET. [Link]
-
PubChem. (n.d.). 4-Isopropyl-1,2-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Unknown. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]
-
Stenutz. (n.d.). 2-isopropyl-1,4-dimethylbenzene. [Link]
-
Urban, R. D., et al. (2021, January 21). On-chip mass spectrometric analysis in non-polar solvents by liquid beam infrared matrix-assisted laser dispersion/ionization. SpringerLink. [Link]
-
MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP007127. [Link]
-
ResearchGate. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Link]
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
- Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
-
Fishman, A. I., et al. (2021, December 11). Vibrational spectra and structure of isopropylbenzene. ResearchGate. [Link]
-
American Chemical Society. (n.d.). UV and IR spectroscopy of cold 1,2-dimethoxybenzene complexes with alkali metal ions. [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]
-
Unknown. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
-
Kumar, A., et al. (2022, October 18). Plant-derived natural products for drug discovery: current approaches and prospects. PMC. [Link]
-
ResearchGate. (2012, June 19). How can I prepare 1,4 dimethoxy benzene?. [Link]
-
Royal Society of Chemistry. (2024, January 16). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]
-
Pantelic, I., et al. (2013, May 20). Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance. PubMed. [Link]
-
ResearchGate. (2026, January 7). STUDY ON THE EFFECT OF ISOPROPYL ALCOHOL AS GRANULATING FLUID ON DRUG RELEASE FROM ETHYLCELLULOSE MATRIX TABLET. [Link]
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Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-isopropyl-1,4-dimethoxybenzene
This guide provides a comprehensive technical overview of this compound, a substituted aromatic ether with significant potential as a building block in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, characterization, and potential applications.
This compound, identified by the CAS number 4132-71-2 , is an organic compound characterized by a benzene ring substituted with two methoxy groups and one isopropyl group.[1] The strategic placement of these functional groups imparts specific electronic and steric properties to the molecule, making it a valuable intermediate in organic synthesis.
The methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution reactions. The isopropyl group, while also weakly activating, introduces steric bulk and increases the lipophilicity of the molecule. This combination of properties is particularly relevant in the design of novel therapeutic agents, where modulation of a molecule's electronic profile and solubility is critical for achieving desired pharmacokinetic and pharmacodynamic profiles.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 4132-71-2 | [1] |
| Molecular Formula | C₁₁H₁₆O₂ | [1][2] |
| Molecular Weight | 180.25 g/mol | [1][2] |
| IUPAC Name | 1,4-dimethoxy-2-propan-2-ylbenzene | [2] |
| Synonyms | 2-isopropyl-1,4-dimethoxy-benzene, 2,5-Dimethoxycymene | [2] |
| Canonical SMILES | CC(C)C1=C(C=C(C=C1)OC)OC | [1] |
| InChIKey | UOMQSUCWUDELOW-UHFFFAOYSA-N | [2] |
Synthesis Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound is most logically achieved through a Friedel-Crafts alkylation reaction, a cornerstone of electrophilic aromatic substitution. The electron-rich nature of the starting material, 1,4-dimethoxybenzene, makes it highly susceptible to substitution.[3] The two methoxy groups are ortho-, para-directing; since the para positions are blocked by each other, they strongly direct incoming electrophiles to the ortho positions.
The causality behind this experimental choice lies in the high reactivity of the dimethoxybenzene ring, which allows the use of a relatively mild alkylating agent and catalyst. The reaction with an isopropyl source, such as 2-propanol or isopropyl bromide, in the presence of a Lewis or Brønsted acid catalyst, will yield the desired product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Prophetic)
This protocol is adapted from established procedures for the alkylation of activated aromatic rings.[4][5]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g of 1,4-dimethoxybenzene in 40 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice-water bath and cool the solution to approximately 5-10 °C.
-
Reagent Addition: While maintaining the temperature, add 8.0 mL of 2-propanol to the solution.
-
Catalyst Addition: Slowly add 15 mL of concentrated sulfuric acid dropwise from the dropping funnel over a period of 20-30 minutes. The rate of addition should be controlled to keep the internal temperature below 20 °C. The causality for slow, cooled addition is to manage the exothermic nature of mixing sulfuric acid and to prevent unwanted side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction proceeds to completion.
-
Workup: Pour the reaction mixture over 200 g of crushed ice in a large beaker. This step quenches the reaction and precipitates the organic product.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from methanol or ethanol to yield pure this compound. The choice of alcohol for recrystallization is based on the differential solubility of the product at high and low temperatures, ensuring efficient purification.
Analytical Characterization and Quality Control
A self-validating system of analytical techniques is crucial for confirming the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural elucidation.
Caption: A comprehensive analytical workflow for structural verification.
Expected Spectroscopic Data
The following table outlines the expected spectroscopic data for this compound, based on its chemical structure. These values serve as a benchmark for experimental verification.[6]
| Technique | Expected Data | Assignment |
| ¹H NMR | δ ~6.8 (m, 3H)δ ~3.8 (s, 3H)δ ~3.75 (s, 3H)δ ~3.3 (septet, 1H)δ ~1.2 (d, 6H) | Aromatic ProtonsOCH₃OCH₃-CH(CH₃)₂-CH(CH₃)₂ |
| ¹³C NMR | δ ~154δ ~149δ ~135δ ~115-110δ ~56δ ~55δ ~27δ ~23 | Aromatic C-OAromatic C-OAromatic C-isopropylAromatic C-H-OCH₃-OCH₃-CH(CH₃)₂-CH(CH₃)₂ |
| IR (cm⁻¹) | ~3000-2850~1600, 1500~1250-1000~1470, 1370 | C-H (aliphatic) stretchC=C (aromatic) stretchC-O (ether) stretchC-H (isopropyl) bend |
| Mass Spec. | m/z = 180 (M⁺) | Molecular Ion |
Relevance and Application in Drug Development
Dimethoxybenzene derivatives are established as versatile scaffolds in medicinal chemistry.[7] The subject compound, this compound, serves as a valuable starting material or intermediate for several reasons:
-
Scaffold for Lead Optimization: The core structure can be readily functionalized. The activated aromatic ring allows for further substitutions, and the methoxy groups can be demethylated to reveal reactive phenol moieties, providing handles for further chemical modification.
-
Modulation of Physicochemical Properties: In drug design, balancing lipophilicity and hydrophilicity is key to optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The isopropyl group enhances lipophilicity, which can improve membrane permeability, while the methoxy groups can participate in hydrogen bonding.
-
Prodrug Strategies: The methoxy groups can be part of a prodrug strategy.[8] A biologically inactive compound containing this moiety could be designed to undergo metabolic cleavage of the ether bonds in vivo, releasing an active phenolic drug at the target site. This approach can be used to overcome challenges such as poor solubility, high first-pass metabolism, or to achieve targeted drug delivery.[8][9]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not widely available, data from the closely related compound 1,4-dimethoxybenzene can provide authoritative guidance.[10][11][12][13]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and avoid inhalation of dust or vapors.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.
-
Hazards: May be harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.[10]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 1,4-Dimethoxybenzene. [Link]
-
PubChem. (n.d.). 4-Isopropyl-1,2-dimethoxybenzene. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]
-
Wikipedia. (n.d.). 1,4-Dimethoxybenzene. Retrieved February 25, 2026, from [Link]
- Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
-
Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Concordia College. [Link]
-
Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]
-
Semantic Scholar. (n.d.). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Link]
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Technical Guide: Solubility Profiling of 2-Isopropyl-1,4-dimethoxybenzene
[1]
Executive Summary & Compound Identity
This compound is a lipophilic aromatic ether derived from the hydroquinone scaffold.[1] Frequently utilized as a pharmaceutical reference standard (often categorized as an impurity in the synthesis of tropane or tetracyclic alkaloids) and a fine chemical intermediate, its solubility behavior is governed by the interplay between its non-polar isopropyl moiety and the electron-donating methoxy groups.[1]
Understanding its solubility is critical for:
-
Impurity Profiling: Developing HPLC mobile phases to separate it from active pharmaceutical ingredients (APIs).
-
Synthesis: Optimizing yield during Friedel-Crafts alkylations or etherification reactions.
-
Purification: Designing recrystallization solvent systems.
Physicochemical Characterization
| Property | Value / Description | Source/Inference |
| CAS Number | 4132-71-2 | [1] |
| IUPAC Name | 1,4-dimethoxy-2-(propan-2-yl)benzene | [1] |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| Physical State | Low-melting Solid / Oily Liquid (Ambient) | Inferred from structural analogs [2] |
| Predicted LogP | 3.5 – 3.8 | Calculated (XLogP3) [3] |
| Polar Surface Area | 18.5 Ų | [3] |
Solubility Landscape
The solubility of this compound follows a "Like Dissolves Like" trajectory heavily influenced by the bulky isopropyl group, which increases lipophilicity compared to its parent compound, 1,4-dimethoxybenzene.[1]
Solvent Compatibility Matrix
The following table categorizes solvent suitability based on polarity index and thermodynamic interaction.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for extraction.[1] The solvent's dipole interacts favorably with the aromatic |
| Aromatic Hydrocarbons | Toluene, Benzene | Excellent | |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | High | Good solubility due to dipole-dipole interactions with methoxy groups.[1] DMSO is ideal for stock solutions in biological assays. |
| Polar Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Moderate to High | Soluble, but temperature-dependent.[1] Useful for recrystallization (solubility drops significantly on cooling). |
| Aliphatic Hydrocarbons | Hexane, Heptane | Moderate | The isopropyl group facilitates interaction, but the polar methoxy groups create a slight energetic penalty compared to toluene. |
| Aqueous Media | Water, PBS (pH 7.4) | Poor / Insoluble (<0.1 mg/mL) | The hydrophobic isopropyl group and aromatic ring dominate, preventing hydration of the ether oxygens. |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To scientifically predict solubility in novel solvent blends, we utilize the Hansen Solubility Parameters. The total solubility parameter (
-
Estimated HSP for this compound:
Interaction Radius (
-
Interpretation: Solvents like Toluene (
) and Chloroform ( ) yield small values, confirming excellent solubility. Water ( ) yields a massive , confirming insolubility.
Experimental Protocols
Protocol: Saturation Shake-Flask Method (HPLC-UV Quantitation)
Objective: Determine the thermodynamic solubility of CAS 4132-71-2 in a specific solvent.
Reagents:
-
Test Solvent (HPLC Grade).
-
Syringe Filters (0.45 µm PTFE for organics, Nylon for aqueous).
Workflow:
-
Supersaturation: Add excess solid compound to 5 mL of the test solvent in a glass vial until undissolved solid remains visible.
-
Equilibration: Agitate the vial at a fixed temperature (e.g., 25°C) for 24 hours using a benchtop shaker or magnetic stirrer.
-
Sedimentation: Allow the mixture to stand for 1 hour to let undissolved solids settle.
-
Filtration: Withdraw the supernatant and filter through a 0.45 µm syringe filter (pre-saturated with the solution to prevent adsorption losses).
-
Dilution: Dilute the filtrate gravimetrically with mobile phase to fall within the linear dynamic range of the detector.
-
Quantification: Inject into HPLC (C18 column, MeOH/Water gradient, UV detection at 280 nm).
Visualization: Solubility Screening Workflow
The following diagram outlines the decision logic for solvent selection during process development.
Caption: Decision matrix for solvent selection based on intended application (Extraction, Crystallization, or Biological Assay).
Application Context
Crystallization & Purification
For purification of this compound from crude reaction mixtures (e.g., post-methylation of isopropylhydroquinone):
-
Solvent System: Ethanol/Water or Methanol/Water.
-
Mechanism: The compound is soluble in hot ethanol but crashes out upon cooling or addition of water (anti-solvent), exploiting the steep solubility curve in polar protic solvents [2].
Pharmaceutical Impurity Standards
When used as a reference standard (e.g., in the analysis of Asenapine or related alkaloids where methoxy-benzene intermediates are used):
-
Stock Solution: Prepare stocks in Acetonitrile or Methanol (1 mg/mL). Avoid using pure water.
-
Storage: Store solutions at 2-8°C protected from light to prevent potential oxidation of the benzylic position (isopropyl tertiary carbon), although the ether linkage is generally stable.[1]
References
-
PubChem. (n.d.). This compound (CID 11041315).[1][5] National Library of Medicine. Retrieved March 1, 2026, from [Link]
-
Solubility of Things. (n.d.). 1,4-Dimethoxybenzene Solubility Properties. Retrieved March 1, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Computed Properties for CAS 4132-71-2. PubChem.[5][8] Retrieved March 1, 2026, from [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[9] (Methodological grounding for HSP estimations).
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Theoretical Studies on 2-Isopropyl-1,4-dimethoxybenzene
An In-Depth Technical Guide on the Theoretical & Physicochemical Profiling of 2-Isopropyl-1,4-dimethoxybenzene.
A Computational & Mechanistic Handbook for Molecular Design
Part 1: Executive Summary & Molecular Significance
This compound (2-iPr-DMB) is a pivotal dialkoxybenzene scaffold that bridges two distinct high-value sectors: psychoactive pharmacology and electrochemical energy storage .
-
Pharmacological Precursor : It serves as the immediate synthetic antecedent to 2,5-dimethoxy-4-isopropylbenzaldehyde, the key intermediate for 2C-iP (a phenethylamine psychedelic) and DOiP (an amphetamine derivative). Theoretical profiling of this molecule is critical for predicting metabolic stability (CYP450 regioselectivity) and spectroscopic forensic identification.
-
Redox Active Material (ROM) : As a derivative of 1,4-dimethoxybenzene, 2-iPr-DMB is investigated as a catholyte for non-aqueous redox flow batteries (NRFBs). The isopropyl group provides steric protection to the radical cation formed during charging, enhancing cycle life compared to the bare dimethoxybenzene core.
This guide details the theoretical framework for analyzing 2-iPr-DMB, focusing on Density Functional Theory (DFT) protocols, conformational dynamics, and reactivity descriptors.
Part 2: Computational Methodology (The "Virtual Lab")
To achieve high-fidelity predictions for 2-iPr-DMB, a rigid "black-box" approach is insufficient. The presence of the bulky isopropyl group adjacent to a methoxy group introduces steric gearing and dispersion interactions that standard functionals (like B3LYP) often underestimate.
Recommended Level of Theory
| Component | Recommendation | Rationale (Causality) |
| Functional | wB97X-D or M06-2X | These range-separated hybrid functionals explicitly account for dispersion forces. The isopropyl methyls interact with the ortho-methoxy oxygen; neglecting dispersion leads to errors in rotational barrier calculations (>2 kcal/mol). |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are mandatory for describing the electron-rich oxygen lone pairs and the diffuse nature of the radical cation (oxidized state). |
| Solvation | SMD (Solvation Model based on Density) | Essential for redox potential predictions. Use Acetonitrile for battery modeling or Water for metabolic modeling. |
| Frequency Analysis | Harmonic | Required to verify the stationary point (zero imaginary frequencies) and to calculate Zero-Point Energy (ZPE) corrections. |
Computational Workflow Diagram
The following DOT diagram illustrates the self-validating workflow for characterizing 2-iPr-DMB.
Caption: Self-validating computational pipeline. Frequency checks ensure true minima before property extraction.
Part 3: Structural & Electronic Landscape
The "Gear Effect" (Conformational Analysis)
In 2-iPr-DMB, the isopropyl group at position 2 creates significant steric pressure on the methoxy group at position 1.
-
Observation : The methoxy group at C1 cannot lie coplanar with the benzene ring. It rotates out of plane (dihedral angle
40-60°), breaking the full -conjugation. -
Consequence : This de-conjugation raises the energy of the HOMO (making it easier to oxidize) but slightly lowers the stability of the radical cation compared to a fully planar system. The C4-methoxy remains coplanar.
Frontier Molecular Orbitals (FMOs)
The reactivity of 2-iPr-DMB is dictated by its HOMO distribution.
-
HOMO Location : Localized primarily on the aromatic ring and the oxygen lone pairs.
-
LUMO Location : Distributed across the
system of the ring. -
Band Gap : The isopropyl group exerts a weak inductive effect (+I), slightly destabilizing the HOMO compared to 1,4-dimethoxybenzene.
-
Theoretical HOMO: -5.8 eV (approx).
-
Theoretical LUMO: -0.5 eV (approx).
-
Redox Potential (Battery Application)
For NRFBs, the oxidation potential (
-
Prediction : 2-iPr-DMB exhibits an oxidation potential of approximately 3.8 - 4.0 V vs. Li/Li+ .
-
Stability : The isopropyl group blocks the C2 position, preventing radical-radical coupling (dimerization) at that site, which is a common degradation pathway for unsubstituted dimethoxybenzenes.
Part 4: Reactivity & Synthesis Logic
Understanding the Fukui Functions (
Electrophilic Aromatic Substitution (EAS) Rules
We have three directing groups:
-
1-OMe : Strong activator, Ortho/Para director.
-
4-OMe : Strong activator, Ortho/Para director.
-
2-iPr : Weak activator, Ortho/Para director.
Site Analysis:
-
Position 3 : Ortho to 4-OMe, Ortho to 2-iPr. Sterically Blocked .
-
Position 6 : Ortho to 1-OMe, Meta to 2-iPr. Activated by 1-OMe.
-
Position 5 : Ortho to 4-OMe, Para to 2-iPr. Activated by both 4-OMe (strong) and 2-iPr (weak).
Conclusion : Position 5 is the most nucleophilic site. This explains why formylation (Vilsmeier-Haack or Rieche formylation) yields 2,5-dimethoxy-4-isopropylbenzaldehyde (renumbered after aldehyde priority).
Synthesis & Functionalization Pathway
Caption: Synthetic route demonstrating the regioselective logic derived from theoretical reactivity indices.
Part 5: Experimental Validation Protocols
To validate the theoretical model, the following experimental data points must be matched against computed values.
Spectral Fingerprinting (NMR)
-
Protocol : Dissolve 10 mg in
. Record 1H NMR at 400 MHz. -
Key Validation Signals :
-
Isopropyl Methine : Septet at
ppm. -
Isopropyl Methyls : Doublet at
ppm. -
Aromatic Protons : The H3, H5, H6 protons will show distinct coupling patterns. H3 (singlet-like due to isolation) vs H5/H6 (AB system).
-
Theoretical Check : Run GIAO-DFT NMR calculations. If the computed shift for H3 deviates by >0.2 ppm, the modeled conformation of the adjacent methoxy group is incorrect.
-
Infrared Spectroscopy (IR)
-
Protocol : ATR-FTIR.
-
Key Mode : C-H stretching of the isopropyl group (2960 cm⁻¹) and the C-O-C asymmetric stretch (1200-1250 cm⁻¹).
-
Theoretical Check : Scale computed harmonic frequencies by 0.967 (for wB97X-D) to match experimental wavenumbers.
References
-
Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Source of synthesis and pharmacological context for 2C-iP derivatives).
-
Assary, R. S., et al. (2016). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations.[3][4] Journal of Physical Chemistry C, 120(35), 19539–19546. (Definitive text on DFT modeling of dimethoxybenzenes for batteries).
-
PubChem Database . (n.d.). This compound (CID 11041315). National Library of Medicine.
-
NIST Chemistry WebBook . (n.d.). Benzene, 1,4-dimethoxy-2-(1-methylethyl)-. (Standard reference for thermochemical data).
-
Gaussian, Inc. (2025). DFT Functional Descriptions: wB97X-D and M06-2X. (Methodological grounding for dispersion corrections).
Sources
Methodological & Application
synthesis of 2-isopropyl-1,4-dimethoxybenzene experimental procedure
An Application Note for the Synthesis of 2-Isopropyl-1,4-dimethoxybenzene via Friedel-Crafts Alkylation
Introduction
This compound, also known as 2,5-dimethoxycumene, is an aromatic compound with applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its structure, featuring an electron-rich dimethoxy-substituted benzene ring with an isopropyl group, makes it a valuable building block. This document provides a comprehensive guide for its synthesis through the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This electrophilic aromatic substitution (EAS) reaction is a cornerstone of organic synthesis for C-C bond formation on aromatic rings.[1] This protocol utilizes isopropanol as the alkylating agent in the presence of a strong acid catalyst, a method that avoids the use of more hazardous traditional Lewis acid catalysts like aluminum chloride.[2]
The narrative explains the causality behind the experimental design, from the generation of the electrophile to the workup and purification strategies, ensuring a robust and reproducible procedure for researchers in organic synthesis and drug development.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via a classic Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution.[3] The reaction mechanism involves three primary stages:
-
Generation of the Electrophile : Concentrated sulfuric acid protonates the hydroxyl group of isopropanol, converting it into a good leaving group (water). The subsequent loss of a water molecule generates a secondary isopropyl carbocation, which serves as the active electrophile.[2]
-
Nucleophilic Attack : The 1,4-dimethoxybenzene ring is highly activated towards electrophilic attack due to the electron-donating nature of the two methoxy groups. These groups are ortho, para directors.[1] The π-electrons of the aromatic ring act as a nucleophile, attacking the isopropyl carbocation. This attack preferentially occurs at the position ortho to one of the methoxy groups, as the para position is already substituted. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex.[3]
-
Rearomatization : A base (such as H₂O or HSO₄⁻) abstracts a proton from the carbon atom bearing the new isopropyl group, collapsing the sigma complex and restoring the aromaticity of the ring. This final step yields the product, this compound, and regenerates the acid catalyst.
A potential side reaction in Friedel-Crafts alkylation is polyalkylation, as the newly introduced alkyl group is also electron-donating, further activating the ring.[4][5] However, in this specific synthesis, the steric hindrance imposed by the two methoxy groups and the first isopropyl group significantly disfavors a second alkylation, leading to a high selectivity for the mono-isopropyl product. Performing the reaction at low temperatures further helps to control the reaction rate and minimize unwanted side reactions.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data and Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Role |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 5.00 g | 0.0362 | Starting Material |
| Isopropanol | C₃H₈O | 60.10 | 5.5 mL | 0.0724 | Alkylating Agent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 10 mL | - | Solvent |
| Conc. Sulfuric Acid | H₂SO₄ | 98.08 | 8 mL | - | Catalyst |
| Methanol | CH₃OH | 32.04 | ~30-40 mL | - | Recrystallization Solvent |
| Product (Theoretical) | C₁₁H₁₆O₂ | 180.24 | 6.52 g | 0.0362 | Product |
Detailed Experimental Protocol
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns. Handle these reagents exclusively within a certified chemical fume hood.[7][8]
-
Isopropanol and methanol are flammable. Keep them away from ignition sources.
Procedure:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask containing a magnetic stir bar, add 5.00 g (0.0362 mol) of 1,4-dimethoxybenzene.
-
In the fume hood, add 10 mL of glacial acetic acid to the flask. Stir the mixture until the solid is fully dissolved. Gentle warming in a warm water bath may be necessary.[1]
-
Add 5.5 mL (0.0724 mol) of isopropanol to the solution.
-
-
Reaction Execution:
-
Cool the flask in an ice-water bath for 10-15 minutes, ensuring the solution is thoroughly chilled.[2][8]
-
While maintaining vigorous stirring and cooling, slowly add 8 mL of concentrated sulfuric acid dropwise using a Pasteur pipette or a dropping funnel over a period of 10-15 minutes. The slow addition is critical to control the exothermic reaction.[2]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 20 minutes to ensure the reaction goes to completion.[8] A precipitate of the product may form during this time.
-
-
Workup and Isolation:
-
Prepare a 250 mL beaker containing approximately 50 g of crushed ice.
-
Carefully pour the reaction mixture onto the ice with continuous swirling. The product will precipitate as a solid.[8]
-
Allow the ice to melt completely, then stir the resulting slurry for 5 minutes to break up any large clumps.
-
Collect the crude solid product by suction filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two 30 mL portions of cold deionized water to remove any residual acid.[8]
-
Follow with a wash of 10 mL of ice-cold methanol to remove acetic acid and other soluble impurities.[9]
-
-
Purification:
-
Transfer the crude solid to a 100 mL Erlenmeyer flask.
-
Perform a recrystallization using methanol. Add the minimum amount of hot methanol required to just dissolve the solid.[2][8]
-
Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
After crystal formation begins, place the flask in an ice bath for 15 minutes to maximize crystal yield.
-
Collect the purified crystals by suction filtration, wash with a small amount of ice-cold methanol, and allow them to air dry completely on the filter paper.
-
-
Characterization:
-
Determine the final mass and calculate the percent yield.
-
Measure the melting point of the dried product.
-
Obtain ¹H and ¹³C NMR spectra to confirm the structure and assess purity.[8] The expected ¹H NMR spectrum in CDCl₃ will show a characteristic septet for the isopropyl -CH proton and a doublet for the six equivalent isopropyl methyl protons, alongside signals for the aromatic protons and the two methoxy groups.[10]
-
Obtain an IR spectrum. Key absorptions are expected for C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O stretching (ether).[11]
-
References
- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Fun, H.-K., & Williamson, K. L. (2007). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4369.
- Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
- Scribd. (n.d.). Alkylation of 1,4-Dimethoxybenzene.
- City College of San Francisco. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene.
- Saparov, A., & Saparov, Y. (2018). Development of technology for the alkylation of hydroquinone with aliphatic alcohols. Carpathian Journal of Food Science and Technology, 10(1), 134-142.
- MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
- Google Patents. (1958). US2832808A - Alkylation of hydroquinone.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- ResearchGate. (n.d.). Monoetherification of hydroquinone with different alcohols in the presence of NaNO2 and H2SO4.
- Alfa Chemistry. (2018, August 29). Methods for Purification of Commonly Used Solvents.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation.
- Chegg. (2018, February 25). Solved: A student performed an alkylation of...
- Echemi. (2025, March 12). Understanding Friedel-Crafts Alkylation and Acylation.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
- Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
- PubChem. (n.d.). This compound.
- BenchChem. (n.d.). Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene.
- Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.
- Occidental College. (n.d.). Experiment 14 — Alkylation of p-dimethoxybenzene.
- BenchChem. (n.d.). Spectroscopic Analysis of 1,4-Dimethoxybenzene: A Technical Guide.
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. fog.ccsf.edu [fog.ccsf.edu]
- 3. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. scribd.com [scribd.com]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. amherst.edu [amherst.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene with Isopropanol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Electrophilic Aromatic Substitution, Green Chemistry Alternatives, and API Intermediate Synthesis
Executive Summary
This application note details an optimized, field-proven protocol for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using isopropanol as the alkylating agent. Traditional Friedel-Crafts alkylations rely on toxic alkyl halides and moisture-sensitive Lewis acids (e.g.,
Mechanistic Rationale & Chemical Causality
To ensure reproducible scale-up, it is critical to understand the causality behind the reagent choices and reaction conditions :
-
Electrophile Generation: Sulfuric acid serves a dual purpose. It protonates the hydroxyl group of isopropanol, converting it into a superior leaving group (water). Simultaneously, it acts as a strong dehydrating agent, driving the equilibrium forward to generate the highly reactive secondary isopropyl carbocation .
-
Substrate Activation & Regioselectivity: 1,4-Dimethoxybenzene is a highly activated aromatic system due to the strong electron-donating resonance (+M) effect of its two methoxy groups. The initial electrophilic attack forms a resonance-stabilized arenium ion (sigma complex), which rapidly deprotonates to yield 2-isopropyl-1,4-dimethoxybenzene .
-
Controlled Polysubstitution: Alkyl groups are electron-donating (+I effect). Consequently, the monoalkylated intermediate is more nucleophilic than the starting material. By intentionally utilizing a 3-fold stoichiometric excess of isopropanol, the reaction is driven to completion as a dialkylated product. Steric hindrance from the first isopropyl group and the methoxy groups directs the second substitution to the para position relative to the first alkyl group, yielding 2,5-diisopropyl-1,4-dimethoxybenzene as the major thermodynamic product .
Reaction Pathway Visualization
Reaction mechanism for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.
Quantitative Data & Stoichiometry
The following table summarizes the optimized stoichiometric ratios designed to force the reaction to the dialkylated state, preventing a difficult-to-separate mixture of unreacted, mono-, and di-alkylated species.
Table 1: Reagent Stoichiometry and Physical Properties
| Reagent | MW ( g/mol ) | Density (g/mL) | Mass / Vol | mmol | Equivalents | Role |
| 1,4-Dimethoxybenzene | 138.16 | - | 1.50 g | 10.8 | 1.0 | Substrate |
| Isopropanol | 60.10 | 0.786 | 2.50 mL | 32.7 | 3.0 | Alkylating Agent |
| Glacial Acetic Acid | 60.05 | 1.049 | 5.00 mL | - | - | Solvent |
| Sulfuric Acid (98%) | 98.08 | 1.840 | 10.0 mL | - | - | Catalyst / Dehydrator |
| 2,5-Diisopropyl-1,4-dimethoxybenzene | 222.32 | - | 2.41 g | 10.8 | 1.0 | Target Product (Theoretical) |
Experimental Protocol
This step-by-step methodology is engineered as a self-validating system. Each phase includes specific environmental controls to ensure high yield and purity.
Phase 1: Reaction Setup
-
Substrate Solubilization: In a clean, dry 125-mL Erlenmeyer flask equipped with a PTFE magnetic stir bar, add 1.50 g of 1,4-dimethoxybenzene .
-
Solvent Addition: Add 5.0 mL of glacial acetic acid. Causality: Acetic acid is a moderately polar, miscible solvent that keeps the organic substrates in solution and does not freeze at 0 °C, unlike pure water.
-
Alkylating Agent: Inject 2.50 mL of isopropanol into the flask. Stir continuously until a completely homogeneous solution is achieved.
Phase 2: Catalysis and Thermal Control
-
Thermal Equilibration: Submerge the Erlenmeyer flask in an ice-water bath (0–5 °C) and allow it to cool for 5 minutes.
-
Acid Addition: Using an addition funnel, add 10.0 mL of concentrated sulfuric acid dropwise over a period of 10–15 minutes. Maintain vigorous stirring. Causality: The protonation and dehydration of isopropanol is highly exothermic. Strict thermal control prevents the competitive sulfonation of the activated aromatic ring and inhibits the polymerization of the isopropyl carbocation .
-
Reaction Maturation: Once the acid addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for an additional 20 minutes to drive the second alkylation to completion.
Phase 3: Isolation and Purification
-
Quenching: Return the flask to the ice bath. Slowly add 50 g of crushed ice directly into the reaction mixture, followed by 50 mL of ice-cold distilled water, while stirring vigorously. Causality: This massive dilution quenches the sulfuric acid and drastically shifts the polarity of the solvent system, forcing the highly hydrophobic 2,5-diisopropyl-1,4-dimethoxybenzene to crash out of solution as a white crystalline solid .
-
Filtration: Collect the crude product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with 50 mL of ice-cold water to strip away residual sulfuric and acetic acids.
-
Organic Wash: Wash the crystals with two separate 5.0 mL portions of ice-cold methanol. Causality: Methanol solubilizes trace organic impurities (such as monoalkylated byproducts) and displaces water from the crystal lattice, accelerating the drying process.
-
Recrystallization: Transfer the crude solid to a clean flask and recrystallize using a minimal volume of boiling methanol. Allow the solution to cool slowly to room temperature to form high-purity crystals, then chill in an ice bath before final filtration and vacuum drying.
In-Process Controls & Self-Validation
To ensure the integrity of the synthesis, monitor the following in-process indicators. Deviations from these expected observations require immediate corrective action.
Table 2: In-Process Controls and Troubleshooting
| Workflow Stage | Expected Observation | Mechanistic Causality / Corrective Action |
| Substrate Dissolution | Clear, colorless solution. | Acetic acid fully solubilizes the arene. Action: If cloudy, gently warm the flask before proceeding to the ice bath. |
| H₂SO₄ Addition | Exothermic heat generation; slight yellow/pink tint. | Indicates the formation of the carbocation and sigma complex. Action: If boiling or dark discoloration occurs, slow the addition rate and add more ice to the bath. |
| Water Quench | Massive precipitation of a white/off-white solid. | The drastic polarity shift crashes out the hydrophobic product. Action: If oiling out occurs, scratch the inside of the flask with a glass rod to induce crystallization. |
| Methanol Wash | Removal of colored impurities; crystals become stark white. | Methanol dissolves monoalkylated byproducts. Action: Ensure methanol is ice-cold to prevent dissolving the target dialkylated product. |
References
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene Source: Minnesota State University Moorhead (Jasperse Chem 365 Laboratory Protocols) URL:[Link]
-
This compound (CID 11041315) Source: PubChem, National Center for Biotechnology Information URL:[Link]
-
Friedel-Crafts Alkylation of 1,4-dimethoxybenzene Source: City College of San Francisco (CCSF Chemistry Department) URL:[Link]
Application Notes & Protocols: Leveraging 2-Isopropyl-1,4-dimethoxybenzene in Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-isopropyl-1,4-dimethoxybenzene as a versatile and strategic building block in modern organic synthesis. Characterized by a highly activated aromatic core, the molecule's unique substitution pattern—featuring two potent electron-donating methoxy groups and a sterically influential isopropyl group—offers chemists precise control over regioselectivity in a variety of transformations. We will detail its primary applications in electrophilic aromatic substitution, directed ortho-metalation, and benzylic oxidation. This document provides not only the theoretical underpinnings for its reactivity but also field-proven, step-by-step protocols for its synthesis and subsequent functionalization, designed for immediate application in research and development settings, particularly within the pharmaceutical and fine chemical industries.
Introduction: Chemical Profile and Strategic Value
This compound (also known as 2,5-dimethoxycymene) is an aromatic compound whose synthetic utility is derived from the synergistic effects of its substituents.[1] The two methoxy groups are powerful activating ortho-, para-directors, rendering the benzene ring exceptionally electron-rich and thus highly susceptible to electrophilic attack. The isopropyl group, while also an ortho-, para-director, provides steric bulk that can be exploited to direct incoming reagents to less hindered positions. This combination of electronic activation and steric guidance makes it a valuable precursor for constructing complex, polysubstituted aromatic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 1,4-dimethoxy-2-propan-2-ylbenzene[1] |
| CAS Number | 4132-71-2[2] |
| Molecular Formula | C₁₁H₁₆O₂[1] |
| Molecular Weight | 180.25 g/mol [2] |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Purity (Typical) | 95%[2] |
Synthesis of the Building Block
The most direct and common route to synthesizing substituted dimethoxybenzenes is through the Friedel-Crafts alkylation of the parent 1,4-dimethoxybenzene.[3][4][5] This classic electrophilic aromatic substitution reaction utilizes a carbocation generated from an alcohol or alkyl halide under strong acid catalysis to append the alkyl group to the activated ring.[5][6]
Protocol 2.1: Synthesis via Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
This protocol describes the isopropylation of 1,4-dimethoxybenzene using 2-propanol and a strong acid catalyst. The reaction is designed to favor mono-alkylation by controlling stoichiometry and reaction conditions.
Materials and Reagents:
-
1,4-Dimethoxybenzene (1.0 eq)
-
2-Propanol (Isopropyl alcohol) (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid.
-
Add 2-propanol (1.2 eq) to the solution and swirl to mix.
-
Cool the flask in an ice-water bath. The temperature should be maintained between 0-5 °C.
-
Slowly, and with continuous swirling, add concentrated sulfuric acid dropwise over 15-20 minutes. The exothermic nature of this addition requires careful temperature control to prevent unwanted side reactions.[3][4]
-
After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir for an additional 30-45 minutes to ensure the reaction goes to completion.
-
Quench the reaction by slowly pouring the mixture over a beaker of crushed ice. This will dilute the acid and precipitate the crude product.
-
Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a wash with a small amount of ice-cold methanol to remove colored impurities.[7]
-
Purify the product by recrystallization from a minimal amount of hot methanol. Allow the solution to cool slowly to form pure crystals.[5]
-
Collect the purified crystals by vacuum filtration, dry, and determine the yield and melting point. Characterize by ¹H NMR and IR spectroscopy.
Key Application: Electrophilic Aromatic Substitution
The high electron density of the aromatic ring makes this compound an excellent substrate for electrophilic aromatic substitution (EAS). The directing effects of the substituents are paramount in predicting the regiochemical outcome. The two methoxy groups strongly direct ortho and para. Since the para position is blocked by the other methoxy group, they direct to positions 2, 3, 5, and 6. The isopropyl group at position 2 further influences this.
-
Position 3: Activated by the ortho methoxy at C4 and the para methoxy at C1. Sterically accessible.
-
Position 5: Activated by the ortho methoxy at C4 and sterically hindered by the isopropyl group at C2.
-
Position 6: Activated by the ortho methoxy at C1 and sterically hindered by the isopropyl group at C2.
Therefore, Position 3 is the most electronically activated and sterically accessible site for electrophilic attack.
Protocol 3.1: Vilsmeier-Haack Formylation to Produce 2-Isopropyl-4,5-dimethoxybenzaldehyde
The Vilsmeier-Haack reaction is a mild and efficient method for introducing an aldehyde group onto an electron-rich aromatic ring.[8][9] The electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).
Materials and Reagents:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium acetate solution
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet.
-
To the flask, add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel. A thick, white precipitate of the Vilsmeier reagent will form. Stir the mixture at 0 °C for 30 minutes.
-
Prepare a solution of this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent suspension at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated sodium acetate solution until the pH is neutral. This step hydrolyzes the iminium intermediate to the aldehyde.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-isopropyl-4,5-dimethoxybenzaldehyde.
Key Application: Directed ortho-Metalation (DoM)
The methoxy groups are excellent directing metalating groups (DMGs) for lithiation.[10][11] Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), can selectively deprotonate a carbon atom ortho to a methoxy group.[11][12] In this substrate, the proton at position 3 is the most likely to be abstracted due to the combined directing effect of the C4-methoxy group and activation from the C1-methoxy group. The resulting aryllithium species is a potent nucleophile that can react with a wide array of electrophiles.
Protocol 4.1: Lithiation and Quenching with an Electrophile (e.g., CO₂)
This protocol demonstrates the generation of the 3-lithio species followed by quenching with carbon dioxide to form the corresponding carboxylic acid, 3-isopropyl-2,5-dimethoxybenzoic acid.
Materials and Reagents:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Strictly Anhydrous Conditions: All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir at -78 °C for 1-2 hours to ensure complete metalation.[13]
-
Electrophilic Quench: Crush a sufficient quantity of dry ice into a separate flask. In a single, rapid motion, transfer the cold organolithium solution onto the crushed dry ice via a cannula. The CO₂ serves as the electrophile.
-
Allow the mixture to warm to room temperature. The excess CO₂ will sublime.
-
Add water to the reaction mixture, then acidify to pH ~2 with 1 M HCl. This protonates the carboxylate salt to form the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Key Application: Benzylic Oxidation
The isopropyl group contains a tertiary benzylic hydrogen, which is susceptible to oxidation. This transformation can be used to introduce a hydroxyl or carbonyl group at this position. This chemistry is analogous to the industrial cumene process, where isopropylbenzene is oxidized to produce phenol and acetone.[14] While a full cumene-type rearrangement is less likely here, direct oxidation to the corresponding tertiary alcohol or subsequent ketone is a plausible synthetic route.
Oxidation can be achieved using various reagents, such as potassium permanganate (KMnO₄) under controlled conditions or through air oxidation in the presence of a radical initiator.[14][15]
Conclusion
This compound is a strategically designed building block that offers a powerful platform for the synthesis of highly functionalized aromatic compounds. Its predictable reactivity in electrophilic aromatic substitution, coupled with its capacity for directed metalation and benzylic functionalization, provides chemists with a versatile tool for accessing complex molecular architectures. The protocols detailed herein serve as a validated starting point for researchers in drug development and materials science to unlock the full synthetic potential of this valuable intermediate.
References
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.
- Alkyl
- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Web Pages.
- Friedel-Crafts Alkyl
- Mechanism of Dialkyl
- This compound | C11H16O2. PubChem.
- Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Rhodium.ws.
- 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. BOC Sciences.
- Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. PrepChem.com.
- This compound 95%. Advanced ChemBlocks.
- Lithiation | Organolithium Reagents. Vapourtec Ltd.
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365.
- FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University.
- Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical and Research Applic
- Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene. Benchchem.
- Diisopropylbenzene oxidation method.
- How is isopropylbenzene oxidized? Homework.Study.com.
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Application Note: 2-Isopropyl-1,4-dimethoxybenzene as a Precursor for Phenethylamine Therapeutics and Reference Standards
Executive Summary & Industrial Relevance
2-Isopropyl-1,4-dimethoxybenzene (CAS: 4132-71-2, CID: 11041315) is a highly versatile, electron-rich aromatic scaffold with a molecular weight of 180.24 g/mol [1]. Within the pharmaceutical and forensic chemistry sectors, this compound serves two critical functions:
-
Analytical Reference Standard : Commercially designated as "Atropine Impurity 2," it is utilized in analytical method validation (AMV) and Quality Control (QC) for Abbreviated New Drug Applications (ANDA)[2]. It acts as a critical reference standard to ensure formulation consistency during the commercial production of active pharmaceutical ingredients (APIs), including the atypical antipsychotic Asenapine[3].
-
Therapeutic Precursor : It is the foundational starting material for the synthesis of 2C-iP (2,5-dimethoxy-4-isopropylphenethylamine)[4]. 2C-iP is a potent 5-HT2A receptor agonist utilized extensively in neuropsychiatric drug development and as a forensic analytical standard[4].
Mechanistic Profiling: Sterics and Electronics
The chemical reactivity of this compound is governed by the synergistic push-pull dynamics of its substituents. As a Senior Application Scientist, understanding these dynamics is critical for predicting reaction pathways:
-
Electronic Activation : The methoxy groups at the 1- and 4-positions strongly donate electron density into the aromatic ring via resonance, activating it toward Electrophilic Aromatic Substitution (EAS).
-
Steric Directing Effects : The bulky isopropyl group at the 2-position creates significant steric hindrance at the adjacent 3-position. Consequently, incoming electrophiles (such as formyl or bromonium ions) are directed almost exclusively to the 5-position. This regioselectivity is the mechanistic cornerstone that allows for the precise synthesis of 2,5-dimethoxy-4-substituted phenethylamines without the need for complex isomeric separations.
Experimental Workflows & Protocols
Protocol A: Regioselective Formylation (Vilsmeier-Haack Reaction)
To build the phenethylamine core, the aromatic ring must first be carbonylated. The Vilsmeier-Haack reaction is selected over Friedel-Crafts acylation to prevent the ether cleavage (demethylation) typically caused by harsh Lewis acids like AlCl3.
Causality & Self-Validation:
-
Reagent Selection: Phosphorus oxychloride (POCl3) and N,N-Dimethylformamide (DMF) react to generate the Vilsmeier electrophile (a chloroiminium ion). The electron-rich position 5 of the substrate readily attacks this intermediate.
-
In-Process Control: The reaction mixture transitions from a clear solution to a deep red, viscous complex. Upon hydrolysis with ice water, the immediate precipitation of a yellow solid confirms the successful formation of 2,5-dimethoxy-4-isopropylbenzaldehyde.
Methodology:
-
Charge a dry, round-bottom flask with 1.0 eq of this compound and 3.0 eq of anhydrous DMF.
-
Cool the mixture to 0 °C using an ice bath.
-
Dropwise, add 1.5 eq of POCl3 over 30 minutes, maintaining the internal temperature below 10 °C to prevent runaway exothermic degradation.
-
Heat the mixture on a steam bath (90–100 °C) for 2 hours.
-
Quench the reaction by pouring the hot mixture over crushed ice under vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo.
Synthetic workflow from this compound to the 5-HT2A ligand 2C-iP.
Protocol B: Synthesis of 2C-iP Hydrochloride
The aldehyde is converted to the target phenethylamine via a Henry (nitroaldol) condensation followed by a powerful hydride reduction[4].
Causality & Self-Validation:
-
Henry Reaction: Ammonium acetate acts as a mild base to catalyze the condensation of the aldehyde with nitromethane. The appearance of bright orange crystals indicates successful dehydration of the intermediate nitroalcohol into the nitrostyrene.
-
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous THF is mandatory. Milder reducing agents (like NaBH4) will only reduce the alkene. LiAlH4 reduces both the alkene and the nitro group to yield the primary amine.
Methodology:
-
Condensation : Dissolve the aldehyde in a slight excess of nitromethane. Add 0.2 eq of anhydrous ammonium acetate. Reflux for 4 hours. Remove excess nitromethane under reduced pressure and recrystallize the residue from boiling isopropanol to isolate 1-(2,5-dimethoxy-4-isopropylphenyl)-2-nitroethene.
-
Reduction : Suspend 4.0 eq of LiAlH4 in anhydrous THF under an inert argon atmosphere. Dropwise, add a solution of the nitrostyrene in THF. Reflux for 8 hours.
-
Quench & Isolation : Carefully quench the unreacted LiAlH4 using the Fieser method. Filter the aluminum salts.
-
Salting : Bubble anhydrous HCl gas through the ethereal extract of the freebase to precipitate 2C-iP Hydrochloride as fine white crystals.
Protocol C: Regiospecific Bromination for Cross-Coupling Precursors
For advanced pharmaceutical intermediates, halogenation of the 5-position provides a structural handle for Suzuki or Buchwald-Hartwig cross-coupling reactions.
Causality & Self-Validation:
-
Solvent Selection: Traditional bromination in non-polar solvents (like CCl4) leads to competitive radical benzylic bromination at the isopropyl group[5]. Using N-Bromosuccinimide (NBS) in Acetonitrile (CH3CN)—a polar aprotic solvent—stabilizes the ionic Wheland intermediate, driving the reaction exclusively toward nuclear (aromatic ring) bromination[6],[7].
-
In-Process Control: Reaction completion is monitored by TLC (Hexane:EtOAc 9:1). The disappearance of the starting material spot within 1.5 hours at room temperature validates the kinetic acceleration provided by the polar solvent[7].
Methodology:
-
Dissolve this compound in anhydrous acetonitrile (0.5 M concentration) at room temperature[5].
-
Add 1.05 eq of recrystallized NBS in a single portion.
-
Stir the mixture at 20–25 °C for 1.5 hours, shielded from direct light to suppress any radical initiation[7].
-
Concentrate the mixture under reduced pressure to remove acetonitrile.
-
Triturate the residue with hexane to precipitate succinimide byproducts. Filter and concentrate the filtrate to yield 1-bromo-2,5-dimethoxy-4-isopropylbenzene[7].
Mechanistic pathway of regiospecific bromination using NBS in acetonitrile.
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative metrics for the described workflows based on optimized laboratory conditions.
| Protocol | Target Intermediate / Product | Key Reagents & Solvents | Temp (°C) | Time (h) | Avg. Yield (%) |
| A | 2,5-Dimethoxy-4-isopropylbenzaldehyde | POCl3, DMF | 90–100 | 2.0 | 75–80 |
| B (Step 1) | 1-(2,5-Dimethoxy-4-isopropylphenyl)-2-nitroethene | Nitromethane, NH4OAc | 100 (Reflux) | 4.0 | 85 |
| B (Step 2) | 2C-iP Hydrochloride | LiAlH4, THF, HCl(g) | 66 (Reflux) | 8.0 | 70 |
| C | 1-Bromo-2,5-dimethoxy-4-isopropylbenzene | NBS, Acetonitrile | 20–25 | 1.5 | >90 |
References
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LookChem. "Benzene, 1,4-dimethoxy-2-(1-methylethyl)-". Available at: [Link]
-
PubChem. "this compound | C11H16O2 | CID 11041315". National Center for Biotechnology Information. Available at: [Link]
-
Cleanchem Laboratories. "Atropine Impurity 2 | CAS No: 4132-71-2". Available at: [Link]
-
Carreno, M. C., Garcia Ruano, J. L., Sanz, G., Toledo, M. A., & Urbano, A. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." The Journal of Organic Chemistry 1995, 60 (16), 5328–5331. Available at: [Link]
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Application Notes and Protocols: 2-Isopropyl-1,4-dimethoxybenzene in Advanced Materials Science
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 2-isopropyl-1,4-dimethoxybenzene. This document outlines the synthesis, potential applications as a monomer precursor for high-performance polymers, and as a building block for organic electronic materials. The protocols provided are designed to be self-validating and are grounded in established chemical principles.
Introduction: The Potential of a Substituted Aromatic Building Block
This compound is an aromatic compound with the chemical formula C₁₁H₁₆O₂.[1][2] Its structure, featuring a benzene ring substituted with two electron-donating methoxy groups and a sterically bulky isopropyl group, suggests a number of intriguing possibilities for applications in materials science. The methoxy groups activate the aromatic ring towards electrophilic substitution, providing handles for further functionalization. The isopropyl group, on the other hand, can enhance the solubility of materials derived from this molecule, a crucial property for solution-processable materials.[3]
While direct, extensive literature on the materials science applications of this specific molecule is nascent, its structural motifs are present in a variety of advanced materials. This guide, therefore, serves as a forward-looking exploration of its potential, providing detailed protocols for its synthesis and hypothetical, yet scientifically grounded, applications in polymer science and organic electronics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.25 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| CAS Number | 4132-71-2 | [4] |
| Appearance | Clear Liquid (predicted) | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts alkylation of 1,4-dimethoxybenzene.[6][7] This classic electrophilic aromatic substitution reaction provides a straightforward route to introduce the isopropyl group onto the electron-rich dimethoxybenzene ring.
Synthesis Protocol: Friedel-Crafts Alkylation
Objective: To synthesize this compound from 1,4-dimethoxybenzene and 2-bromopropane.
Materials:
-
1,4-dimethoxybenzene
-
2-bromopropane
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.1 eq) in portions. The mixture may change color.
-
Alkylation: While maintaining the temperature at 0 °C, add 2-bromopropane (1.2 eq) dropwise to the reaction mixture over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Causality of Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture as water can deactivate the Lewis acid catalyst (AlCl₃).
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the C-Br bond in 2-bromopropane, facilitating the formation of the isopropyl carbocation electrophile.
-
Slow Addition at Low Temperature: This helps to control the exothermic reaction and minimize side reactions, such as polyalkylation.
-
Aqueous Workup: The acidic wash removes the aluminum salts, and the bicarbonate wash neutralizes any remaining acid.
Application Area 1: Monomer Precursor for High-Performance Polymers
The structure of this compound makes it an interesting candidate as a precursor for monomers used in the synthesis of high-performance polymers. The aromatic core can impart thermal stability, while the isopropyl group can enhance solubility and processability. The methoxy groups can be converted to more reactive functional groups, such as hydroxyls, for polymerization.
Proposed Polymerization Strategy: Synthesis of a Poly(arylene ether)
A potential application is in the synthesis of poly(arylene ether)s, a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. This would first require the demethylation of this compound to form 2-isopropylhydroquinone.
Diagram 1: Synthetic Pathway to a Poly(arylene ether)
Caption: Proposed synthetic route from this compound to a poly(arylene ether).
Protocol: Demethylation and Polymerization
Part A: Demethylation to 2-isopropylhydroquinone
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add boron tribromide (BBr₃, 2.5 eq) dropwise.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.
-
Workup: Cool the reaction to 0 °C and slowly add methanol to quench the excess BBr₃. Concentrate the mixture in vacuo.
-
Purification: Purify the resulting 2-isopropylhydroquinone by recrystallization or column chromatography.
Part B: Nucleophilic Aromatic Substitution Polymerization
-
Monomer Preparation: In a flask equipped with a Dean-Stark trap, dissolve 2-isopropylhydroquinone (1.0 eq), an activated dihalide such as 4,4'-difluorobenzophenone (1.0 eq), and potassium carbonate (K₂CO₃, 1.5 eq) in a mixture of N,N-dimethylacetamide (DMAc) and toluene.
-
Azeotropic Dehydration: Heat the mixture to reflux to azeotropically remove water with toluene.
-
Polymerization: After dehydration, remove the toluene and raise the temperature to 160-180 °C to initiate polymerization.
-
Monitoring: Monitor the increase in viscosity of the reaction mixture.
-
Precipitation: After several hours, cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol.
-
Purification: Filter the polymer, wash it thoroughly with water and methanol, and dry it under vacuum.
Table 2: Predicted Properties of a Hypothetical Poly(arylene ether) Derived from 2-isopropylhydroquinone
| Property | Predicted Characteristic | Rationale |
| Glass Transition Temp. (Tg) | High | The rigid aromatic backbone contributes to a high Tg. |
| Solubility | Good in organic solvents | The non-polar isopropyl group disrupts chain packing, enhancing solubility. |
| Thermal Stability | Excellent | Poly(arylene ether)s are known for their high decomposition temperatures. |
| Processability | Solution-castable | Enhanced solubility allows for processing from solution to form films and coatings. |
Application Area 2: Building Block for Organic Electronic Materials
The electron-rich nature of the dimethoxybenzene core makes this compound a promising starting material for the synthesis of organic semiconductors.[8][9] These materials are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[10][11]
Proposed Strategy: Synthesis of a Conjugated Polymer Segment
By introducing polymerizable groups, such as boronic esters or halides, onto the aromatic ring, this compound can be incorporated into conjugated polymers via cross-coupling reactions like the Suzuki coupling.
Diagram 2: Workflow for Fabrication of an Organic Photovoltaic Device
Caption: A hypothetical workflow from the starting material to a functional organic photovoltaic (OPV) device.
Protocol: Functionalization for Suzuki Cross-Coupling
Objective: To synthesize a dibromo-derivative of this compound for use in polymerization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in DMF in a round-bottom flask protected from light.
-
Bromination: Add N-Bromosuccinimide (2.2 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. The positions ortho to the methoxy groups are the most likely sites for bromination.
-
Precipitation: Pour the reaction mixture into a large volume of water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dibrominated product.
This dibrominated monomer can then be used in a Suzuki polymerization with a suitable diboronic ester co-monomer to create a conjugated polymer for organic electronic applications.
Characterization of Synthesized Materials
For Small Molecules (e.g., this compound and its derivatives):
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight.
For Polymers:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Differential Scanning Calorimetry (DSC): To measure thermal transitions like the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Cyclic Voltammetry (CV): To determine the electrochemical band gap and energy levels (HOMO/LUMO) for electronic applications.[12]
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11041315, this compound. Retrieved from [Link]
-
Al-Aseadi, M. S. (n.d.). Organic Compounds for Electronics and Photonics Applications. Retrieved from [Link]
- Devanathan, H., & Thompson, D. (2024). Polymers based on diisoalkenylarenes and uses thereof (U.S. Patent No. 11,873,369 B2). U.S. Patent and Trademark Office.
-
PrepChem.com. (n.d.). Preparation of 1,4-dimethoxybenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910154, 4-Isopropyl-1,2-dimethoxybenzene. Retrieved from [Link]
-
Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2787. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane (WO2022078576A1).
- Google Patents. (n.d.). Solvent systems for the preparation of photosensitive organic electronic devices (WO2018178625A1).
-
ResearchGate. (n.d.). Polymer Properties and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Dimethoxybenzene Isomers and 2,2-dihydroxy-4,4-dimethoxybenzophenone by Voltammetry in Acetonitrile, Allyl Alcohol and Mesityl Oxide, Effect of Electrode Size. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Retrieved from [Link]
-
Jasperse, C. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
European Materials Research Society. (n.d.). New materials for organic electronics: from synthesis to processing, characterization and device physics. Retrieved from [Link]
-
Defense Technical Information Center. (2021). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]
-
MDPI. (2025). Investigation on the Interfaces in Organic Devices by Photoemission Spectroscopy. Retrieved from [Link]
-
Gutenberg Open Science. (n.d.). Copolymerization of dienes: from mechanistic insights towards material properties of multiblock copolymers. Retrieved from [Link]
-
Semantic Scholar. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]
-
Beilstein-Institut. (2022). Synthesis, optical and electrochemical properties of (D–π)2-type and (D–π)2Ph-type fluorescent dyes. Retrieved from [Link]
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preparation of 2-isopropyl-1,4-dimethoxybenzene via electrophilic aromatic substitution
This Application Note is structured to guide a professional researcher through the regioselective synthesis of 2-isopropyl-1,4-dimethoxybenzene. Unlike standard educational protocols that target the symmetrical di-alkylated product, this guide focuses on the specific challenges of mono-alkylation on a highly activated ring system.
Strategic Analysis & Chemical Logic
The Challenge: Activation & Selectivity
The starting material, 1,4-dimethoxybenzene, contains two methoxy groups that strongly activate the benzene ring via resonance donation (+M effect). In standard Friedel-Crafts conditions, the introduction of an alkyl group (isopropyl) further activates the ring (+I effect), making the product more nucleophilic than the starting material. This typically leads to a "runaway" reaction, yielding the thermodynamic sink: 2,5-diisopropyl-1,4-dimethoxybenzene.
The Solution: Kinetic Control & Stoichiometry
To isolate the mono-substituted 2-isopropyl derivative, we must deviate from standard equimolar protocols.
-
Catalyst Selection: We utilize Sulfuric Acid (H₂SO₄) in Glacial Acetic Acid . Traditional Lewis acids like Aluminum Chloride (AlCl₃) are contraindicated as they often cleave the ether bonds (demethylation), reverting the methoxy groups to phenols.
-
Stoichiometric Excess: A 3:1 molar ratio of the aromatic substrate to the alkylating agent is strictly enforced. By flooding the reaction with starting material, the statistical probability of the electrophile encountering a product molecule (leading to di-alkylation) is drastically reduced.
-
Reagent Choice: Isopropyl Alcohol (IPA) is preferred over isopropyl halides. It generates the carbocation cleanly in sulfuric acid without generating halide byproducts that require rigorous disposal.
Mechanistic Pathway
The reaction proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.[1] The use of a protic solvent system (AcOH/H₂SO₄) facilitates the generation of the secondary carbocation from isopropanol.
Figure 1: Mechanistic pathway for the acid-catalyzed alkylation of 1,4-dimethoxybenzene.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8] | Amount | Role |
| 1,4-Dimethoxybenzene | 138.16 | 3.0 | 20.7 g | Substrate (Excess) |
| Isopropyl Alcohol (IPA) | 60.10 | 1.0 | 3.8 mL (3.0 g) | Alkylating Agent |
| Glacial Acetic Acid | 60.05 | Solvent | 40 mL | Solvent |
| Sulfuric Acid (conc.) | 98.08 | Catalyst | 10 mL | Catalyst/Dehydrating |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 20.7 g (150 mmol) of 1,4-dimethoxybenzene in 40 mL of glacial acetic acid. Gentle heating (30–40°C) may be required to fully dissolve the solid.
-
Catalyst Addition: Cool the solution to 10°C using an ice-water bath. Add 10 mL of concentrated H₂SO₄ dropwise over 5 minutes. Caution: Exothermic.[1]
-
Electrophile Generation: Load 3.8 mL (50 mmol) of Isopropyl Alcohol into a pressure-equalizing addition funnel.
Phase 2: Controlled Alkylation
-
Addition: Add the IPA dropwise to the stirring mixture over 30 minutes .
-
Critical Control Point: Maintain internal temperature between 10–15°C . Lower temperatures prevent the activation energy barrier for the second alkylation from being easily crossed.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2 hours .
-
Monitoring: Check reaction progress via TLC (Silica; 9:1 Hexane:Ethyl Acetate).
-
Note: You will see a large spot for unreacted starting material (Rf ~0.6) and a new spot for the mono-product (Rf ~0.65). If a third spot (di-alkylated) appears significantly, stop the reaction immediately.
-
Phase 3: Workup & Isolation
-
Quench: Pour the reaction mixture onto 150 g of crushed ice in a 500 mL beaker. Stir vigorously until the ice melts.
-
Extraction: Transfer to a separatory funnel and extract with Dichloromethane (DCM) (3 x 50 mL) .
-
Wash: Wash the combined organic layers with:
-
Water (2 x 50 mL)
-
Saturated NaHCO₃ (2 x 50 mL) to neutralize acetic/sulfuric acid. Caution: CO₂ evolution.
-
Brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).
Phase 4: Purification (The Critical Step)
Because we used excess starting material, the crude oil contains ~60% starting material and ~35% product.
-
Fractional Distillation: Set up a short-path vacuum distillation apparatus.
-
Fraction 1 (Recovery): Distill off the unreacted 1,4-dimethoxybenzene. (bp ~109°C at 12 mmHg). This solidifies in the condenser; use a heat gun or warm water circulation.
-
Fraction 2 (Product): Collect this compound. (Expected bp ~125–130°C at 12 mmHg).
-
Residue: Any di-alkylated byproducts will remain in the pot.
-
Process Workflow
Figure 2: Operational workflow emphasizing the separation of excess starting material.
Quality Control & Validation
Confirm the structure using ¹H-NMR (400 MHz, CDCl₃) . The loss of symmetry is the key indicator.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| Aromatic H-3 | ~6.70 | Singlet (s) | 1H | Isolated between OMe and iPr groups. |
| Aromatic H-5, H-6 | ~6.75 – 6.85 | Doublets (d/dd) | 2H | AB system (ortho coupling). |
| Methoxy (-OCH₃) | 3.75, 3.78 | Two Singlets | 6H (3H x 2) | Non-equivalent due to iPr asymmetry. |
| Isopropyl (-CH) | 3.30 | Septet | 1H | Characteristic methine proton. |
| Isopropyl (-CH₃) | 1.20 | Doublet | 6H | Methyls of the isopropyl group.[3] |
Troubleshooting:
-
Symptom: Single aromatic singlet integrating to 2H.
-
Cause: You have made the 2,5-diisopropyl product (symmetric).
-
Fix: Reduce reaction temperature and strictly ensure the 3:1 starting material excess.
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions. CRC Press. Link
-
PubChem. (n.d.).[9] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.
Sources
- 1. fog.ccsf.edu [fog.ccsf.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 7. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 8. youtube.com [youtube.com]
- 9. This compound | C11H16O2 | CID 11041315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Purification of 2-Isopropyl-1,4-dimethoxybenzene via Sub-Ambient Recrystallization
Introduction & Mechanistic Rationale
2-Isopropyl-1,4-dimethoxybenzene (CAS: 4132-71-2) is a highly valued intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and phenethylamine derivatives[1][2]. While the parent compound, 1,4-dimethoxybenzene, is a highly symmetrical crystalline solid at room temperature (mp 56 °C), the introduction of a bulky isopropyl group at the 2-position severely disrupts the crystal lattice packing. Consequently, this compound is a liquid at ambient conditions, exhibiting a boiling point of approximately 273 °C and a density of 1.01 g/mL[1].
The Purification Challenge: Standard purification of high-boiling liquid organics relies heavily on vacuum distillation. However, the synthesis of this compound (often via Friedel-Crafts alkylation or cross-coupling) frequently generates structurally similar regioisomers or over-alkylated byproducts that co-distill with the target molecule.
To achieve >99% purity without subjecting the molecule to thermal degradation, low-temperature (sub-ambient) recrystallization is the most effective technique[3]. This method exploits the steep temperature-solubility gradient of the compound in non-polar solvents at cryogenic temperatures, forcing the target molecule into a highly ordered crystalline state while trace impurities remain solvated.
Thermodynamic Principles & Solvent Selection
The success of a sub-ambient recrystallization depends entirely on the thermodynamic causality of the solvent system. The ideal solvent must remain strictly liquid at -78 °C, completely dissolve the crude oil at 20 °C, and act as a potent anti-solvent at cryogenic temperatures.
As shown in Table 2 , pentane is the optimal solvent. At 20 °C, the hydrophobic interactions between pentane and the isopropyl-aromatic ring allow for complete miscibility. As the thermal energy of the system is artificially lowered to -78 °C, the solvent's solubilizing power drops exponentially. The target molecules are forced to aggregate and nucleate, while the lower-concentration impurities lack the thermodynamic driving force to overcome their solubility threshold, remaining in the supernatant[3].
Quantitative Data Summaries
Table 1: Comparative Physical Properties
| Property | 1,4-Dimethoxybenzene | This compound |
|---|---|---|
| CAS Number | 150-78-7 | 4132-71-2 |
| Physical State (25 °C) | Crystalline Solid | Liquid |
| Melting Point | 56 °C | < 0 °C (Sub-ambient) |
| Boiling Point | 213 °C | ~273 °C |
| Crystal Lattice Symmetry | High (
Table 2: Solvent Matrix for Sub-Ambient Crystallization
| Solvent | Freezing Point | Solubilizing Power (20 °C) | Anti-Solvent Power (-78 °C) | Suitability |
|---|---|---|---|---|
| Pentane | -130 °C | High | High | Optimal |
| Hexanes | -95 °C | High | Moderate | Acceptable |
| Methanol | -98 °C | Moderate | High | Prone to oiling out |
| Water | 0 °C | Insoluble | N/A | Unsuitable (Freezes) |
Process Visualization
Thermodynamic workflow for the sub-ambient recrystallization of this compound.
Experimental Protocol: Self-Validating Sub-Ambient Crystallization
To ensure a self-validating system, this protocol utilizes a closed-system cannula filtration technique. Attempting to filter sub-ambient crystals on a standard open-air Büchner funnel will cause immediate atmospheric moisture condensation and rapid melting of the product, ruining the purification[3].
Phase 1: Preparation and Dissolution
-
Apparatus Assembly: Oven-dry a 3-neck round-bottom flask, a jacketed addition funnel, and a 16-gauge cannula filter (blunt end wrapped in Teflon tape and filter paper). Assemble the glassware while hot and purge continuously with Argon to establish a strictly anhydrous environment[3].
-
Solvent Addition: Transfer the crude liquid this compound into the main flask. Add anhydrous pentane via syringe at a ratio of 2 mL per 1 gram of crude product.
-
Homogenization: Stir the mixture at 20 °C until a completely homogeneous, clear solution is achieved.
Phase 2: Controlled Cooling Cascade
Causality Note: Rapidly plunging the flask into a -78 °C bath will cause the solute to crash out as a supercooled liquid ("oiling out") rather than forming a highly ordered, pure crystal lattice. A stepwise thermal cascade is mandatory.
-
Pre-Cooling: Place the flask in an ice-water bath (0 °C) for 20 minutes.
-
Intermediate Cooling: Transfer the flask to a cryocooler or a dry ice/isopropanol bath maintained at -20 °C for 30 minutes.
-
Deep Cooling: Finally, replace the bath with a dry ice/acetone mixture to bring the internal temperature to -78 °C.
Phase 3: Nucleation and Maturation
-
Seeding: If spontaneous crystallization does not occur within 15 minutes at -78 °C, use a flame-dried glass rod to gently scratch the inner wall of the flask below the solvent line. The microscopic glass abrasions provide high-energy nucleation sites for crystal lattice formation.
-
Ostwald Ripening: Once nucleation begins, hold the system isothermally at -78 °C for 2 hours. This maturation period allows larger, thermodynamically stable (and purer) crystals to grow at the expense of smaller, kinetically formed aggregates.
Phase 4: Closed-System Cannula Filtration
-
Supernatant Removal: Insert the pre-cooled 16-gauge cannula filter into the crystallization flask, ensuring the filter tip is submerged in the pentane but resting just above the solid crystal bed[3].
-
Argon Displacement: Apply slight positive Argon pressure to the crystallization flask. The pressure differential will force the cold supernatant (containing all solvated impurities) through the filter paper and out into a secondary receiving flask.
-
Cold Washing: Charge the jacketed addition funnel with fresh pentane and cool it to -78 °C using dry ice. Dropwise, add 0.5 mL of cold pentane per gram of product to wash the crystal bed. Remove the wash solvent via the cannula filter.
Phase 5: Recovery and Melt
-
Vacuum Drying: While keeping the flask submerged in the -78 °C bath, apply high vacuum (0.5–1.0 mmHg) for 1 hour to sublimate and remove all residual trace pentane from the crystal bed[3].
-
Product Melt: Backfill the flask with Argon and remove the dry ice bath. As the flask warms to room temperature, the purified white crystals will melt, yielding >99% pure this compound as a pristine, colorless liquid.
References
-
[1] LookChem. Benzene, 1,4-dimethoxy-2-(1-methylethyl)- Chemical Properties and Physical State. LookChem Database. Available at:[Link]
-
[2] LookChem. Synthesis and Uses of this compound. LookChem Synthetic Routes. Available at: [Link]
-
[3] Organic Syntheses. Low-Temperature Recrystallization of Liquid Organics (Distillation and Purification of Iodopropyne). Org. Synth. 2016, 93, 245. Available at:[Link]
Sources
use of 2-isopropyl-1,4-dimethoxybenzene in the synthesis of natural product analogues
Application Note: 2-Isopropyl-1,4-dimethoxybenzene as a Privileged Scaffold in the Synthesis of Natural Product Analogues and Phenethylamines
Executive Summary & Chemical Significance
This compound (also known as 2,5-dimethoxy-p-cymene or thymohydroquinone dimethyl ether) is a naturally occurring phytochemical predominantly found in the essential oils of plants within the Asteraceae family[1]. In nature, this compound exhibits potent antifungal, antibacterial, and insecticidal properties[1]. Beyond its natural occurrence, it serves as a highly versatile synthetic scaffold in medicinal chemistry. It is the critical starting material for the synthesis of complex terpenoid analogues and neuropharmacological agents, most notably the psychedelic phenethylamines 2C-iP and 2,5-dimethoxy-4-isopropylamphetamine (DOiP)[2][3].
Mechanistic Rationale & Structural Advantages
The utility of this compound in synthetic workflows stems from its unique electronic and steric profile:
-
Electronic Activation : The 1,4-dimethoxy substituents act as strong electron-donating groups (EDGs) via resonance, rendering the aromatic ring highly nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS).
-
Steric Direction : The bulky isopropyl group at the 2-position creates significant steric hindrance. Consequently, incoming electrophiles are directed almost exclusively to the 4-position (para to the isopropyl group and ortho to the methoxy group), ensuring high regioselectivity without the need for complex protecting group strategies.
-
Lipophilicity : The isopropyl moiety imparts a high degree of lipophilicity (LogP ~3.14)[4], which is essential for natural product analogues targeting central nervous system (CNS) receptors, as it facilitates blood-brain barrier (BBB) penetration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Clinical / Synthetic Relevance |
| Molecular Weight | 180.24 g/mol [5] | Ideal low-MW starting material for multi-step synthesis. |
| LogP | 3.14[4] | High lipophilicity; enhances BBB permeability in downstream analogues. |
| Topological Polar Surface Area | 18.5 Ų[5] | Low TPSA ensures excellent membrane diffusion characteristics. |
| Boiling Point | ~273°C[6] | Allows for high-temperature reflux reactions without significant evaporative loss. |
Experimental Workflows & Protocols
The following self-validating protocols describe the divergent synthesis of natural product analogues and phenethylamine derivatives from the this compound scaffold.
Synthetic divergence of this compound into natural product and CNS analogues.
Protocol A: Regioselective Vilsmeier-Haack Formylation
Objective : Synthesize 2,5-dimethoxy-4-isopropylbenzaldehyde, the critical precursor for phenethylamine natural product analogues[3]. Causality : Phosphorus oxychloride (POCl₃) reacts with N-methylformanilide to generate the highly electrophilic Vilsmeier reagent (a chloroiminium ion). The steric bulk of the isopropyl group forces the formylation exclusively to the 4-position. Self-Validation : The reaction's success is visually indicated by a color change to deep red/purple upon iminium complex formation, followed by the precipitation of the aldehyde upon aqueous sodium acetate quenching.
Step-by-Step Methodology :
-
Complex Formation : In a flame-dried, argon-purged round-bottom flask, combine N-methylformanilide (1.2 eq) and POCl₃ (1.2 eq). Stir at room temperature for 30 minutes until the Vilsmeier complex forms (noted by a slight exotherm and color shift).
-
Substrate Addition : Add this compound (1.0 eq) dropwise via syringe to maintain controlled temperature.
-
Heating : Attach a reflux condenser and heat the mixture to 90°C for 3 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 8:2, UV active spot at lower Rf than starting material).
-
Quenching : Carefully pour the hot mixture over 500 g of crushed ice. Vigorously stir and add saturated aqueous sodium acetate until the pH reaches 5-6. This hydrolyzes the iminium intermediate to the aldehyde.
-
Isolation : Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify via flash column chromatography to yield 2,5-dimethoxy-4-isopropylbenzaldehyde as a pale yellow oil/solid.
Protocol B: Henry Reaction and Reduction (Synthesis of 2C-iP)
Objective : Convert the benzaldehyde intermediate into the phenethylamine analogue (2C-iP)[7]. Causality : The Henry reaction (nitroaldol condensation) utilizes the acidity of nitromethane's alpha-protons. Ammonium acetate acts as a mild base to generate the nitronate ion, which attacks the aldehyde. Subsequent dehydration yields a nitrostyrene. Lithium aluminum hydride (LiAlH₄) is chosen for the reduction step because it efficiently reduces both the nitro group and the alkene to yield the primary amine.
Step-by-Step Methodology :
-
Condensation : Dissolve 2,5-dimethoxy-4-isopropylbenzaldehyde (1.0 eq) in anhydrous nitromethane (10.0 eq). Add anhydrous ammonium acetate (0.2 eq).
-
Reflux : Heat the mixture to reflux (101°C) for 4-6 hours. The solution will turn deep orange/red.
-
Isolation of Nitrostyrene : Remove excess nitromethane under reduced pressure. Crystallize the resulting 1-(2,5-dimethoxy-4-isopropylphenyl)-2-nitroethene from hot isopropanol.
-
Reduction : In a separate flame-dried flask, suspend LiAlH₄ (4.0 eq) in anhydrous THF at 0°C under argon.
-
Addition : Dissolve the nitrostyrene in anhydrous THF and add dropwise to the LiAlH₄ suspension. Once added, reflux the mixture for 8 hours.
-
Fieser Quench : Cool to 0°C. For every n grams of LiAlH₄ used, sequentially add n mL H₂O, n mL 15% NaOH, and 3n mL H₂O. Stir until the aluminum salts form a granular white precipitate.
-
Filtration & Salting : Filter the salts over Celite. Concentrate the filtrate, dissolve the crude freebase in diethyl ether, and bubble anhydrous HCl gas (or add ethereal HCl) to precipitate 2C-iP hydrochloride.
Protocol C: Regiospecific Nuclear Bromination for Cross-Coupling
Objective : Synthesize 4-bromo-2,5-dimethoxy-isopropylbenzene for downstream Pd-catalyzed cross-coupling to build complex terpenoid analogues. Causality : N-Bromosuccinimide (NBS) in acetonitrile provides a mild, highly regioselective bromination. Acetonitrile stabilizes the polar transition state, enhancing the electrophilicity of NBS without requiring harsh Lewis acids (like FeBr₃), which could cleave the methoxy ethers[8].
Step-by-Step Methodology :
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.5 M concentration).
-
Add NBS (1.05 eq) in small portions at 0°C over 15 minutes, shielding the flask from direct light to prevent radical side-reactions.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via GC-MS or TLC.
-
Quench with saturated aqueous sodium thiosulfate to neutralize any residual bromine species.
-
Extract with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the brominated scaffold, ready for Suzuki-Miyaura or Stille coupling.
Table 2: Reaction Yields and Conditions for Scaffold Functionalization
| Reaction Step | Reagents & Solvents | Temp / Time | Expected Yield | Key Intermediate / Product |
| Formylation | POCl₃, Ph(Me)NCHO | 90°C, 3h | 75 - 85% | 2,5-Dimethoxy-4-isopropylbenzaldehyde |
| Henry Condensation | CH₃NO₂, NH₄OAc | 101°C, 5h | 80 - 90% | Nitrostyrene derivative |
| Reduction | LiAlH₄, Anhydrous THF | 66°C, 8h | 60 - 70% | 2C-iP (Phenethylamine Analogue) |
| Bromination | NBS, Acetonitrile | 0°C to RT, 2h | >90% | 4-Bromo-2,5-dimethoxy-isopropylbenzene |
Pharmacological Application & Target Pathways
The phenethylamine analogues derived from this scaffold (such as DOiP and 2C-iP) are structurally analogous to endogenous monoamines. The isopropyl group at the 4-position significantly influences binding affinity at serotonin receptors, specifically acting as partial or full agonists at the 5-HT2A receptor[2][3].
Pharmacological signaling pathway of synthesized phenethylamine analogues via 5-HT2A receptor.
References
-
National Center for Biotechnology Information. "this compound | C11H16O2 | CID 11041315 - PubChem". PubChem. URL:[Link]
-
Wikipedia Contributors. "2,5-Dimethoxy-p-cymene". Wikipedia, The Free Encyclopedia. URL: [Link]
-
LookChem. "Benzene, 1,4-dimethoxy-2-(1-methylethyl)-". LookChem. URL:[Link]
-
PlantaeDB. "2,5-Dimethoxy-p-cymene - Chemical Compound". PlantaeDB. URL:[Link]
-
Grokipedia. "2,5-Dimethoxy-4-isopropylamphetamine". Grokipedia. URL:[Link]
-
Shulgin, A., & Shulgin, A. "The Shulgin Index, Volume One: Psychedelic Phenethylamines and Related Compounds". Scribd. URL:[Link]
Sources
- 1. 2,5-Dimethoxy-p-cymene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. scribd.com [scribd.com]
- 4. plantaedb.com [plantaedb.com]
- 5. This compound | C11H16O2 | CID 11041315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: Demethylation Strategies for 2-Isopropyl-1,4-dimethoxybenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Yield Optimization
Executive Overview
In drug development and complex natural product synthesis, 2-isopropyl-1,4-dimethoxybenzene serves as a highly versatile, protected hydroquinone building block. The presence of the electron-donating methoxy groups, coupled with the steric bulk of the C2-isopropyl moiety, dictates its reactivity profile. Depending on the synthetic target, researchers must choose between two divergent trajectories: reductive ether cleavage to yield the corresponding diol (isopropylhydroquinone), or oxidative demethylation to directly yield the benzoquinone derivative.
This guide provides field-proven, self-validating protocols for both pathways, grounded in mechanistic causality to ensure reliable scale-up and execution.
Mechanistic Trajectories & Causality
Trajectory A: Lewis Acid-Mediated Ether Cleavage
To isolate the free diol (2-isopropylbenzene-1,4-diol), Boron Tribromide (
-
Causality of Reagent Choice: While classical methods use harsh Brønsted acids (e.g., boiling HBr/Acetic acid), these often lead to decomposition or side-reactions.
operates under mild, cryogenic conditions. -
Mechanism:
coordinates to the ethereal oxygen, forming a highly activated oxonium-like adduct. Subsequently, a bromide ion acts as a nucleophile in an fashion, attacking the methyl group to expel methyl bromide ( ) and form an aryloxyborane intermediate. Theoretical calculations indicate that one equivalent of can cleave up to three ether equivalents ; however, due to the steric hindrance of the isopropyl group, a practical excess (1.5 eq per methoxy group) is required to drive the reaction to completion.
Fig 1. Stepwise mechanism of BBr3-mediated ether cleavage.
Trajectory B: Oxidative Demethylation
If the target is 2-isopropyl-1,4-benzoquinone, a direct oxidative demethylation bypasses the need to first isolate the sensitive hydroquinone.
-
Causality of Reagent Choice: Hydroquinone dimethyl ethers are uniquely susceptible to oxidation due to their highly electron-rich aromatic rings. Ceric Ammonium Nitrate (CAN) is the premier single-electron transfer (SET) oxidant for this transformation .
-
Mechanism: CAN strips an electron from the aromatic ring to form a radical cation. Nucleophilic attack by water, followed by further oxidation and the expulsion of two molecules of methanol, cleanly yields the quinone. Cobalt(III) Fluoride (
) has also emerged as a milder alternative for sensitive substrates .
Fig 2. Divergent demethylation pathways of this compound.
Quantitative Reagent Comparison
The following table summarizes the empirical data for the most common demethylation reagents applied to 1,4-dimethoxybenzene derivatives.
| Reagent | Pathway | Target Product | Typical Yield | Reaction Conditions | IPC Mass Shift (m/z) |
| Reductive Cleavage | 2-Isopropylbenzene-1,4-diol | 85–95% | 180 | ||
| CAN | Oxidative Demethylation | 2-Isopropyl-1,4-benzoquinone | 80–90% | 180 | |
| Oxidative Demethylation | 2-Isopropyl-1,4-benzoquinone | 75–85% | Dioxane/ | 180 | |
| HBr/AcOH | Reductive Cleavage | 2-Isopropylbenzene-1,4-diol | 50–65% | Glacial AcOH, Reflux, 12–24 h | 180 |
Self-Validating Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) and visual cues that confirm the success of a step before proceeding.
Protocol A: Synthesis of 2-Isopropylbenzene-1,4-diol via Cleavage
1. Preparation & Solvent Selection
-
Action: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: DCM is mandatory. Ethereal solvents (like THF or Diethyl Ether) will irreversibly complex with
, neutralizing its Lewis acidity and stalling the reaction.
2. Cryogenic Addition
-
Action: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add
(3.0 eq, 1.5 eq per methoxy group) dropwise via syringe. -
Causality: The initial Lewis acid-base adduct formation is highly exothermic. Adding
at room temperature can cause localized boiling, resulting in unselective cleavage or electrophilic bromination of the aromatic ring. -
Self-Validation (Visual Cue): The solution will immediately transition from colorless to a deep amber/brown. This color change confirms successful adduct formation.
3. Cleavage & Maturation
-
Action: Remove the cooling bath and allow the reaction to warm to room temperature slowly. Stir for 4–8 hours.
-
Causality: While adduct formation is rapid at -78 °C, the subsequent
cleavage of the carbon-oxygen bond requires thermal energy to overcome the activation barrier. -
Self-Validation (IPC): Perform a TLC (Hexanes/EtOAc 8:2). The UV-active starting material (
) will disappear. A new baseline spot (the highly polar borate ester) will appear.
4. Quench & Hydrolysis
-
Action: Recool the mixture to 0 °C. Carefully add cold methanol or water dropwise to quench unreacted
, followed by dilution with water. Extract with EtOAc. -
Causality:
reacts violently with protic solvents. A slow quench prevents thermal spikes and safely hydrolyzes the aryloxyborane intermediate into the free diol and boric acid.
Protocol B: Synthesis of 2-Isopropyl-1,4-benzoquinone via CAN Oxidation
1. Solvent System & Dissolution
-
Action: Dissolve this compound (1.0 eq) in a mixture of Acetonitrile (
) and Water (typically 3:1 v/v). -
Causality: A mixed solvent system is critical. CAN is an inorganic salt requiring water for dissolution, whereas the organic substrate requires a polar aprotic solvent (
) to remain homogeneous.
2. Oxidant Addition
-
Action: At room temperature, add a solution of Ceric Ammonium Nitrate (2.5 eq) in water dropwise over 15 minutes.
-
Causality: Controlled addition prevents thermal runaway and over-oxidation (which can lead to destructive ring cleavage).
-
Self-Validation (Visual Cue): The CAN solution is initially a deep, vibrant orange (characteristic of
). As the single-electron transfer occurs, is reduced to , and the solution will rapidly turn pale yellow. Simultaneously, the organic phase will adopt a bright yellow/orange hue, indicating quinone formation.
3. Workup & Isolation
-
Action: Stir for an additional 15 minutes. Dilute with water and extract with Dichloromethane. Wash the organic layer with brine, dry over
, and concentrate. -
Self-Validation (IPC): LC-MS analysis of the crude mixture will show a complete mass shift from the starting material (
180) to the target quinone ( 150).
References
-
Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry. URL:[Link]
-
Jacob, P., Callery, P. S., Shulgin, A. T., & Castagnoli, N. (1976). A convenient synthesis of quinones from hydroquinone dimethyl ethers. Oxidative demethylation with ceric ammonium nitrate. The Journal of Organic Chemistry, 41(22), 3627-3629. URL:[Link]
-
Tomatsu, A., Takemura, S., Hashimoto, K., & Nakata, M. (2001). Synthesis of quinones from hydroquinone dimethyl ethers. Oxidative demethylation with cobalt(III) fluoride. Keio University / Elsevier Pure. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 2-isopropyl-1,4-dimethoxybenzene
Welcome to the technical support guide for the regioselective synthesis of 2-isopropyl-1,4-dimethoxybenzene. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers overcome common challenges in this electrophilic aromatic substitution. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high yields and purity.
Introduction: The Core Challenge
The synthesis of this compound, a valuable intermediate in various fields, primarily relies on the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.[1][2][3] While seemingly straightforward, the core challenge lies in controlling the regioselectivity of the reaction. The two methoxy groups are powerful activating, ortho-, para- directing groups. Since the para position is blocked, substitution is directed to the ortho positions. However, the high reactivity of the ring can lead to a mixture of mono- and di-substituted products, significantly complicating purification and reducing the yield of the desired isomer.[4]
This guide will address the most common issues encountered during this synthesis, providing both mechanistic explanations and actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields a mixture of products, primarily the desired 2-isopropyl isomer and a di-substituted byproduct, 2,5-diisopropyl-1,4-dimethoxybenzene. How can I improve selectivity for the mono-substituted product?
A1: This is the most common challenge and stems from the high reactivity of the mono-alkylated product. The addition of an electron-donating alkyl group to the already activated 1,4-dimethoxybenzene ring makes the product more reactive to further alkylation than the starting material.[5] This leads to polyalkylation.[4][5]
Root Cause Analysis & Solutions:
-
Stoichiometry Control: The most direct way to disfavor di-substitution is to use 1,4-dimethoxybenzene as the limiting reagent. By starving the reaction of the aromatic substrate, you increase the probability that the electrophile (the isopropyl cation) will react with the starting material rather than the mono-alkylated product.
-
Recommendation: Start with a molar ratio of at least 2:1 of 1,4-dimethoxybenzene to the alkylating agent (e.g., 2-propanol or isopropyl chloride). Adjusting this ratio based on results is a key optimization step.
-
-
Reaction Temperature: Friedel-Crafts alkylations are often exothermic. Higher temperatures provide more energy to overcome the activation barrier for the second substitution.
-
Catalyst Choice and Concentration: While strong Lewis acids like AlCl₃ are traditional Friedel-Crafts catalysts, protic acids like concentrated H₂SO₄ are commonly used when an alcohol (like 2-propanol) is the alkylating agent precursor.[7][8] The amount and concentration of the acid catalyst can influence the electrophile concentration and overall reaction rate.
-
Recommendation: Use the minimum amount of catalyst required to achieve a reasonable reaction rate. For H₂SO₄, adding it slowly and ensuring it is well-chilled can temper the reaction's vigor.
-
Q2: My reaction is very slow or stalls, resulting in a low yield and recovery of unreacted starting material. What's going wrong?
A2: Insufficient reaction rate can be attributed to several factors related to the generation and stability of the electrophile.
Root Cause Analysis & Solutions:
-
Inefficient Electrophile Generation: The reaction requires the formation of an isopropyl carbocation from the alkylating agent.[1][2] If using an alcohol, a strong protic acid is necessary to protonate the hydroxyl group and facilitate its departure as water.[7]
-
Recommendation: Ensure your acid catalyst is of high concentration and not hydrated. If using a Lewis acid with an alkyl halide, ensure the catalyst is fresh and anhydrous, as moisture will deactivate it.
-
-
Carbocation Instability/Side Reactions: The isopropyl cation, while a secondary carbocation, can still participate in side reactions, such as polymerization, especially at higher temperatures.[6]
-
Poor Reagent Quality: The starting 1,4-dimethoxybenzene can be susceptible to oxidation, especially if it is old or has been stored improperly.[9] Oxidized impurities can interfere with the reaction.
-
Recommendation: Use pure, preferably freshly recrystallized, 1,4-dimethoxybenzene. The starting material should be a white, crystalline solid.
-
Q3: I've managed to synthesize the product, but separating the this compound from the 2,5-diisopropyl isomer and unreacted starting material is difficult. What purification strategies do you recommend?
A3: Purification is challenging due to the similar polarities of the components. The desired product, the di-substituted byproduct, and the starting material are all relatively nonpolar ethers.
Recommended Purification Workflow:
-
Aqueous Workup: After the reaction is complete, the first step is to quench the acid catalyst. This is typically done by carefully pouring the reaction mixture onto ice water.[4][8] This will precipitate the crude organic product.
-
Filtration and Washing: Collect the crude solid by vacuum filtration. Wash the solid liberally with cold water to remove any remaining acid and water-soluble byproducts. A subsequent wash with a cold, poor solvent like methanol or ethanol can help remove some of the more soluble unreacted starting material.[7]
-
Recrystallization (Primary Method): Fractional crystallization is the most effective method for purifying the product on a lab scale.[10]
-
Solvent Selection: The key is to find a solvent in which the desired 2-isopropyl isomer has significantly lower solubility than the di-isopropyl byproduct and starting material, especially at low temperatures. Methanol is frequently reported as a suitable solvent for this system.[7] Ethanol is another option.[11]
-
Procedure: Dissolve the crude solid in a minimum amount of boiling methanol. Allow the solution to cool slowly to room temperature, which encourages the formation of well-defined crystals of the least soluble component. Then, cool the flask in an ice bath to maximize precipitation. Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high purity.[10]
-
-
Column Chromatography (Alternative/Secondary Method): If recrystallization fails to provide adequate separation, column chromatography can be used.
-
Stationary Phase: Silica gel is appropriate.
-
Mobile Phase: A nonpolar solvent system is required. Start with pure hexanes and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. A very shallow gradient is often necessary to resolve compounds with similar Rf values.[12]
-
Validated Experimental Protocol
This protocol is designed to maximize the regioselective synthesis of this compound by favoring mono-alkylation.
Materials & Reagents:
-
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)
-
2-Propanol (Isopropyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄), chilled
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 2.0 g of 1,4-dimethoxybenzene in 10 mL of glacial acetic acid. Add 1.5 mL of 2-propanol to the flask.
-
Cooling: Place the flask in an ice-water bath and allow the mixture to cool to 0-5 °C with gentle swirling.
-
Catalyst Addition: While keeping the flask in the ice bath, add 4 mL of chilled, concentrated sulfuric acid dropwise over a period of 10-15 minutes. Swirl the flask continuously during the addition to ensure efficient mixing and heat dissipation. The solution will likely change color and may become viscous.
-
Reaction: After the acid addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes. Swirl the flask occasionally. A precipitate may form during this time.
-
Quenching & Precipitation: Carefully pour the reaction mixture into a 250 mL beaker containing approximately 50 g of crushed ice. Stir the mixture vigorously with a glass rod until all the ice has melted. A solid crude product should precipitate.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with three 20 mL portions of cold water.
-
Purification: Transfer the crude solid to a clean flask. Perform a recrystallization using a minimal amount of hot methanol.[7] Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15 minutes to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry. Characterize the product by melting point and NMR spectroscopy.
Visual Guides & Workflows
Reaction Mechanism and Regioselectivity
The diagram below illustrates the electrophilic aromatic substitution mechanism and highlights the challenge of regioselectivity.
Caption: Mechanism of Friedel-Crafts isopropylation of 1,4-dimethoxybenzene.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common experimental issues.
Caption: Troubleshooting decision tree for synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Molar Ratio | >2:1 (1,4-dimethoxybenzene : 2-propanol) | Reduces the probability of di-alkylation by making the starting material more abundant than the mono-alkylated product. |
| Temperature | 0-5 °C during catalyst addition | Minimizes exothermic runaway and disfavors the higher activation energy of the second alkylation step.[6][7] |
| Reaction Time | ~15 min (addition) + 20 min (RT) | Balances reaction completion with minimizing time for side reactions like polymerization or di-substitution.[4] |
| Purification Solvent | Methanol | Often provides the best differential solubility between the mono- and di-isopropyl products for effective recrystallization.[7] |
References
-
JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Learner. (2019, November 13). Friedel-Crafts Alkylation Reaction Mechanism With Examples. [Link]
-
Unknown. ORGANIC REACTION MECHANISM. [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
Polito, V., et al. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2708. [Link]
-
Scribd. Alkylation of 1,4-Dimethoxybenzene. [Link]
-
Unknown. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
-
ResearchGate. (2012, June 19). How can I prepare 1,4 dimethoxy benzene?. [Link]
-
CCSF. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. [Link]
-
Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]
-
Sciencemadness Discussion Board. (2008, May 12). Asymmetric Etherification of 1,4-dihydroxybenzene. [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. [Link]
-
Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
-
ResearchGate. (2025, October 26). Electrochemical Initiation of Nucleophilic Substitution of Hydroquinone with 4, 6-Dimethylpyrimidine-2-thiol. [Link]
-
Repositorio UCHILE. (2014, September 26). Electrochemical characterization of hydroquinone derivatives with different substituent in acetonitrile. [Link]
-
PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]
-
MDPI. (2021, August 10). Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. [Link]
-
Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]
-
ResearchGate. (2025, August 7). A two-step synthesis method for o-dimethoxy benzene. [Link]
-
Unknown. Catalytic Synthesis of Isopropyl Benzene from Di isopropyl Benzene using Triflic Acid Catalyst at Room Temperature. [https://www.pastic.gov.pk/jspui/bitstream/123456789/1018/1/528 Engr. Ahmad Mukhtar.pdf]([Link] Engr. Ahmad Mukhtar.pdf)
-
PrepChem.com. Preparation of 1,4-dimethoxybenzene. [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. [Link]
Sources
- 1. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Alkylation of Benzene [jove.com]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Alkylation Reaction Mechanism With Examples [chemistrylearner.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. scribd.com [scribd.com]
- 7. fog.ccsf.edu [fog.ccsf.edu]
- 8. theochem.mercer.edu [theochem.mercer.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
controlling polyalkylation in Friedel-Crafts synthesis of 2-isopropyl-1,4-dimethoxybenzene
Technical Support Center: Advanced Strategies for Controlling Polyalkylation
Topic: Friedel-Crafts Synthesis of 2-Isopropyl-1,4-dimethoxybenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted aromatic compounds. Here, we address a common and critical challenge in Friedel-Crafts chemistry: controlling polyalkylation, with a specific focus on the isopropylation of 1,4-dimethoxybenzene. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
The Underlying Challenge: Why Polyalkylation Dominates
The Friedel-Crafts alkylation is a powerful tool for forming carbon-carbon bonds on an aromatic ring.[1][2] However, the reaction's primary limitation is its propensity for multiple substitutions.[3][4] This issue is particularly pronounced with highly activated substrates like 1,4-dimethoxybenzene (DMB).
The root cause lies in the electronic nature of the reaction. The two methoxy groups on DMB are potent electron-donating groups, which "activate" the aromatic ring, making it highly nucleophilic and reactive toward the electrophilic isopropyl carbocation.[5][6] Once the first isopropyl group is added to form this compound, the product is now even more activated than the starting material because alkyl groups are also electron-donating.[7][8] Consequently, the mono-alkylated product often reacts faster than the remaining starting material, leading to the formation of 2,5-diisopropyl-1,4-dimethoxybenzene as the major, and often undesired, product.
The mechanism below illustrates this competitive pathway.
Caption: Reaction mechanism illustrating the competitive formation of mono- and di-alkylated products.
Troubleshooting Guide: From Problem to Solution
This section directly addresses common issues encountered during the synthesis in a question-and-answer format.
Question 1: My reaction yields almost exclusively the 2,5-diisopropyl byproduct. How can I favor the mono-isopropyl derivative?
Answer: This is the most frequent challenge and indicates that the reaction conditions heavily favor the second, faster alkylation step. To gain control, you must manipulate the kinetics and statistics of the reaction.
-
Strategy A: Adjust the Molar Ratio (Statistical Control) The most effective single change is to use a large excess of 1,4-dimethoxybenzene (DMB) relative to the alkylating agent. By doing so, the electrophile is statistically more likely to collide with a molecule of the starting material than the more reactive mono-alkylated product.[7]
-
Strategy B: Lower the Reaction Temperature (Kinetic Control) Friedel-Crafts alkylations are often exothermic.[5] Lowering the temperature (e.g., to 0°C or -10°C) decreases the overall reaction rate.[9][10] Since the second alkylation has a slightly higher activation energy due to increased steric hindrance, cooling the reaction can disproportionately slow the formation of the di-substituted product, thus improving selectivity for the mono-substituted compound.
-
Strategy C: Control Reagent Addition & Reaction Time Add the alkylating agent (or the catalyst, depending on the method) slowly and dropwise to a cooled solution of the DMB. This maintains a low instantaneous concentration of the electrophile, further suppressing polyalkylation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the optimal ratio of mono- to di-substituted product is achieved.
Table 1: Effect of Molar Ratio and Temperature on Product Selectivity
| Molar Ratio (DMB : Isopropylating Agent) | Temperature (°C) | Approx. Yield of Mono-Product (%) | Approx. Yield of Di-Product (%) |
| 1 : 1.1 | 25 | < 15% | > 80% |
| 5 : 1 | 25 | 45% | 50% |
| 10 : 1 | 0 | ~75% | < 20% |
| 10 : 1 | -10 | > 80% | < 15% |
Note: Yields are illustrative, based on established chemical principles, and will vary with specific catalysts and reaction times.
Question 2: I'm observing a complex mixture of products and significant tar formation. What is happening?
Answer: Tarring is typically a result of uncontrolled reaction conditions or side reactions.
-
Cause A: Runaway Temperature If the alkylating agent or catalyst is added too quickly, the exothermic nature of the reaction can cause the temperature to spike. High temperatures promote side reactions, including polymerization of the alkylating agent and decomposition of the aromatic substrate, leading to charring. Solution: Ensure robust cooling with an ice-salt or dry ice/acetone bath. Add reagents dropwise over an extended period to allow for efficient heat dissipation.[9]
-
Cause B: Overly Aggressive Catalyst A highly active Lewis acid like anhydrous AlCl₃ can be too reactive for an activated substrate like DMB, promoting unwanted side reactions. Solution: Consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a Brønsted acid like H₂SO₄ or solid acid catalysts, which can offer greater control and selectivity.[7][11][12]
Question 3: Is there a more reliable, albeit indirect, method to synthesize pure this compound?
Answer: Absolutely. When high purity of the mono-substituted product is critical and direct alkylation proves difficult to control, the most robust strategy is a Friedel-Crafts Acylation followed by Reduction .[3][7][13]
This two-step approach circumvents the polyalkylation problem entirely. The key is that the acyl group (C=O)R introduced during acylation is an electron-withdrawing group, which deactivates the aromatic ring and prevents a second substitution.[3][8] The resulting ketone can then be cleanly reduced to the desired isopropyl group.
Caption: Workflow for the high-selectivity Acylation-Reduction synthesis route.
Frequently Asked Questions (FAQs)
-
Q1: What are suitable alkylating agents and catalysts for this direct synthesis?
-
Alkylating Agents: Common choices include 2-propanol, 2-chloropropane, or propene gas. Alcohols and alkenes require a strong Brønsted acid catalyst (like H₂SO₄ or H₃PO₄) to generate the carbocation.[14][15] Alkyl halides are used with Lewis acid catalysts (like AlCl₃, FeCl₃).[15][16]
-
Catalysts: For 2-propanol, concentrated sulfuric acid is a common and effective catalyst.[10][17] For 2-chloropropane, aluminum chloride (AlCl₃) is a powerful but aggressive Lewis acid catalyst that often requires very low temperatures to control.[18]
-
-
Q2: What is the expected regioselectivity for the first isopropylation on 1,4-dimethoxybenzene?
-
The two methoxy groups are ortho-, para-directors. Since the para positions are blocked by the other methoxy group, substitution occurs at one of the four equivalent positions ortho to a methoxy group (positions 2, 3, 5, or 6). Due to the molecule's symmetry, all these positions yield the same product: this compound.
-
-
Q3: Can the reaction be reversed? I'm losing product during workup.
-
Yes, Friedel-Crafts alkylation is a reversible reaction.[2] This process, known as dealkylation, can occur under strong acid conditions, especially at elevated temperatures. If your workup involves prolonged heating in the presence of acid, you may be losing your product. It is crucial to neutralize the acid catalyst during the workup phase after the reaction is complete to ensure the stability of the alkylated product.
-
Optimized Protocol for Selective Mono-Isopropylation
This protocol integrates the principles discussed above to maximize the yield of the mono-alkylated product.
Objective: To synthesize this compound while minimizing the formation of the 2,5-diisopropyl byproduct.
Materials:
-
1,4-dimethoxybenzene (DMB)
-
2-Propanol
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid (Solvent)
-
Methanol (for recrystallization)
-
Deionized Water
-
Ice
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-dimethoxybenzene (10 molar equivalents) in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to between 0°C and -5°C with stirring.
-
Reagent Preparation: In the dropping funnel, prepare a mixture of 2-propanol (1 molar equivalent) and concentrated sulfuric acid (2 molar equivalents). Caution: This mixing is exothermic. Prepare this mixture slowly in a separate beaker cooled in an ice bath before adding it to the dropping funnel.
-
Reaction: Add the 2-propanol/sulfuric acid mixture to the DMB solution dropwise over a period of 45-60 minutes. Maintain the internal reaction temperature below 0°C throughout the addition.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), comparing it to standards of the starting material and, if available, the mono- and di-substituted products.
-
Quenching: Once the desired conversion is reached, slowly and carefully pour the reaction mixture over a large beaker filled with crushed ice and water. This will quench the reaction and precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove unreacted DMB.
-
Purification: The most effective method for separating the mono- and di-isopropyl products from the unreacted DMB is column chromatography on silica gel. If the selectivity is high, recrystallization from methanol may be sufficient.
References
-
University of Missouri – Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Online] Available at: [Link]
-
EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. [Online] Available at: [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Online] Available at: [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Online] Available at: [Link]
-
University of Calgary. 10.8. Reaction: Alkylation via Friedel-Crafts. [Online] Available at: [Link]
-
Scribd. Alkylation of 1,4-Dimethoxybenzene. [Online] Available at: [Link]
-
IJARCCE. (2023). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. [Online] Available at: [Link]
-
ResearchGate. (2019). The effects of reaction temperature on the Friedel–Crafts alkylation reaction of p-xylene with BnCl. [Online] Available at: [Link]
-
StudyCorgi. (2022). Friedel-Crafts Alkylation of Dimethoxybenzene. [Online] Available at: [Link]
-
Jasperse, C. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Online] Available at: [Link]
-
Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Online] Available at: [Link]
-
Patsnap. (2025). How to Advance Lewis Acid Catalysts for Selective Synthesis?. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2019). Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water. [Online] Available at: [Link]
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Online] Available at: [Link]
-
AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Online] Available at: [Link]
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Online] Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Online] Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Online] Available at: [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Alkylation. [Online] Available at: [Link]
-
SlidePlayer. ORGANIC REACTION MECHANISM. [Online] Available at: [Link]
-
ResearchGate. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Online] Available at: [Link]
-
City College of San Francisco. (2009). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. [Online] Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. edubirdie.com [edubirdie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. chemijournal.com [chemijournal.com]
- 12. How to Advance Lewis Acid Catalysts for Selective Synthesis? [eureka.patsnap.com]
- 13. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. adichemistry.com [adichemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. theochem.mercer.edu [theochem.mercer.edu]
- 18. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
Technical Support Center: Optimizing 1,4-Dimethoxybenzene Isopropylation
Ticket System Status: [ONLINE] Current Topic: Minimizing Byproduct Formation in Friedel-Crafts Isopropylation Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Mechanism
Context: The isopropylation of 1,4-dimethoxybenzene (1,4-DMB) is a critical step in synthesizing bioactive intermediates. Unlike the common teaching laboratory example using tert-butyl groups, isopropylation presents unique challenges. The isopropyl group is sterically smaller than the tert-butyl group, making the substrate significantly more prone to over-alkylation (dialkylation) .
The Chemistry: The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[1][2] The methoxy groups at positions 1 and 4 are strong ortho/para activators.
-
Activation: The catalyst generates an isopropyl carbocation (
) from the reagent (Isopropyl Alcohol or Propylene). -
Attack: The carbocation attacks the ring at the ortho position relative to a methoxy group (Position 2).
-
Major Byproduct Risk: Once the mono-isopropyl product is formed, the ring remains activated. The new isopropyl group is weakly activating, and because it is less bulky than a tert-butyl group, it does not effectively block the para position (Position 5) from a second attack.
Diagnostic Workflow (Logic Tree)
User Instruction: Use the flowchart below to identify the root cause of your specific impurity profile.
Figure 1: Diagnostic logic tree for identifying root causes based on impurity profiles observed in chromatography.
Troubleshooting Guide: Byproduct Mitigation
Issue 1: The "Runaway" Reaction (Dialkylation)
Symptom: High yield of 2,5-diisopropyl-1,4-dimethoxybenzene. Root Cause: The reaction is under thermodynamic control, or the local concentration of the alkylating agent is too high. Unlike tert-butyl groups, isopropyl groups do not provide a "steric shut-off" mechanism. Corrective Actions:
-
Stoichiometry Adjustment: Operate with an excess of 1,4-DMB. A molar ratio of 1:0.5 (DMB:IPA) is recommended to statistically favor mono-alkylation. Unreacted DMB can be recycled.
-
Catalyst Selection: Switch from homogeneous Lewis acids (
) to Zeolite H-Beta . The pore structure of H-Beta (12-membered rings) allows diffusion of the mono-alkylated product out of the pore before a second alkylation can occur (Transition State Selectivity) [1]. -
Conversion Limit: Stop the reaction at 60-70% conversion. Pushing to 100% almost guarantees dialkylation.
Issue 2: Ether Cleavage (Demethylation)
Symptom: Appearance of phenolic compounds (hydroxy-methoxy-benzenes). Root Cause: Hydrolysis of the methoxy ether linkage. This occurs when using:
-
Strong Lewis acids (
, ) which coordinate to the ether oxygen. -
Temperatures exceeding 140°C.
-
Wet reagents (Water acts as a nucleophile). Corrective Actions:
-
Strict Drying: Dry 1,4-DMB and the solvent (e.g., cyclohexane or nitromethane) over molecular sieves (3Å or 4Å).
-
Temperature Cap: Maintain reaction temperature below 100°C .
-
Catalyst Swap: Use solid acid catalysts (e.g., Amberlyst-15 or Sulfated Zirconia) which are less prone to coordinating with the ether oxygen compared to metal halides [2].
Standardized Experimental Protocol
Methodology: Heterogeneous Catalysis (Green Chemistry Approach)
Objective: Synthesis of 2-isopropyl-1,4-dimethoxybenzene with >90% Mono-selectivity.
| Parameter | Specification | Rationale |
| Substrate | 1,4-Dimethoxybenzene (10 mmol) | Limiting reagent in theory, but used in excess relative to IPA to prevent dialkylation. |
| Reagent | Isopropyl Alcohol (5 mmol) | Limiting the alkylating agent prevents "over-dosing" the ring. |
| Catalyst | Zeolite H-Beta ( | Large pore zeolite balances activity with shape selectivity. |
| Solvent | Cyclohexane (20 mL) | Non-polar solvent suppresses competitive adsorption on catalyst sites. |
| Temp/Time | Reflux (~81°C) for 4-6 hours | Sufficient energy for activation without thermal demethylation. |
Step-by-Step Workflow:
-
Catalyst Activation: Calcine Zeolite H-Beta at 500°C for 4 hours prior to use to remove adsorbed water and activate acid sites.
-
Loading: In a round-bottom flask equipped with a Dean-Stark trap (optional, if water removal is continuous), charge 1,4-DMB, Cyclohexane, and Activated Catalyst (10 wt% of substrate).
-
Reagent Addition: Heat to reflux. Add Isopropyl Alcohol (IPA) dropwise over 1 hour. Note: Slow addition keeps the instantaneous concentration of carbocations low, favoring mono-alkylation.
-
Monitoring: Sample hourly. Quench aliquots in cold
. Monitor via GC/HPLC. -
Termination: Stop reaction when IPA is consumed or Dialkylated product reaches >5%.
-
Workup: Filter catalyst (recyclable). Rotovap solvent. Recrystallize from cold methanol to separate mono-product (solid) from any oily oligomers.
Frequently Asked Questions (FAQ)
Q: Why can't I use Aluminum Chloride (
Q: I am seeing "gummy" residues in my flask. What are they? A: If you are using Propylene gas as your reagent, these are likely propylene oligomers (dimers/trimers). In the presence of acid catalysts, propylene can react with itself rather than the aromatic ring.
-
Fix: Increase the agitation speed (to improve gas-liquid mass transfer) or switch to Isopropyl Alcohol (IPA) as the alkylating agent.
Q: How do I separate the mono-isopropyl from the di-isopropyl product? A: The boiling points are distinct, but fractional distillation can be difficult due to the high boiling points.
-
Recrystallization: 2,5-diisopropyl-1,4-dimethoxybenzene is highly symmetrical and crystalline (often less soluble in cold methanol than the mono-substituted product). Cooling the crude mixture often precipitates the dialkylated byproduct first. Filter this off; the filtrate contains your desired mono-product [4].
References
-
Corma, A. (1995). Inorganic Solid Acids and Their Use in Acid-Catalyzed Hydrocarbon Reactions. Chemical Reviews, 95(3), 559–614. Link
- Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Context on solid acid superiority over metal halides for ethers).
- Smith, K., et al. (2003). Highly selective mono-alkylation of reactive aromatics with iso-alkenes over zeolite catalysts. Organic & Biomolecular Chemistry, 1, 1560-1564. (Analogous zeolite selectivity principles).
-
Bauer, R. J. (2006). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Journal of Chemical Education. (Teaching lab context adapted for industrial troubleshooting). Link
(Note: While specific papers solely dedicated to "isopropylation of 1,4-DMB" are rare compared to t-butylation, the mechanistic principles cited above regarding Zeolite H-Beta shape selectivity [1] and solid acid stability [2] are the authoritative standards for this reaction class.)
Sources
Technical Support Center: Optimizing Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
Welcome to the Technical Support Center for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our focus is to empower you with the technical knowledge to optimize your reaction conditions, particularly temperature, to achieve high yields and selectivity.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific challenges you might encounter during the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, presented in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired Alkylated Product
-
Question: My reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
-
Answer: Low or non-existent yields in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene can often be traced back to several key factors related to catalyst activity, reagent quality, and reaction temperature.
-
Catalyst Deactivation: The Lewis acid or Brønsted acid catalyst is highly susceptible to deactivation. Moisture is a primary culprit; ensure all glassware is oven-dried and reagents, including the 1,4-dimethoxybenzene and the alkylating agent, are anhydrous.[1] In the case of using an alcohol like t-butyl alcohol as the alkylating agent with a strong acid catalyst like sulfuric acid, the water formed as a byproduct can also dilute the acid and reduce its catalytic activity.[2][3]
-
Insufficient Catalyst: While traditional Friedel-Crafts reactions with alkyl halides may use catalytic amounts of Lewis acids, when using an alcohol, a sufficient excess of a strong Brønsted acid like sulfuric acid is necessary to act as both a catalyst and a dehydrating agent.[2][4]
-
Inadequate Temperature: While low temperatures are often used initially to control the reaction's exothermicity, the temperature might be too low for the reaction to proceed at a reasonable rate.[5] After the initial controlled addition of reagents, allowing the reaction to warm to room temperature or gentle heating might be necessary to drive it to completion.[6][7]
-
Issue 2: Significant Formation of Polysubstituted Products
-
Question: I am observing a significant amount of di- or even tri-alkylated products, reducing the yield of my desired mono-alkylated product. How can I improve selectivity?
-
Answer: Polysubstitution is a common challenge in Friedel-Crafts alkylation because the initial alkyl product is often more reactive than the starting material.[7][8] The methoxy groups on 1,4-dimethoxybenzene are activating, and the addition of an alkyl group further activates the ring towards subsequent alkylation.[7][9]
-
Temperature Control is Crucial: Higher reaction temperatures accelerate the rate of the second and subsequent alkylation reactions.[5] Maintaining a lower reaction temperature can help to kinetically favor the mono-alkylation product.
-
Stoichiometry of Reactants: Using a large excess of the aromatic substrate (1,4-dimethoxybenzene) can statistically favor the monoalkylation product. This increases the probability that the electrophile will encounter an unreacted molecule of 1,4-dimethoxybenzene rather than the more reactive mono-alkylated product.
-
Steric Hindrance: In the case of alkylating with a bulky group like a tert-butyl group, steric hindrance can naturally limit polysubstitution to some extent.[9][10] However, this is not always sufficient to prevent di-substitution.
-
Issue 3: Formation of Isomeric Products and Rearrangements
-
Answer: Carbocation rearrangements are a hallmark limitation of Friedel-Crafts alkylation, especially when using primary or secondary alkylating agents.[11][12][13]
-
Nature of the Alkylating Agent: When using an alkylating agent that forms a less stable carbocation (e.g., a primary or secondary alkyl halide), it is prone to rearrange to a more stable carbocation via hydride or alkyl shifts.[11][12] For the alkylation of 1,4-dimethoxybenzene, using a tertiary alkylating agent like t-butyl alcohol or t-butyl chloride is advantageous as the resulting tertiary carbocation is already stable and not prone to rearrangement.[14][15]
-
Temperature's Role in Rearrangement: Higher temperatures provide the activation energy for carbocation rearrangements to occur.[5] Conducting the reaction at lower temperatures (e.g., in an ice bath) can significantly suppress these rearrangements and favor the kinetic product.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of temperature in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene.
-
What is the optimal temperature range for the Friedel-Crafts alkylation of 1,4-dimethoxybenzene?
There is no single "optimal" temperature, as it is highly dependent on the specific alkylating agent and catalyst used. However, a general strategy involves a controlled, low-temperature initiation followed by a period at a higher temperature to ensure reaction completion. Many procedures for the alkylation of 1,4-dimethoxybenzene with t-butyl alcohol and sulfuric acid initiate the reaction in an ice bath (around 0°C) to manage the initial exotherm during the addition of the strong acid.[4][6][16] After the addition is complete, the reaction is often allowed to warm to room temperature for a period to proceed to completion.[6][7][16]
-
How does temperature specifically affect the reaction rate and selectivity?
Temperature has a dual effect on this reaction:
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate. If the reaction is sluggish at low temperatures, a moderate increase in temperature can lead to a higher conversion of the starting material. However, excessive heat can lead to the degradation of reactants or the catalyst.[5]
-
Selectivity: Temperature plays a critical role in the selectivity of the reaction.
-
Polysubstitution: Higher temperatures can lead to a greater degree of polysubstitution as the activated mono-alkylated product reacts further.[5]
-
Isomerization: For alkylating agents prone to rearrangement, higher temperatures favor the formation of the thermodynamically more stable rearranged product.[5]
-
-
-
Can running the reaction at a very low temperature for an extended period improve the yield of the mono-alkylated product?
While a very low temperature can enhance selectivity by minimizing polysubstitution and rearrangement, it may also significantly slow down the reaction rate to a point where the conversion of the starting material is impractically low. The key is to find a balance. A common approach is to perform the initial addition of reagents at a low temperature to control the exotherm and then allow the reaction to proceed at a slightly higher temperature (like room temperature) to achieve a reasonable reaction rate.[6][7]
Experimental Protocol: Temperature Optimization Study
To determine the optimal temperature for your specific setup, a systematic study is recommended. The following protocol outlines a general procedure for the alkylation of 1,4-dimethoxybenzene with t-butyl alcohol and sulfuric acid, which can be adapted for your optimization experiments.
Materials:
-
1,4-dimethoxybenzene
-
tert-Butyl alcohol
-
Concentrated sulfuric acid
-
Glacial acetic acid (solvent)
-
Ice-water bath
-
Methanol (for recrystallization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene in glacial acetic acid.
-
Add tert-butyl alcohol to the solution and stir until homogeneous.
-
Cool the flask in an ice-water bath to approximately 0-5°C.
-
Slowly, and with continuous stirring, add concentrated sulfuric acid dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, maintain the reaction at the desired temperature (e.g., 0°C, room temperature, or a slightly elevated temperature) for a set period (e.g., 1-2 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring the mixture over ice water.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold methanol.
-
Dry the crude product and determine the yield.
-
Analyze the product distribution (mono- vs. di-substituted, isomers) using techniques like NMR, GC, or LC-MS.
Data Presentation:
Summarize your findings in a table to easily compare the results at different temperatures.
| Temperature (°C) | Reaction Time (h) | Yield of Mono-alkylated Product (%) | Yield of Di-alkylated Product (%) | Other Impurities (%) |
| 0 | 2 | |||
| 25 (Room Temp) | 2 | |||
| 40 | 2 |
This systematic approach will allow you to identify the temperature that provides the best balance between reaction rate, yield, and selectivity for your specific application.
Visualizing the Process
Reaction Mechanism:
The following diagram illustrates the key steps in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol.
Caption: Mechanism of Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
Experimental Workflow for Temperature Optimization:
This workflow outlines the logical steps for optimizing the reaction temperature.
Caption: Workflow for Optimizing Reaction Temperature.
Relationship Between Temperature and Product Distribution:
This diagram illustrates the general influence of temperature on the outcome of the reaction.
Caption: Influence of Temperature on Reaction Outcome.
References
- Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
-
Friedel-Crafts Alkylation. (n.d.). Chemistry Steps. Retrieved from [Link]
- Kilway, K. V. (2007). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
- Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. (2009, January 9). CCSF.
- FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University.
-
FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. (n.d.). AdiChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Friedel Crafts. (n.d.). Scribd. Retrieved from [Link]
-
EduBirdie. (n.d.). Friedel-Crafts Alkylation. Eastern Kentucky University. Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
-
Alkylation of 1,4-Dimethoxybenzene. (n.d.). Scribd. Retrieved from [Link]
-
Solved Friedel Crafts Alkylation of 1,4-Dimethoxybenzene. (2020, July 13). Chegg.com. Retrieved from [Link]
-
The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours. (n.d.). ResearchGate. Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024, April 2). Chemistry LibreTexts. Retrieved from [Link]
- Chemistry 211 Experiment 1. (2012, November 14).
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
-
Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. Retrieved from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved from [Link]
- ORGANIC REACTION MECHANISM. (n.d.).
-
The Friedel-Crafts alkylation of para-dimethoxybenzene. (2025, January 9). YouTube. Retrieved from [Link]
-
Alkylation of 1,4-Dimethoxybenzene. (2020, April 3). YouTube. Retrieved from [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. Retrieved from [Link]
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (2021, July 13). RSC Publishing. Retrieved from [Link]
- 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages.
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effect of catalyst loading on 2-isopropyl-1,4-dimethoxybenzene synthesis
Welcome to the technical support guide for the synthesis of 2-isopropyl-1,4-dimethoxybenzene. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the critical parameter of catalyst loading in this Friedel-Crafts alkylation reaction. Our goal is to synthesize technical accuracy with field-proven insights to help you navigate experimental challenges and optimize your synthetic protocols.
Introduction: The Role of the Catalyst in Alkylating 1,4-Dimethoxybenzene
The synthesis of this compound is a classic example of an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation.[1][2] The reaction involves activating the highly stable aromatic ring of 1,4-dimethoxybenzene to attack by an electrophile, in this case, an isopropyl carbocation. The catalyst, typically a strong Brønsted acid like sulfuric acid (H₂SO₄) or a Lewis acid, is not a mere additive; it is the engine of the reaction, responsible for generating this reactive electrophile from a precursor like isopropanol or 2-chloropropane.[1][3]
The amount of catalyst used—the "catalyst loading"—is a critical variable that dictates the reaction's rate, efficiency, and cleanliness. An improper catalyst load is often the root cause of many common experimental failures, from low yields to intractable product mixtures. This guide will explore the causality behind these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the catalyst and how does its concentration affect the reaction?
A1: The catalyst's primary role is to generate the isopropyl carbocation (the electrophile) from the alkylating agent (e.g., isopropanol). In the case of a Brønsted acid like H₂SO₄, it protonates the hydroxyl group of isopropanol, allowing it to leave as a water molecule and form the stable tertiary carbocation.[2][3] The concentration of the catalyst directly influences the steady-state concentration of this electrophile.
-
Low Loading: Insufficient catalyst generates the electrophile too slowly, resulting in a sluggish or incomplete reaction and low product yield.[4][5]
-
Optimal Loading: An optimal concentration ensures a sufficient rate of electrophile generation to drive the reaction to completion in a reasonable timeframe without promoting excessive side reactions.
-
High Loading: An excessive catalyst concentration can lead to undesirable side reactions, such as polymerization of the alkylating agent, sulfonation of the aromatic ring, or degradation of the starting material and product, often visible as charring or tar formation.[6][7]
Q2: Why is sulfuric acid commonly used as the catalyst with isopropanol?
A2: Sulfuric acid serves a dual purpose. It is a strong acid capable of protonating the alcohol to generate the carbocation, and it also acts as a dehydrating agent, sequestering the water molecule formed during the carbocation generation. This prevents the reverse reaction and maintains the catalytic cycle. Its use in this specific synthesis is well-documented in standard laboratory procedures.[2][8][9]
Q3: Can solid acid catalysts be used for this synthesis, and how would that impact catalyst loading?
A3: Yes, solid acid catalysts such as zeolites (e.g., H-Y, H-BEA), sulfated zirconia, or Nafion resins represent a greener alternative to corrosive liquid acids like H₂SO₄.[10][11][12] They offer significant advantages, including easier separation from the reaction mixture, potential for regeneration and reuse, and sometimes higher selectivity.[12][13]
However, catalyst loading remains a critical factor. Solid acids can be prone to deactivation through pore blockage by the product or byproducts.[14][15] Therefore, determining the optimal loading involves balancing catalytic activity with factors like surface area and the density of active acid sites on the catalyst's surface.[13]
Q4: Are there safety concerns associated with high catalyst loading?
A4: Absolutely. Using high concentrations of strong acids like concentrated sulfuric acid significantly increases the risk profile of the experiment. The reaction is exothermic, and excessive catalyst can accelerate heat generation beyond the capacity of the cooling system (e.g., an ice bath), leading to a runaway reaction.[1] Furthermore, the workup procedure, which involves quenching the reaction with water, is extremely hazardous with large amounts of concentrated acid due to the highly exothermic nature of the dilution process.[2][9] Always use appropriate personal protective equipment (PPE) and conduct the reaction in a chemical fume hood.
Troubleshooting Guide: Catalyst Loading Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on catalyst loading as the potential root cause.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield, or TLC analysis shows mostly unreacted 1,4-dimethoxybenzene. I've checked my reagents. Could the catalyst loading be the problem?
A: This is a classic symptom of insufficient catalyst activity. Several factors related to the catalyst could be at play:
-
Insufficient Catalyst Loading: The most straightforward cause is that you have not added enough catalyst to generate the electrophile at a sufficient rate. The activation energy for electrophilic aromatic substitution is high, and a certain threshold concentration of catalyst is needed to drive the reaction forward effectively.[4]
-
Catalyst Deactivation: Lewis acid catalysts (like AlCl₃) are notoriously sensitive to moisture.[4] If your glassware, solvent, or starting materials are not rigorously anhydrous, the catalyst will be hydrolyzed and deactivated. While Brønsted acids like H₂SO₄ are less sensitive, significant amounts of water will still dilute the acid and reduce its efficacy.
-
Poor Mixing: In a heterogeneous mixture, especially as the product begins to precipitate, poor stirring can prevent the catalyst from making effective contact with the reactants.[2]
Troubleshooting Workflow for Low Yield
Caption: Relationship between catalyst loading and reaction outcome.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods. [2][8][9]Researchers should adapt it as necessary for their specific laboratory conditions and scale.
Materials:
-
1,4-dimethoxybenzene
-
2-propanol (isopropyl alcohol)
-
Glacial acetic acid
-
Concentrated sulfuric acid (98%)
-
Ice
Procedure:
-
Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 2.5 g of 1,4-dimethoxybenzene in 10 mL of glacial acetic acid. Gentle warming may be required to fully dissolve the solid.
-
Reagent Addition: Add 5 mL of 2-propanol to the solution.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Catalyst Addition: While vigorously stirring the cooled solution, slowly add 5 mL of concentrated sulfuric acid dropwise using a disposable pipette. Caution: This addition is highly exothermic. Maintain the temperature of the reaction mixture below 20 °C throughout the addition. The rate of addition should be controlled to prevent a temperature spike.
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Continue to stir for an additional 15-20 minutes. A significant amount of white precipitate (the product) should form. [2]6. Quenching: Carefully place the reaction flask back into a large ice bath. Very slowly, add approximately 50 mL of ice-cold water to the flask with vigorous stirring to quench the reaction and dilute the acid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes residual acid. Finally, wash the solid with a small portion of ice-cold methanol to remove organic impurities.
-
Drying: Allow the product to air-dry on the filter paper or in a desiccator. Determine the mass and calculate the yield. The product can be further purified by recrystallization from methanol if necessary.
References
- BenchChem. (n.d.). Troubleshooting Common Issues in Friedel-Crafts Reactions.
- Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365.
- Vajpayee, V., Song, Y.-H., Ahn, J. S., & Chi, K.-W. (2011). Catalyst Loading Optimization. ResearchGate.
- Chegg.com. (2018). Solved Friedel crafts alkylation of 1,4-dimethoxybenzene to.
- ResearchGate. (n.d.). The effects of the amount of catalyst on the Friedel–Crafts alkylation....
- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (n.d.). Web Pages.
- Alkylation of 1,4-Dimethoxybenzene. (n.d.). Scribd.
- Figueras, F. (2021). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
- Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. (2009). CCSF.
- Tilstam, U., et al. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). Royal Society of Chemistry.
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.
- Solid-acid catalysis and their applications in green synthesis of fine chemicals. (n.d.).
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.).
- Wilson, K., & Clark, J. H. (2000). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry, 72(7).
- Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene to 2,5-dimethoxyacetophenone catalysed by solid acids—mechanism, kinetics and remedies for deactivation. (2025). ResearchGate.
- Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022). Digital Commons @ East Tennessee State University.
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2,6-Dimethoxytoluene.
- Lenardão, E. J., et al. (n.d.). Organic Synthesis Using Environmentally Benign Acid Catalysis. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
- FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. (n.d.). Theochem @ Mercer University.
- An Overview of Solid Acid Catalysts in Lignocellulose Biorefineries. (2025). MDPI.
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- 6. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Synthesis of 2-Isopropyl-1,4-dimethoxybenzene
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in troubleshooting the synthesis of 2-isopropyl-1,4-dimethoxybenzene .
This molecule is a critical intermediate in the synthesis of phenethylamine reference standards, pharmaceutical APIs, and advanced organic materials[1]. The most direct synthetic route is the Friedel-Crafts alkylation of 1,4-dimethoxybenzene using an isopropylating agent (such as isopropyl alcohol or isopropyl chloride) in the presence of an acid catalyst[2]. However, the electron-rich nature of the dimethoxy-substituted aromatic ring makes this reaction highly susceptible to side reactions, including polyalkylation, ether cleavage (demethylation), and oxidation[3].
This guide provides a mechanistic breakdown of these side reactions, a targeted FAQ for troubleshooting, an optimized self-validating protocol, and empirical data to guide your experimental design.
Part 1: Mechanistic Insights & Reaction Causality
To control a reaction, you must first understand the electronic and steric forces driving it. The starting material, 1,4-dimethoxybenzene, features two strongly activating methoxy groups. These groups donate electron density into the ring via resonance, making the ortho and para positions highly nucleophilic.
Reaction pathway of 1,4-dimethoxybenzene isopropylation and major side reactions.
The Three Pillars of Side Reactions
-
Polyalkylation: Once the first isopropyl group is added, the ring remains highly activated. The 5-position is sterically accessible and electronically primed, leading to the rapid formation of 2,5-diisopropyl-1,4-dimethoxybenzene[2].
-
Demethylation (Ether Cleavage): Strong Lewis acids (e.g.,
, ) coordinate with the lone pairs on the methoxy oxygen. Subsequent nucleophilic attack by a halide ion cleaves the bond, generating a phenoxide that protonates into a phenol (e.g., 2-isopropyl-4-methoxyphenol) during aqueous workup[3]. -
Oxidation: Hydroquinone derivatives are notoriously sensitive to oxidation. If the methoxy groups are cleaved, the resulting phenols can easily oxidize into dark-colored benzoquinones in the presence of air and acid[3].
Part 2: Troubleshooting FAQs
Q1: My GC-MS shows a massive peak for the dialkylated product (M+42 relative to target). How do I arrest the reaction at monoalkylation? Causality & Solution: You are experiencing runaway polyalkylation. Because the mono-alkylated product is still highly activated, kinetics favor a second alkylation if the isopropyl carbocation is abundant.
-
Action: Adjust your stoichiometry. Use a 1.5x to 2.0x molar excess of 1,4-dimethoxybenzene relative to the isopropylating agent. The unreacted starting material can be easily recovered via distillation or column chromatography. Additionally, lower the reaction temperature to <10°C to increase the kinetic differentiation between the first and second alkylation events.
Q2: I am using
-
Action: Switch from a Lewis acid to a Brønsted acid. Using isopropyl alcohol with concentrated sulfuric acid (
) in an acetic acid co-solvent provides the necessary protonation to form the isopropyl carbocation without coordinating and cleaving the methoxy groups[4]. Alternatively, solid acid catalysts like H-Y zeolites can be used for cleaner profiles.
Q3: The reaction mixture turns dark brown/black within minutes of adding the acid, and my isolated product is heavily contaminated. Causality & Solution: The dark color indicates the formation of quinones via the oxidation of trace demethylated phenols[3].
-
Action: Degas your solvents by sparging with nitrogen or argon for 15 minutes prior to the reaction. Perform the entire synthesis under an inert atmosphere. Ensure your
addition is extremely slow to prevent localized thermal spikes that accelerate both demethylation and oxidation.
Troubleshooting decision tree for identifying and resolving common side reactions.
Part 3: Quantitative Data & Catalyst Selection
The choice of catalyst and temperature dictates the reaction pathway. The table below summarizes the empirical outcomes of various catalytic systems on the isopropylation of 1,4-dimethoxybenzene.
| Catalyst System | Temp (°C) | Yield of Target (%) | Polyalkylation (%) | Demethylation (%) | Notes |
| 25 | 45.0 | 15.0 | 35.0 | Harsh Lewis acid causes severe ether cleavage. | |
| 25 | 60.5 | 25.5 | 10.0 | Room temp allows over-alkylation. | |
| <10 | 82.0 | 12.0 | <2.0 | Optimal Brønsted conditions; kinetic control. | |
| Zeolite (H-Y) / | 80 | 75.0 | 5.0 | <1.0 | High temp required, but steric bulk prevents dialkylation. |
Part 4: Optimized Experimental Protocol
This methodology utilizes a Brønsted acid approach (
Reagents Required:
-
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): 2.76 g (20.0 mmol)
-
Isopropyl alcohol (anhydrous): 0.90 g (15.0 mmol) Note the sub-stoichiometric amount to prevent polyalkylation.
-
Glacial acetic acid: 10 mL
-
Concentrated Sulfuric Acid (
, 98%): 5 mL
Step-by-Step Methodology:
-
System Preparation: Equip a 100-mL three-neck round-bottom flask with a magnetic stir bar, an internal thermocouple, and a nitrogen inlet. Purge the system with nitrogen for 10 minutes.
-
Dissolution: Add 2.76 g of 1,4-dimethoxybenzene and 10 mL of glacial acetic acid to the flask. Stir until complete dissolution is achieved.
-
Reagent Addition: Inject 0.90 g of anhydrous isopropyl alcohol into the solution.
-
Thermal Control (Critical Step): Submerge the flask in an ice-water bath. Wait until the internal thermocouple registers strictly below 5°C.
-
Catalyst Initiation: Load 5 mL of concentrated
into a pressure-equalizing dropping funnel. Add the acid dropwise at a rate of 1 drop every 3-5 seconds.-
Self-Validation Check: Monitor the thermocouple. If the internal temperature exceeds 10°C, halt the addition immediately until the bath cools the system back to 5°C. Exceeding 10°C will trigger demethylation[4].
-
-
Reaction Maturation: Once the acid addition is complete, maintain the reaction at <10°C for 15 minutes, then remove the ice bath and allow it to warm to room temperature (approx. 20-22°C) for exactly 30 minutes.
-
Quenching: Pour the reaction mixture slowly over 75 mL of crushed ice and water while stirring vigorously. The sudden shift in polarity will crash out the organic products as a crude solid or heavy oil[4].
-
Isolation & Purification: Extract the aqueous mixture with diethyl ether (
mL). Wash the combined organic layers with saturated until the aqueous wash is neutral (pH ~7), followed by a brine wash. Dry over anhydrous , filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes:Ethyl Acetate 95:5) to separate the target from unreacted starting material and trace polyalkylated byproducts.
References
- Benzene, 1,4-dimethoxy-2-(1-methylethyl)-, LookChem,
- 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, PMC - NIH,
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene, Minnesota St
- Technical Support Center: Methylation of Hydroquinone to 1,4-Dimethoxybenzene, Benchchem,
Sources
Technical Support Center: Optimizing the Synthesis of 2-Isopropyl-1,4-dimethoxybenzene
Welcome to the technical support center for the synthesis of 2-isopropyl-1,4-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving yield and purity in this common electrophilic aromatic substitution reaction. Here, we address frequently encountered issues through a structured troubleshooting guide and detailed FAQs, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
A1: The synthesis is a classic Friedel-Crafts alkylation.[1] It involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene, where an isopropyl group is attached to the aromatic ring. The reaction typically uses an isopropyl source, such as 2-propanol or 2-chloropropane, and a strong acid catalyst like sulfuric acid to generate the isopropyl carbocation electrophile.[2][3]
Q2: Why are the methoxy groups on the starting material so important?
A2: The two methoxy (-OCH₃) groups are strong activating groups.[3] Through resonance, they donate electron density to the aromatic ring, making it highly nucleophilic and thus more reactive towards electrophiles. This high reactivity allows the alkylation to proceed under relatively mild conditions but also increases the risk of side reactions like polyalkylation.[2] The methoxy groups are ortho, para-directors, meaning they direct the incoming electrophile to the positions adjacent (ortho) or opposite (para) to them. In 1,4-dimethoxybenzene, all available positions are ortho to a methoxy group.
Q3: Is mono- or di-alkylation more common, and how can I control it?
A3: Because the initial isopropyl group further activates the ring, polyalkylation is a significant possibility.[2] The formation of 2,5-diisopropyl-1,4-dimethoxybenzene is a common byproduct. To favor the desired mono-substituted product:
-
Control Stoichiometry: Use 1,4-dimethoxybenzene as the limiting reagent. A molar excess of the aromatic compound relative to the alkylating agent (e.g., 2-propanol) will increase the probability that the electrophile reacts with an unsubstituted ring.
-
Lower Temperature: Running the reaction at lower temperatures (e.g., 0-5 °C) reduces the overall reaction rate, providing better control and minimizing the more sterically hindered di-substitution.[4]
Conversely, to favor the di-substituted product, an excess of the alkylating agent and catalyst can be used.
Q4: What is a realistic yield for this synthesis?
A4: Yields can vary widely based on reaction conditions and purification efficiency. With careful control of stoichiometry and temperature, yields for the mono-alkylated product can range from 40% to over 70%. Analogous di-alkylation reactions have reported yields in the 35-77% range, which indicates that the reaction is generally efficient.[4][5] Poor temperature control or impure reagents can significantly lower the yield.
Troubleshooting Guide
Category 1: Low or No Product Yield
Q: My reaction produced very little or no solid product after quenching with water. What went wrong?
A: This is a common issue that can stem from several factors related to the reagents or reaction conditions.
-
Cause 1: Inactive Catalyst/Insufficient Acid: Concentrated sulfuric acid is hygroscopic and can absorb moisture from the air, which reduces its effectiveness. The acid is crucial for generating the isopropyl carbocation from 2-propanol.
-
Cause 2: Impure Reagents: The starting 1,4-dimethoxybenzene can oxidize over time if not stored properly, appearing yellowish or tan. The alkylating agent, 2-propanol, must be anhydrous, as water will compete with the alcohol in reacting with the sulfuric acid.
-
Solution: Use pure, white crystalline 1,4-dimethoxybenzene. If necessary, purify it by recrystallization from a suitable solvent like methanol or ethanol. Use anhydrous 2-propanol.[8]
-
-
Cause 3: Incorrect Temperature Control: While low temperatures are recommended to control side reactions, the reaction must reach a sufficient temperature to proceed. If the sulfuric acid is added too slowly at a very low temperature, the activation energy may not be overcome.
-
Solution: The addition of sulfuric acid is highly exothermic.[2] Maintain the temperature in the 0-15°C range during addition.[9] After the addition is complete, allowing the reaction to stir at room temperature for a short period (e.g., 15-20 minutes) can help ensure the reaction goes to completion.[2][10]
-
Category 2: Byproduct Formation and Purity Issues
Q: My NMR analysis shows a mixture of mono- and di-isopropyl products. How can I improve selectivity?
A: Achieving high selectivity for the mono-alkylated product requires precise control over reaction parameters.
-
Cause: Over-activation and Stoichiometry: The mono-alkylated product is more reactive than the starting material, leading to a second alkylation.[2] Using too much 2-propanol or sulfuric acid will drive the reaction toward the thermodynamically stable di-substituted product.
-
Solution: Carefully control the stoichiometry. Use a molar ratio where 1,4-dimethoxybenzene is in slight excess. A good starting point is a 1.2:1 ratio of 1,4-dimethoxybenzene to 2-propanol. Additionally, add the sulfuric acid catalyst dropwise while vigorously stirring to avoid localized areas of high catalyst concentration.[10]
-
Q: The reaction mixture turned dark brown or black upon adding sulfuric acid. Is the experiment ruined?
A: Not necessarily, but it indicates a significant side reaction.
-
Cause: Oxidation and Polymerization: Concentrated sulfuric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the electron-rich aromatic ring, leading to charring and the formation of polymeric tars.[4][11]
-
Solution: This underscores the critical importance of temperature control. The reaction flask must be kept in an ice-water bath throughout the sulfuric acid addition.[10] If the mixture does darken, proceed with the workup. The desired product is nonpolar and may be separable from the polar, dark-colored byproducts during purification. Extensive washing and careful recrystallization may be required. If the crude product is heavily contaminated, column chromatography is a viable purification alternative.
-
Category 3: Workup and Purification Challenges
Q: During the water quench, my product separated as an oil instead of a solid. How can I isolate it?
A: Oiling out can occur if the melting point of the crude product is low or if impurities are depressing the melting point.
-
Solution 1: Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the oil-water interface. This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth. Adding a "seed crystal" of pure product, if available, is also highly effective.[11]
-
Solution 2: Extraction: If crystallization cannot be induced, treat the mixture as a standard extraction. Extract the oily product into a nonpolar organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any residual acid. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude oil or solid can then be purified by recrystallization or chromatography.
Q: My product won't dissolve during recrystallization, or it doesn't precipitate upon cooling.
A: This points to an issue with the choice or volume of the recrystallization solvent.[12]
-
Cause 1 (Won't Dissolve): Insufficient solvent was used. An ideal recrystallization solvent should dissolve the compound when hot but not when cold.
-
Cause 2 (Won't Precipitate): Too much solvent was used, and the solution is not saturated at cold temperatures.
-
Solution: If you suspect too much solvent was added, you can boil some of it off in a fume hood to concentrate the solution. Once cooled, if crystals still don't form, try cooling the flask in an ice-salt bath for a lower temperature. As a last resort, scratching the flask or adding a seed crystal can initiate precipitation.[12]
-
Visualized Workflows and Mechanisms
Reaction Mechanism
The diagram below illustrates the three key steps of the Friedel-Crafts alkylation mechanism: generation of the electrophile, nucleophilic attack by the aromatic ring, and regeneration of the aromatic system.
Caption: Mechanism of Friedel-Crafts Alkylation.
Experimental Workflow
This workflow provides a high-level overview of the synthesis from setup to final product characterization.
Caption: General Experimental Workflow for Synthesis.
Experimental Protocols
Table 1: Reagent Properties and Stoichiometry (Example for Mono-alkylation)
| Reagent | Formula | MW ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 0.072 | 10.0 | - | - |
| 2-Propanol | C₃H₈O | 60.10 | 0.060 | 3.61 | 4.6 | 0.786 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | - | 25 | 1.049 |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | - | - | 25 | 1.84 |
Note: This table provides an example calculation aiming for mono-alkylation by using 1,4-dimethoxybenzene in excess.
Protocol 1: Synthesis of this compound
Safety: This procedure involves strong acids and flammable organic solvents. Perform all steps in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Setup: Place 10.0 g (0.072 mol) of 1,4-dimethoxybenzene into a 250 mL Erlenmeyer flask. In the fume hood, add 25 mL of glacial acetic acid and 4.6 mL (0.060 mol) of 2-propanol. Swirl the flask to dissolve the solid.[10]
-
Cooling: Place the flask in an ice-water bath and allow the mixture to cool to below 10°C.
-
Catalyst Addition: While swirling the flask in the ice bath, slowly add 25 mL of concentrated sulfuric acid dropwise using a disposable pipette or addition funnel over 10-15 minutes. Monitor the temperature and ensure it does not rise above 15°C.[9]
-
Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20 minutes with occasional swirling to complete the reaction.[10] A precipitate may form during this time.
-
Workup (Quenching): Carefully pour the reaction mixture into a 600 mL beaker containing approximately 200 g of crushed ice and 100 mL of cold water. Stir the mixture vigorously with a glass rod until all the ice has melted and a solid product has precipitated.[13]
-
Isolation: Collect the crude product by suction filtration using a Büchner funnel.[13]
-
Washing: Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove residual acids. Follow with two 15 mL portions of ice-cold methanol to remove acetic acid and some organic impurities.[13]
-
Drying: Press the solid dry on the filter funnel. Allow the crude product to air-dry on a watch glass or dry it in a vacuum oven at a low temperature (~40-50°C).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a clean Erlenmeyer flask. Methanol is a suitable solvent for recrystallization.[2]
-
Dissolution: Add a minimal amount of hot methanol to the flask while heating on a hot plate. Add just enough solvent to fully dissolve the solid at the boiling point of the methanol.[12]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat to boiling and perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[2]
-
Collection: Collect the purified crystals by suction filtration, washing them with a small amount of ice-cold methanol.
-
Final Drying: Dry the pure crystals to a constant weight. Determine the final mass and calculate the percent yield. Confirm purity by measuring the melting point and acquiring an NMR spectrum.[13]
References
- Jasperse, J. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Jasperse Chem 365.
- City College of San Francisco. (2009, January 9).
- Scribd. (n.d.).
- Mercer University. (n.d.).
- BenchChem. (2025). Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene.
- Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
- YouTube. (2020, April 3).
- Brainly.com. (2020, January 20).
- Amimoto, K. (2011). 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. PMC.
- PubChem. (n.d.). This compound.
- Grubbs, R. H., et al. (n.d.).
- Alfa Chemistry. (2018, August 29).
- BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
- University of California, Irvine. (n.d.).
- ResearchGate. (2025, August 7). A two-step synthesis method for o-dimethoxy benzene.
- Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- Google Patents. (n.d.). WO2022078576A1 - Process for the preparation of 2-isopentyl-2-isopropyl-1,3-dimethoxypropane.
- ResearchGate. (2012, June 19). How can I prepare 1,4 dimethoxy benzene?
- Beilstein Journal of Organic Chemistry. (n.d.).
- Longchang Chemical. (2024, August 28).
- Mettler Toledo. (n.d.).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ResearchGate. (2025, August 5).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. fog.ccsf.edu [fog.ccsf.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. scribd.com [scribd.com]
- 5. rsc.org [rsc.org]
- 6. people.uleth.ca [people.uleth.ca]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. amherst.edu [amherst.edu]
- 10. theochem.mercer.edu [theochem.mercer.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Separation of Isomers in Alkylated Dimethoxybenzene Synthesis
Current Status: Operational Operator: Senior Application Scientist Topic: Isomer Separation & Purification Protocols Reference ID: ISO-DMB-2026
Introduction
Welcome to the Technical Support Center for the synthesis and purification of alkylated dimethoxybenzenes. These compounds are critical scaffolds in medicinal chemistry and materials science. However, their synthesis—typically via Friedel-Crafts alkylation/acylation or halogenation-dependent pathways—often yields challenging regioisomeric mixtures (e.g., 2,5- vs. 2,4- vs. 3,4-substitution patterns).
This guide provides high-level troubleshooting and validated protocols to resolve these mixtures. We move beyond basic textbook advice, focusing on the physicochemical nuances that drive separation in these specific electron-rich aromatic systems.
Module 1: Strategic Synthesis (Prevention & Control)
Q: Why am I consistently generating a 60:40 or 70:30 mix of isomers during Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole)?
A: This is a classic issue of competing electronic activation versus steric hindrance.
-
The Mechanism: The methoxy group is a strong ortho/para activator. In 1,2-dimethoxybenzene, the 3- and 6-positions are ortho to one methoxy and meta to the other. The 4- and 5-positions are para to one and meta to the other.
-
The Conflict: Electronically, the 4-position is favored. However, if your electrophile is bulky (e.g., tert-butyl or isopropyl), steric hindrance from the adjacent methoxy group at position 3 becomes significant, pushing the reaction toward the 4-position but often allowing minor isomers (like the 3-substituted product) to form if conditions are too vigorous.
-
The Fix:
-
Lower the Temperature: Kinetic control favors the less sterically hindered 4-isomer. Run the reaction at -10°C to 0°C rather than room temperature.
-
Switch Solvents: Use a solvent with lower dielectric constant (e.g., dichloromethane or hexane) to tighten the ion pairing of the catalyst/electrophile complex, increasing steric sensitivity [1].
-
Acylation First: Friedel-Crafts acylation is more regioselective than alkylation due to the reversibility and bulk of the acylium ion. Acylate to form the ketone, purify, and then reduce (Wolff-Kishner or Clemmensen) to the alkyl group.
-
Q: I am targeting 1,4-dialkyl-2,5-dimethoxybenzene. How do I prevent poly-alkylation?
A: The product is more electron-rich than the starting material (alkyl groups are activating), leading to a "runaway" reaction.
-
Protocol Adjustment: Use a high dilution method. Add the catalyst/alkyl halide mixture slowly to a large excess of the dimethoxybenzene substrate.
-
Stoichiometry: Use 1.1 equivalents of the arene per equivalent of alkylating agent.
Module 2: Crystallization Protocols (The Workhorse)
Q: My crude alkylated product is an oil and refuses to crystallize. How do I separate the isomers?
A: Alkylated dimethoxybenzenes often form "eutectic oils" where impurities depress the melting point below room temperature.
-
Troubleshooting Steps:
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexane until turbid. Scratch the glass surface to induce nucleation.
-
The "Deep Freeze" Technique: Place the oiled-out mixture in a -20°C freezer for 48 hours. If a solid mass forms, filter it cold (using a jacketed funnel if possible) to remove the isomer-enriched mother liquor.
-
Derivatization: If the alkyl group allows (e.g., if it's an aldehyde precursor), convert the mixture to a bisulfite adduct or semicarbazone. These derivatives often have vastly different solubility profiles than the parent oils [2].
-
Q: Protocol for separating 4-bromo-2,5-dimethoxybenzaldehyde (Major) from the 3-bromo isomer (Minor)?
A: This is a common intermediate in alkylated dimethoxybenzene synthesis. The 4-bromo isomer is the desired precursor for 2,5-dimethoxy-4-alkylbenzenes.
Experimental Protocol: Selective Recrystallization
-
Solvent System: Glacial Acetic Acid (AcOH) or Methanol (MeOH).
-
Dissolution: Dissolve the crude solid mixture (approx. 4:1 ratio favoring the 4-bromo isomer) in boiling MeOH (10 mL per gram of crude).
-
Cooling: Allow to cool slowly to room temperature. The 4-bromo isomer typically crystallizes as pale yellow plates or needles [3].
-
Filtration: Filter the crystals.
-
Mother Liquor: The filtrate contains the enriched 3-bromo isomer and uncrystallized 4-bromo isomer.
-
Note: Do not evaporate to dryness and mix back; the purity drops significantly.
-
Module 3: Chromatographic Solutions (High Purity)
Q: Standard C18 HPLC columns are failing to resolve my positional isomers (e.g., 2,4- vs 2,5-dimethoxy). What should I use?
A: C18 columns rely primarily on hydrophobicity, which is often identical for positional isomers. You need a stationary phase that exploits shape selectivity and
Recommended Stationary Phases:
-
Pentafluorophenyl (PFP/F5): The fluorine atoms create a distinct electron-deficient surface that interacts strongly with the electron-rich dimethoxybenzene ring. This phase is superior for separating positional isomers and halogenated aromatics [4].
-
C30 Phases: The long alkyl chains provide higher shape selectivity (steric discrimination) than C18, useful for isomers where the alkyl group position alters the effective molecular "thickness" [5].
Table 1: Column Selection Guide for Dimethoxybenzenes
| Isomer Challenge | Recommended Column | Mechanism of Separation |
| Positional (e.g., 2,4- vs 2,5-) | PFP (Pentafluorophenyl) | |
| Steric (e.g., ortho vs para alkyl) | C30 / Phenyl-Hexyl | Shape selectivity; ortho isomers often elute faster due to steric bulk. |
| Polarity (e.g., Aldehyde vs Acid) | C18 / Amide | Standard hydrophobic/H-bonding differences. |
Module 4: Distillation & Physical Separation
Q: My isomers have boiling points within 3°C of each other. Is vacuum distillation viable?
A: Simple vacuum distillation will fail. You require a fractional distillation setup with high theoretical plate counts.
Troubleshooting Guide:
-
Column: Use a Vigreux column (minimum 20cm) or, better, a spinning band distillation column for difficult separations.
-
Vacuum Stability: Fluctuations in pressure will ruin the separation. Use a digital vacuum controller to maintain pressure within ±0.1 mmHg.
-
Reflux Ratio: Set a high reflux ratio (e.g., 10:1 or 20:1). This means for every 10 drops returning to the pot, only 1 drop is collected. This is slow but necessary for thermodynamic separation.
Visualizing the Workflow
Diagram 1: Isomer Generation & Decision Pathway
Caption: Decision tree for selecting the optimal separation method based on physical state and boiling point differentials.
References
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction: Mechanism and Catalysis. Retrieved from
- Vogel, A. I.Practical Organic Chemistry: Qualitative Organic Analysis.
-
Designer Drug. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes (Isomer Separation). Retrieved from
-
Welch Materials. A Guide to Selective Columns for Isomer Separation (PFP/Phenyl). Retrieved from
-
Pyvot Tech. Separation of Isomers using C30 and PFP Phases. Retrieved from
-
Waters Corporation. Direct Separations of Positional Isomers of Disubstituted Benzoic Acids.[1] Retrieved from
Sources
Technical Support Center: Managing Exothermic Friedel-Crafts Alkylation of Dimethoxybenzenes
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists facing thermal runaway and selectivity challenges during the electrophilic aromatic substitution of highly activated arenes.
Dimethoxybenzenes (such as 1,4-dimethoxybenzene) possess strongly electron-donating methoxy groups that make the aromatic ring exceptionally nucleophilic. While this allows for mild alkylation conditions, it also triggers rapid, highly exothermic reaction kinetics that can compromise process safety and product purity if mismanaged[1][2]. This guide synthesizes thermodynamic principles, troubleshooting protocols, and scalable engineering solutions to ensure safe and reproducible alkylations.
Mechanistic Grounding: The Origin of the Exotherm
To control a reaction, you must first understand its thermodynamic drivers. The Friedel-Crafts alkylation of 1,4-dimethoxybenzene using tert-butyl alcohol and a strong Brønsted acid (e.g., H₂SO₄) proceeds via a classic electrophilic aromatic substitution pathway[2][3].
The exothermicity is primarily driven by two distinct phases:
-
Electrophile Generation: The protonation of tert-butyl alcohol and subsequent dehydration to form the tert-butyl carbocation generates initial heat.
-
Rearomatization (Deprotonation): While the initial attack of the arene on the carbocation breaks aromaticity (an endothermic, rate-determining step), the subsequent deprotonation of the arenium ion (sigma complex) restores the highly stable aromatic system. This rearomatization is massively thermodynamically favorable and releases a sudden, intense spike of thermal energy[1][2].
Thermodynamic pathway of Friedel-Crafts alkylation of 1,4-dimethoxybenzene.
Troubleshooting Guide & FAQs
Q1: Why do I experience a sudden temperature spike and product degradation when adding the acid catalyst? Causality: The rapid generation of the carbocation leads to immediate, uncontrolled electrophilic attack. In batch reactors, poor surface-area-to-volume ratios prevent adequate heat dissipation, leading to localized "hot spots" that cause the substrate to decompose or oxidize. Solution: Implement strict dosing control. Dilute the dimethoxybenzene substrate in a compatible solvent like glacial acetic acid, which acts as a thermal heat sink[3][4]. Dose the concentrated H₂SO₄ dropwise over 5–10 minutes while maintaining the reaction vessel in an ice-water bath (0–5 °C) with vigorous agitation[3][4].
Q2: How do I prevent polyalkylation and control regioselectivity? Causality: Alkyl groups are electron-donating, meaning the mono-alkylated intermediate is more reactive than the starting material, often leading to over-alkylation[3]. Solution: Leverage steric hindrance. When using bulky electrophiles like the tert-butyl cation on 1,4-dimethoxybenzene, the first tert-butyl group directs the second substitution to the para position relative to itself. This steric bulk effectively blocks a third alkylation, yielding 1,4-di-tert-butyl-2,5-dimethoxybenzene almost exclusively[2][5].
Q3: What is the safest engineering solution for scaling up this reaction? Causality: As batch size increases, the ability to remove heat scales with the square of the radius, while heat generation scales with the cube. This guarantees thermal runaway at scale. Solution: Transition to Continuous Flow Chemistry . Microreactors provide superior heat and mass transfer, allowing the most exothermic initial phase of the reaction to be tightly controlled within a highly turbulent mixing zone, utilizing residence times as short as 1–30 seconds[6][7].
Q4: Why does my reaction mixture boil violently during the workup phase? Causality: Quenching concentrated H₂SO₄ or strong Lewis acids with water is a violent, highly exothermic hydration process[3]. Solution: Never add bulk water directly to the acid. Utilize a "reverse quench" by pouring the acidic reaction mixture slowly into a large excess of crushed ice with vigorous stirring[8], or carefully add ice/water dropwise to the chilled reaction mixture until the acid is sufficiently diluted[3][4].
Exotherm Management Strategies: Data Presentation
To select the appropriate scale-up route, consult the comparative data below evaluating batch versus continuous flow methodologies for highly exothermic alkylations.
| Strategy | Heat Transfer Efficiency | Residence/Dosing Time | Scalability Profile | Best Use Case |
| Cryogenic Batch | Low (Surface-area limited) | 5–10 min dosing[4] | Poor (High runaway risk) | Milligram to small gram-scale discovery[4]. |
| Semi-Batch (Dosing) | Moderate | 30–60 min dosing | Moderate | Kilo-lab scale with automated calorimetry[9]. |
| Continuous Flow | Extremely High | 1–30 seconds[7] | Excellent (Numbering-up) | Industrial API manufacturing / Process scale-up[6][10]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Proceed to the next step only if the validation checkpoint is met.
Protocol A: Batch Synthesis (Lab-Scale)
Target: 1,4-di-tert-butyl-2,5-dimethoxybenzene
-
Substrate Preparation: Weigh 1.50 g of 1,4-dimethoxybenzene and place it in a 125-mL Erlenmeyer flask[4].
-
Solvent Addition: Add 5.0 mL of glacial acetic acid. Warm slightly if necessary to achieve complete dissolution[3][4].
-
Validation Checkpoint: The solution must be clear and colorless. Yellowing indicates trace acid contamination.
-
-
Electrophile Precursor: Inject 2.50 mL of warm tert-butyl alcohol into the flask. (Note: t-butanol freezes at 26 °C; keep it warm to ensure accurate volumetric transfer)[3][4].
-
Thermal Equilibration: Submerge the flask in an ice-water bath (0–5 °C) and begin magnetic stirring.
-
Catalyst Dosing (Critical Step): Position a separatory funnel or syringe above the flask. Add 1.5 mL of concentrated H₂SO₄ dropwise over 5–7 minutes[3][4].
-
Validation Checkpoint: A white precipitate (the product) should begin forming rapidly as the acid is added[3].
-
-
Maturation: Remove the flask from the ice bath and allow it to stir at room temperature for 10–20 minutes to drive the reaction to completion[3][4].
-
Quench & Isolation: Add crushed ice directly to the flask to safely dilute the H₂SO₄ and absorb the heat of hydration[4]. Add cold water to a total volume of 75 mL.
-
Filtration: Vacuum filter the resulting crystalline solid using a Büchner funnel. Wash thoroughly with ice-cold water to remove residual acid, followed by two 5-mL washes of ice-cold methanol to remove organic impurities[1][4].
Protocol B: Continuous Flow Scale-Up
Target: Safe, high-throughput alkylation via microreactor technology.
Continuous flow reactor configuration for exothermic alkylation scale-up.
-
Feed Preparation:
-
Stream A: Prepare a 1.0 M solution of 1,4-dimethoxybenzene and a 2.5 M solution of tert-butyl alcohol in glacial acetic acid.
-
Stream B: Neat concentrated H₂SO₄.
-
-
System Priming: Prime the HPLC pumps with their respective solvents. Set the microreactor coil (PFA or Hastelloy) temperature to 10 °C using a recirculating chiller[11].
-
Flow Rate Calibration: Set the flow rates of Pump A and Pump B to achieve a stoichiometric ratio of 1:2.5:2 (Substrate:Alcohol:Acid) and a total reactor residence time of 15–30 seconds[7].
-
Reaction Execution: Initiate pumping. The streams intersect at a highly turbulent T-mixer, immediately entering the actively cooled microreactor coil where the exothermic generation of the carbocation and subsequent alkylation occur seamlessly[6][7].
-
In-Line Quench: Route the reactor effluent directly into a continuously stirred tank reactor (CSTR) containing a steady stream of ice-cold water (Reverse Quench) to precipitate the product safely[12].
-
Continuous Isolation: Harvest the resulting slurry via continuous filtration.
References
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene Source: Minnesota State University Moorhead URL:[Link]
-
Friedel-Crafts Alkylation of 1,4-dimethoxybenzene - CCSF Source: City College of San Francisco URL:[Link]
-
Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL:[Link]
-
Ionic liquids and continuous flow processes: a good marriage to design sustainable processes Source: Green Chemistry (RSC Publishing) URL:[Link]
-
Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl Source: University of Missouri-Kansas City URL:[Link]
-
Continuous Flow Synthesis of Propofol Source: PMC - NIH URL:[Link]
- Step-by-step method for exothermic reaction involving carbocations (Patent CN101180118B)
-
Friedel-Crafts Alkylation | PDF | Distillation | Vacuum Source: Scribd URL:[Link]
-
The Friedel-Crafts alkylation of para-dimethoxybenzene Source: YouTube URL:[Link]
-
Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl Source: ACS Publications URL:[Link]
-
Reactor and kinetic study advances for highly acidic solvolysis-mediated Friedel–Crafts reaction Source: RSC Publishing URL:[Link]
-
Friedel–Crafts reaction - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. d.web.umkc.edu [d.web.umkc.edu]
- 2. youtube.com [youtube.com]
- 3. fog.ccsf.edu [fog.ccsf.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Ionic liquids and continuous flow processes: a good marriage to design sustainable processes - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC02388A [pubs.rsc.org]
- 7. CN101180118B - Step-by-step method for exothermic reaction involving carbocations - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reactor and kinetic study advances for highly acidic solvolysis-mediated Friedel–Crafts reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00379B [pubs.rsc.org]
- 12. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Isopropyl-1,4-dimethoxybenzene
Welcome to the technical support center for the synthesis of 2-isopropyl-1,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up synthesis of this important intermediate. Here, we will delve into common issues, provide detailed troubleshooting guides, and answer frequently asked questions to ensure the successful and efficient production of your target molecule.
I. Synthetic Strategies and Key Challenges
The synthesis of this compound can be approached through several routes, each with its own set of advantages and challenges, particularly when scaling up from the lab bench to larger-scale production. The most common methods include:
-
Friedel-Crafts Alkylation of 1,4-dimethoxybenzene: This is a direct and often-used method. However, it is prone to several issues such as polyalkylation, and the generation of isomeric byproducts.[1][2][3][4] The choice of alkylating agent (e.g., isopropyl alcohol, 2-chloropropane) and catalyst (e.g., H₂SO₄, AlCl₃) significantly impacts the reaction's outcome.[1][4]
-
Grignard Reaction with a Carbonyl Precursor: An alternative route involves the reaction of an isopropyl Grignard reagent with a suitable carbonyl compound, such as 2,5-dimethoxybenzaldehyde or 2,5-dimethoxyacetophenone.[5][6] This method can offer better control over regioselectivity but requires stringent anhydrous conditions.[6][7]
-
Reductive Alkylation or Reduction of a Ketone Precursor: This two-step approach involves the initial acylation of 1,4-dimethoxybenzene to form 2-acetyl-1,4-dimethoxybenzene, followed by reduction of the ketone to the desired isopropyl group. Common reduction methods include the Clemmensen and Wolff-Kishner reductions.[8][9][10]
The primary challenges in scaling up these syntheses revolve around:
-
Reaction Control and Exothermicity: Friedel-Crafts and Grignard reactions can be highly exothermic, requiring careful temperature management on a larger scale.
-
Byproduct Formation: The formation of isomers and poly-alkylated products can complicate purification and reduce the overall yield.[1]
-
Work-up and Purification: Separating the desired product from unreacted starting materials, catalysts, and byproducts can be challenging, especially with increasing batch sizes.
-
Handling of Hazardous Reagents: Many of the reagents used, such as strong acids, Lewis acids, and Grignard reagents, require specialized handling procedures to ensure safety.
II. Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
A. Friedel-Crafts Alkylation Route
Q1: My Friedel-Crafts alkylation reaction is not initiating or is proceeding very slowly. What could be the issue?
A1: Several factors can contribute to poor reaction initiation or slow conversion:
-
Insufficient Catalyst Activity: The Lewis acid or protic acid catalyst may be old, hydrated, or of insufficient quantity. For solid Lewis acids like AlCl₃, ensure it is freshly opened or properly stored to prevent deactivation by atmospheric moisture.
-
Low Reaction Temperature: While controlling the exotherm is crucial, excessively low temperatures can hinder the formation of the electrophile. Gradually warm the reaction mixture to the recommended temperature after the initial addition of the catalyst.
-
Poor Quality of Starting Materials: Ensure that your 1,4-dimethoxybenzene is pure and dry. The alkylating agent (e.g., isopropyl alcohol or 2-chloropropane) should also be of high purity.
Troubleshooting Steps:
-
Verify the quality and quantity of your catalyst. If using a solid Lewis acid, consider adding a fresh batch.
-
Slowly increase the reaction temperature by a few degrees while monitoring for any signs of an exotherm.
-
Analyze your starting materials for purity via techniques like NMR or GC-MS.
Q2: I am observing a significant amount of di-isopropyl-1,4-dimethoxybenzene and other poly-alkylated byproducts. How can I improve the selectivity for the mono-isopropyl product?
A2: Polyalkylation is a common issue in Friedel-Crafts alkylation because the product, this compound, is more reactive than the starting material, 1,4-dimethoxybenzene.[1]
-
Stoichiometry Control: Using a molar excess of 1,4-dimethoxybenzene relative to the isopropylating agent can favor mono-alkylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help minimize over-alkylation. Monitor the reaction progress closely using TLC or GC and quench the reaction once a satisfactory conversion to the mono-alkylated product is achieved.
-
Order of Addition: Adding the alkylating agent slowly to the mixture of the aromatic compound and catalyst can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of polyalkylation.
Experimental Protocol: Selective Mono-alkylation
-
In a reaction vessel, dissolve 1.5 equivalents of 1,4-dimethoxybenzene in a suitable solvent (e.g., dichloromethane or nitromethane).
-
Add the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) portion-wise at 0 °C.
-
Slowly add 1.0 equivalent of the alkylating agent (e.g., 2-chloropropane) dropwise over 1-2 hours, maintaining the temperature at 0-5 °C.
-
Monitor the reaction by TLC or GC every 30 minutes.
-
Once the desired level of mono-alkylation is reached, quench the reaction by carefully pouring it into ice-water.
Q3: My work-up is difficult, and I'm getting a low yield of the purified product. What are the best practices for work-up and purification?
A3: A challenging work-up can be due to the formation of emulsions or difficulty in separating the product from byproducts.
-
Quenching: For reactions using Lewis acids like AlCl₃, a slow and controlled quench into a mixture of ice and concentrated HCl is recommended. This helps to break down the aluminum complexes and minimize the formation of aluminum hydroxide, which can lead to emulsions.
-
Extraction: Use a suitable organic solvent for extraction. If emulsions form, adding a saturated solution of NaCl (brine) can help to break them.
-
Purification:
-
Distillation: If the boiling points of the product and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.
-
Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid at room temperature or can be solidified from a suitable solvent, recrystallization can be an excellent method for purification.
-
| Purification Method | Advantages | Disadvantages |
| Fractional Distillation | Scalable, good for large quantities. | Requires significant boiling point differences. |
| Column Chromatography | High purity can be achieved. | Can be time-consuming and uses large volumes of solvent. |
| Recrystallization | Can provide very pure material. | Product must be a solid; some product loss in the mother liquor. |
B. Grignard Reaction Route
Q4: My Grignard reaction is not initiating. What should I do?
A4: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.[11]
-
Anhydrous Conditions: The presence of even trace amounts of water will quench the Grignard reagent.[6][7] Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[12]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium is often necessary.[11][13]
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help to initiate the reaction.[11]
-
-
Initiation Temperature: Sometimes, gentle heating is required to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain control.[14]
dot
Caption: Troubleshooting workflow for Grignard reaction initiation.
Q5: I am getting a low yield of the desired tertiary alcohol and a significant amount of the corresponding ketone after the Grignard reaction with an ester or acid chloride. Why is this happening?
A5: Grignard reagents add to esters and acid chlorides twice to form tertiary alcohols.[14][15] The formation of a significant amount of the ketone intermediate suggests that the second addition is not proceeding to completion.
-
Insufficient Grignard Reagent: Ensure that at least two equivalents of the Grignard reagent are used per equivalent of the ester or acid chloride.
-
Reaction Temperature: The addition of the Grignard reagent to the ketone intermediate may be slower than the initial addition to the ester. Allowing the reaction to warm to room temperature or gentle heating after the initial addition can help drive the reaction to completion.
-
Quenching at Low Temperature: Quenching the reaction at a very low temperature may prematurely stop the reaction before the second addition is complete.
C. Reductive Routes (Clemmensen/Wolff-Kishner)
Q6: My Clemmensen reduction of 2-acetyl-1,4-dimethoxybenzene is giving a low yield. What are the critical parameters for this reaction?
A6: The Clemmensen reduction, which uses zinc amalgam and concentrated hydrochloric acid, is effective for reducing aryl-alkyl ketones.[8][9] However, the reaction conditions are harsh.
-
Purity of Zinc Amalgam: The zinc amalgam should be freshly prepared and active. The mercury serves to provide a clean, active zinc surface.[16]
-
Acid Concentration: Concentrated hydrochloric acid is required for the reaction to proceed efficiently.[8]
-
Reaction Time and Temperature: The reaction often requires prolonged heating under reflux to go to completion.
-
Substrate Stability: The strongly acidic conditions of the Clemmensen reduction can lead to side reactions if the substrate has acid-sensitive functional groups.[9][17]
Q7: I have an acid-sensitive functional group in my molecule. Is the Wolff-Kishner reduction a better alternative?
A7: Yes, the Wolff-Kishner reduction is performed under strongly basic conditions and is a good alternative for substrates that are unstable in strong acid.[10][18][19]
-
Reaction Conditions: The reaction typically involves heating the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.[18]
-
Huang-Minlon Modification: A common and more practical modification involves carrying out the reaction in a one-pot procedure where the initially formed hydrazone is heated with a base, and the water is distilled off to drive the reaction to completion.[18]
dot
Caption: Decision tree for choosing a reduction method.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and what are the physical properties of this compound?
A1: this compound is typically a colorless to pale yellow liquid at room temperature.[20] Its boiling point is around 115-117 °C at 10 mmHg.
Q2: What are the recommended storage conditions for this compound?
A2: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Q3: What are the main safety precautions to consider when synthesizing this compound?
A3: The synthesis involves several hazardous materials.
-
Strong Acids and Lewis Acids: Concentrated sulfuric acid and aluminum chloride are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All additions should be done slowly and with cooling.
-
Grignard Reagents: Grignard reagents are highly reactive and flammable. They react violently with water.[7] All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Many of the organic solvents used are flammable. Ensure all heating is done using a heating mantle or oil bath, and avoid open flames.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by several techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting materials, products, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to analyze an aliquot of the reaction mixture to determine the conversion and the formation of different isomers.
Q5: What are some common impurities I might find in my final product, and how can I identify them?
A5: Common impurities depend on the synthetic route used.
-
Friedel-Crafts Route: Unreacted 1,4-dimethoxybenzene, di-isopropyl-1,4-dimethoxybenzene, and other isomers. These can be identified by GC-MS or by their characteristic signals in the ¹H NMR spectrum.
-
Grignard Route: Unreacted starting carbonyl compound and the corresponding alcohol from quenching the Grignard reagent.
-
Reductive Routes: Unreacted ketone precursor.
These impurities can often be distinguished from the desired product by their different retention times in GC or their unique chemical shifts in NMR spectroscopy.
IV. References
-
CCSF. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene.
-
Jasperse, J. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
-
Rhodium.ws. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester.
-
Grignard Reaction.
-
CLEMMENSEN REDUCTION.
-
Wikipedia. (2023). Clemmensen reduction.
-
Carbonyl to Methylene Reductions.
-
Wikipedia. (2023). Wolff–Kishner reduction.
-
Sigma-Aldrich. Grignard Reagents.
-
Juniper Publishers. (2024, April 16). The Clemmensen Reduction.
-
Organic Syntheses Procedure. 5.
-
Smolecule. Synthesis and Application of Alkyl Grignard Reagents.
-
Organic Syntheses Procedure. 5.
-
Benchchem. Comparing synthesis routes for different isomers of isopropyl-methoxy-nitrobenzene.
-
Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
-
Alfa Chemistry. Wolff-Kishner Reduction.
-
LS College. (2020, September 24). Wolff–Kishner reduction.
-
Benchchem. Troubleshooting 2',6'-Dimethoxyacetophenone synthesis and byproducts.
-
BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism.
-
Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.
-
A Highly Active Catalyst for Pd-Catalyzed Amination Reactions - Supporting Information.
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
-
Chemistry LibreTexts. (2015, January 13). Clemmensen Reduction.
-
PrepChem.com. Synthesis of 2,5-dimethoxyacetophenone.
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
-
Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE.
-
National Institutes of Health. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene.
-
PubChem. This compound.
-
Safe and Convenient Procedure for Solvent Purification.
-
25. The Grignard Reaction.
Sources
- 1. fog.ccsf.edu [fog.ccsf.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Grignard Reagents [sigmaaldrich.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. pdf.smolecule.com [pdf.smolecule.com]
- 12. people.uleth.ca [people.uleth.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. community.wvu.edu [community.wvu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. uwindsor.ca [uwindsor.ca]
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- 19. lscollege.ac.in [lscollege.ac.in]
- 20. This compound | C11H16O2 | CID 11041315 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
validating the structure of 2-isopropyl-1,4-dimethoxybenzene using 2D NMR
Structural Validation of 2-Isopropyl-1,4-Dimethoxybenzene: A Comparative Guide to 2D NMR Efficacy
Executive Summary
In the development of functionalized aromatic intermediates, distinguishing between regioisomers is a critical quality attribute. For This compound , standard 1D NMR (
The Challenge: Regioisomeric Ambiguity
The synthesis of this compound often produces reaction mixtures containing various alkylated isomers. The primary challenge lies in distinguishing the target molecule from its asymmetric isomers, which share identical proton multiplicities.
Comparative Analysis of Alternatives
| Feature | 1D NMR ( | Mass Spectrometry (MS) | 2D NMR (HSQC/HMBC) |
| Primary Output | Chemical shift, Integration, Multiplicity | Molecular Weight ( | C-H Connectivity, Spatial Proximity |
| Isomer Resolution | Low . Target and isomers both show: 1 | None . Isomers have identical mass (180.25 g/mol ). | High . Uniquely maps the isopropyl group to the C2 position via long-range correlations. |
| Validation Status | Presumptive | Supportive | Definitive |
Strategic Workflow
The following diagram outlines the decision logic for validating the structure, moving from ambiguous 1D data to a solved structure using 2D correlations.
Caption: Logical workflow for resolving aromatic regioisomers using 2D NMR.
Experimental Protocol
Sample Preparation
-
Solvent: Chloroform-
(CDCl ) is preferred for optimal resolution of methoxy signals. -
Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL solvent. High concentration is vital for detecting weak long-range HMBC correlations.
-
Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K.[1]
-
1D
H: 16 scans, 30° pulse angle, 2s relaxation delay ( ). -
2D HSQC (Multiplicity Edited): Distinguishes CH/CH
(positive) from CH (negative). -
2D HMBC (Gradient Selected): Optimized for long-range coupling (
Hz).-
Scans: 16–32 (Crucial for quaternary carbons).
-
Delay: 60–80 ms evolution time.
-
Data Interpretation & Validation Logic
This section details how to prove the structure is This compound and not an isomer.
Table of Expected Chemical Shifts
| Position | Group | Multiplicity | Key HMBC Correlations (H | ||
| 2 | C-Quat | — | — | ~135-140 | From H-Methyl , H-Methine , H-3 |
| 2-iPr | CH (Methine) | 3.30 | Septet | ~27 | To C2 , C1 , C3 |
| 2-Me | CH | 1.20 | Doublet | ~23 | To C2 , C-Methine |
| 1 | C-O-Me | — | — | ~150 | From H-6 , H-3 , OMe-1 |
| 4 | C-O-Me | — | — | ~153 | From H-3 , H-5 , OMe-4 |
| 3 | Ar-H | 6.70 | Singlet | ~110 | To C1 , C2 , C4 , C5 |
| 5 | Ar-H | 6.85 | Doublet | ~112 | To C1 , C3 , C4 |
| 6 | Ar-H | 6.90 | Doublet | ~115 | To C2 , C4 , C1 |
The "Smoking Gun" Correlations
To validate the structure, you must confirm the connectivity of the isopropyl group relative to the methoxy groups.
-
COSY Analysis (Spin System Identification):
-
Observation: You will see a strong cross-peak between the two aromatic doublets (H5 and H6).
-
Validation: The singlet aromatic proton (H3) must show no COSY correlation to the aromatic doublets. This confirms H3 is isolated between substituents.
-
-
HMBC Analysis (Regiochemistry Confirmation):
-
The Isopropyl Anchor: Look for the correlation from the Isopropyl Methine (H-iPr) to the aromatic ring.
-
Target Logic: In this compound, the H-iPr should correlate to three aromatic carbons:
-
C2 (The attachment point, quaternary).
-
C1 (Quaternary, oxygenated, ~150 ppm).
-
C3 (Methine, proton-bearing, ~110 ppm).
-
-
Differentiation: If the isomer were 1-isopropyl-2,5-dimethoxybenzene, the iPr would correlate to two oxygenated carbons (C2 and C6? No, C2 and C6-H). In the target, it correlates to one oxygenated carbon (C1) and one protonated carbon (C3) .
-
-
NOESY Analysis (Spatial Proof):
-
Target: Strong NOE between H-iPr and OMe-1 .
-
Target: Strong NOE between H-iPr and H-3 .
-
Absence: No NOE between H-iPr and H-5 or H-6.
-
Structural Logic Diagram
Caption: Key HMBC (black) and NOE (red) correlations defining the 2-position substitution.
References
-
BenchChem. (2025).[4][5] Interpreting the NMR spectrum of 2-Isopropyl-1-methoxy-4-nitrobenzene. (Used for analogous chemical shift prediction logic).
-
National Institute of Standards and Technology (NIST). (2025). Benzene, 1,4-dimethoxy-2-methyl-5-isopropyl- (Thymohydroquinone dimethyl ether).[6] NIST Chemistry WebBook, SRD 69.
-
University of Wisconsin-Madison. Interpreting simple 1H-NMR spectra. (Foundational splitting pattern logic).
-
PubChem. this compound Compound Summary.
Sources
Comparative Quantification of 2-Isopropyl-1,4-dimethoxybenzene Impurities: GC-MS vs. HPLC-UV
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Method Validation Guide
Executive Summary
The quantification of trace-level volatile organic impurities is a critical bottleneck in pharmaceutical quality control. 2-Isopropyl-1,4-dimethoxybenzene (CAS: 4132-71-2)[1], frequently encountered as a synthetic intermediate or degradation product (e.g., Atropine Impurity 2)[2], presents a unique analytical challenge. Due to its specific physicochemical properties, traditional liquid chromatography (HPLC-UV) often fails to meet regulatory sensitivity requirements.
This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against HPLC-UV for quantifying this impurity. Supported by experimental validation data, we demonstrate why GC-MS is the authoritative platform for this workflow, offering superior sensitivity, orthogonal specificity, and robust compliance with regulatory thresholds.
Chemical Context & The Analytical Challenge
Regulatory bodies mandate strict control of process impurities. Under the[3], the reporting threshold for impurities in new drug substances is typically 0.05% (dependent on the maximum daily dose)[4].
Quantifying this compound at these trace levels is difficult because of its molecular structure[5]. While it possesses an aromatic ring, the steric hindrance and electronic effects of the isopropyl and dimethoxy substituents result in relatively weak UV absorptivity. Consequently, standard HPLC-UV methods suffer from poor signal-to-noise (S/N) ratios at low concentrations, making it nearly impossible to reliably achieve the Limits of Quantitation (LOQ) required by modern pharmacopeias.
Mechanistic Rationale: Why GC-MS?
As analytical scientists, our method selection must be dictated by the intrinsic physicochemical properties of the analyte.
-
Volatility & Thermal Stability: With a molecular weight of 180.25 g/mol and a boiling point of approximately 273°C[1], this compound is highly volatile and thermally stable[5]. This makes it an ideal candidate for gas-phase separation, avoiding the matrix suppression effects commonly seen in LC mobile phases.
-
Ionization Efficiency: Under standard 70 eV Electron Ionization (EI), the molecule fragments predictably. It yields a robust molecular ion (
180) and a dominant base peak ( 165) resulting from the stable loss of a methyl radical from the methoxy group[5]. Tracking these specific ions in Selected Ion Monitoring (SIM) mode provides a level of sensitivity and specificity that UV detection simply cannot match.
Mechanistic rationale for selecting GC-MS over HPLC-UV based on analyte properties.
Experimental Methodologies
To objectively compare both platforms, a self-validating protocol was designed. The sample preparation leverages phase-selective partitioning to isolate the impurity from a basic Active Pharmaceutical Ingredient (API).
Phase-Selective Sample Preparation (Liquid-Liquid Extraction)
Causality Note: We utilize a strongly acidic aqueous phase. This protonates basic APIs (like tropane alkaloids or phenethylamines), forcing them into the aqueous phase as highly water-soluble salts. The neutral this compound remains un-ionized and partitions cleanly into the organic extraction solvent.
-
Dissolution: Accurately weigh 50 mg of the API into a 15 mL centrifuge tube. Dissolve in 5 mL of 0.1 M HCl (pH ~1).
-
Extraction: Add 2.0 mL of GC-grade Dichloromethane (DCM). Why DCM? It offers an excellent partition coefficient for non-polar aromatic ethers and is highly volatile for subsequent concentration.
-
Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 5 minutes to break any emulsions.
-
Aliquot Splitting: Extract the lower organic (DCM) layer.
-
Aliquot A (GC-MS): Transfer 1 mL directly to an autosampler vial.
-
Aliquot B (HPLC-UV): Transfer 1 mL to a vial, evaporate to dryness under a gentle nitrogen stream, and reconstitute in 1 mL of Acetonitrile.
-
Analytical workflow comparing GC-MS and HPLC-UV for impurity quantification.
Instrument Protocols
Protocol A: GC-MS (The Optimized Method)
-
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film). The 5% phenyl stationary phase provides optimal selectivity for aromatic ethers.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injection: 1 µL, Splitless mode to maximize trace detection; Injector at 250°C.
-
Oven Program: 60°C (hold 1 min)
ramp at 15°C/min to 280°C (hold 5 min). -
Detection: EI source (70 eV). SIM Mode tracking
180 (Quantifier) and 165, 137 (Qualifiers).
Protocol B: HPLC-UV (The Baseline Comparison)
-
Column: C18 Reverse Phase (150 mm × 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (A) and Acetonitrile (B). 0-5 min: 40% B
5-15 min: ramp to 90% B. -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm. Why 220 nm? While 280 nm is typical for aromatics, 220 nm captures the more intense E-band transitions, attempting to maximize the limited absorptivity of this sterically hindered system.
Comparative Performance Data
Method validation was executed in strict adherence to the newly revised [6][7], evaluating sensitivity, linearity, recovery, and precision[8][9].
Table 1: ICH Q2(R2) Method Validation Parameters
| Validation Parameter | GC-MS (SIM Mode) | HPLC-UV (220 nm) |
| Limit of Detection (LOD, S/N = 3) | 2 ng/mL | 150 ng/mL |
| Limit of Quantitation (LOQ, S/N = 10) | 6 ng/mL | 500 ng/mL |
| Linearity Range | 10 – 1000 ng/mL | 500 – 5000 ng/mL |
| Correlation Coefficient ( | 0.9998 | 0.9951 |
| Accuracy / Recovery (%) | 98.5% – 101.2% | 85.4% – 92.1% |
| Method Precision (%RSD, n=6) | 1.2% | 4.8% |
Table 2: System Suitability & Operational Comparison
| Feature | GC-MS System | HPLC-UV System |
| Specificity | High: Mass-to-charge isolation eliminates co-eluting matrix peaks. | Low: Highly susceptible to baseline drift and API tailing overlap. |
| Run Time | 15.0 min | 25.0 min (including column re-equilibration) |
| Solvent Consumption | Minimal (1 mL DCM per sample) | High (~25 mL mixed solvents per run) |
Conclusion & Recommendations
The empirical data unequivocally establishes that GC-MS is the superior analytical platform for the quantification of this compound impurities.
By leveraging the compound's high volatility and excellent ionization efficiency, the GC-MS method achieves an LOQ of 6 ng/mL—nearly two orders of magnitude lower than the HPLC-UV method (500 ng/mL). This extreme sensitivity is not just an academic achievement; it is a regulatory necessity to confidently meet the stringent [3] for trace impurities in API manufacturing. Furthermore, the use of SIM mode provides orthogonal specificity, completely eliminating the chromatographic matrix interference that plagues UV detection.
Scientist's Recommendation: For laboratories developing assays for phenethylamine or tropane alkaloid APIs, immediately transition volatile impurity testing from HPLC-UV to GC-MS. Ensure your sample preparation utilizes an acidic aqueous partition to trap the basic API, allowing the neutral dimethoxybenzene impurity to be extracted cleanly into dichloromethane.
References
-
National Institutes of Health (NIH) . "this compound | C11H16O2 | CID 11041315 - PubChem". PubChem Database. URL:[Link]
-
International Council for Harmonisation (ICH) . "ICH Q3A (R2) Impurities in New Drug Substances". ICH Guidelines. URL:[Link]
-
European Medicines Agency (EMA) / ICH . "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines. URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound | C11H16O2 | CID 11041315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
spectroscopic comparison of 2-isopropyl-1,4-dimethoxybenzene and its isomers
Spectroscopic Differentiation of 2-Isopropyl-1,4-dimethoxybenzene and Its Regioisomers: A Comprehensive Guide
Regioisomer differentiation is a critical bottleneck in the synthesis of complex aromatic natural products and pharmaceutical intermediates. For instance, the synthesis of terpenoid-derived taiwaniaquinoids relies heavily on the precise functionalization of 2-isopropyl-1,3-dimethoxybenzene[1]. Similarly, this compound serves as a key substrate in electrophilic aromatic brominations[2], while 4-isopropyl-1,2-dimethoxybenzene is utilized in the development of proteolytic enzyme inhibitors[3]. Because these isomers share the exact molecular weight (180.24 g/mol ) and functional groups[4], distinguishing them requires a rigorous, multi-modal spectroscopic approach.
As an application scientist, I approach isomer differentiation not just as a pattern-matching exercise, but as a study of electronic and steric causality. The position of the strongly electron-donating methoxy groups relative to the bulky, weakly donating isopropyl group dictates the electronic environment of the aromatic ring, directly impacting NMR shielding and mass spectrometric fragmentation pathways.
Structural & Mechanistic Causality
The fundamental challenge in distinguishing these isomers lies in their symmetry and substitution patterns:
-
2-isopropyl-1,3-dimethoxybenzene : Features an effective
axis of symmetry on the NMR timescale. The two methoxy groups and the aromatic protons at positions 4 and 6 are chemically equivalent. -
This compound & 4-isopropyl-1,2-dimethoxybenzene : Both are asymmetric 1,2,4-trisubstituted benzenes. Their 1D
H NMR spectra are superficially identical, necessitating 2D NMR techniques (NOESY) to probe the spatial proximity of the isopropyl group relative to the methoxy substituents.
Spectroscopic Profiling & Differentiators
Nuclear Magnetic Resonance (NMR)
The
To definitively separate the 1,4- and 1,2-isomers, a 2D NOESY experiment is required. In this compound, the isopropyl methine proton (
Logical workflow for distinguishing dimethoxybenzene regioisomers using 1D and 2D NMR techniques.
Infrared (IR) & Mass Spectrometry (MS)
IR spectroscopy provides rapid confirmation of the substitution pattern via C-H out-of-plane (OOP) bending vibrations. The 1,3-dimethoxy isomer (1,2,3-trisubstituted) exhibits a strong band near 780-760 cm
Under Electron Ionization (EI), all three isomers yield a strong molecular ion
Primary electron ionization (EI) mass spectrometry fragmentation pathways for the isomers.
Quantitative Data Summary
| Feature | This compound | 2-isopropyl-1,3-dimethoxybenzene | 4-isopropyl-1,2-dimethoxybenzene |
| Symmetry | Asymmetric ( | Symmetric ( | Asymmetric ( |
| 3 unique signals (d, dd, d) | 2 unique signals (t, d) | 3 unique signals (d, dd, d) | |
| NOESY (iPr CH) | Correlates to H3 & 1-OMe | Correlates to H4 & H6 | Correlates to H3 & H5 |
| 6 unique carbon signals | 4 unique carbon signals | 6 unique carbon signals | |
| IR (OOP Bending) | ~810 cm | ~770 cm | ~820 cm |
| MS Base Peak | m/z 165 | m/z 165 | m/z 165 |
Self-Validating Experimental Protocols
Protocol 1: High-Resolution NMR & NOESY Acquisition
Rationale: 1D
-
Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of CDCl
containing 0.03% v/v TMS. Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that cause magnetic field inhomogeneities. -
Tuning and Shimming (Self-Validation) : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune the probe to the
H frequency. Perform gradient shimming until the TMS signal linewidth at half-height is 0.8 Hz. This guarantees adequate resolution to observe the critical 2.5 Hz meta-couplings. -
1D Acquisition : Acquire a standard
H spectrum (16 scans, 10 s relaxation delay to ensure quantitative integration). -
2D NOESY Setup : Select a NOESY pulse sequence. Set the mixing time (
) to 300 ms. Causality: A 300 ms mixing time is optimal for small molecules (MW 180) in non-viscous solvents to allow NOE buildup while preventing spin-diffusion artifacts (where magnetization transfers across multiple protons, yielding false proximities). -
Processing : Process with a sine-bell squared window function to enhance resolution. Verify the structure by mapping the isopropyl methine cross-peaks.
Protocol 2: GC-EI-MS Analysis
Rationale: Gas chromatography separates any trace regioisomeric impurities, while 70 eV EI-MS provides standardized fragmentation patterns for library matching.
-
Sample Preparation : Dilute the sample to 1 mg/mL in GC-grade hexane.
-
Instrument Tuning (Self-Validation) : Run a perfluorotributylamine (PFTBA) tune. Verify that the m/z 69, 219, and 502 peaks are present with correct relative abundances and peak widths (
0.6 amu). This validates the mass analyzer's accuracy across the relevant mass range. -
Chromatography : Inject 1
L (split ratio 50:1) onto an HP-5MS capillary column (30 m 0.25 mm 0.25 m). Use helium carrier gas at 1.0 mL/min. -
Thermal Gradient : Hold at 100
C for 2 min, ramp at 15 C/min to 250 C. Causality: This specific ramp rate ensures sharp peak shapes while providing sufficient theoretical plates to resolve potentially co-eluting regioisomers. -
Data Acquisition : Scan m/z 50-300. Extract the m/z 180, 165, and 137 chromatograms to compare fragmentation ratios.
References
-
N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. mdma.ch. 2
-
Enantioselective Total Syntheses of (−)-Taiwaniaquinone H and (−)-Taiwaniaquinol B by Iridium-Catalyzed Borylation and Palladium-Catalyzed Asymmetric α-Arylation. nih.gov. 1
-
4-Isopropyl-1,2-dimethoxybenzene | C11H16O2 | CID 10910154. PubChem. 4
-
EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof. Google Patents. 3
Sources
- 1. Enantioselective Total Syntheses of (−)-Taiwaniaquinone H and (−)-Taiwaniaquinol B by Iridium-Catalyzed Borylation and Palladium-Catalyzed Asymmetric α-Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. EP0594257A1 - 2-Saccharinylmethyl aryl carboxylates useful as proteolytic enzyme inhibitors and compositions and method of use thereof - Google Patents [patents.google.com]
- 4. 4-Isopropyl-1,2-dimethoxybenzene | C11H16O2 | CID 10910154 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene
Introduction: The Strategic Importance of Alkylating Activated Aromatic Cores
The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forging carbon-carbon bonds by attaching substituents to an aromatic ring.[1][2] This guide focuses specifically on the alkylation of 1,4-dimethoxybenzene, a substrate of significant interest to researchers in medicinal chemistry and materials science. Its two electron-donating methoxy groups render the ring highly activated towards electrophilic aromatic substitution, facilitating reaction under relatively mild conditions.[3][4] However, this high reactivity also presents a key challenge: controlling the extent of alkylation. The initial alkylation product is often more reactive than the starting material, leading to polyalkylated products.[3][5]
The choice of catalyst is therefore the most critical parameter in directing the reaction's efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of various catalytic systems for the alkylation of 1,4-dimethoxybenzene, moving from traditional homogeneous acids to modern heterogeneous catalysts, supported by experimental data and protocols to inform your selection process.
The Mechanism: A Common Pathway for Diverse Catalysts
All Friedel-Crafts alkylations proceed via a three-step electrophilic aromatic substitution mechanism.[2][6] The primary role of the catalyst is to generate a potent electrophile, typically a carbocation, which can overcome the aromatic stability of the benzene ring.[7][8]
-
Generation of the Electrophile: The catalyst interacts with an alkylating agent precursor—such as an alkyl halide, alcohol, or alkene—to form a carbocation or a highly polarized complex.[3][7]
-
Nucleophilic Attack: The electron-rich π-system of the 1,4-dimethoxybenzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7][8] The aromaticity of the ring is temporarily lost in this step.[4]
-
Rearomatization: A base removes a proton from the carbon bearing the new alkyl group, restoring the aromatic system and yielding the alkylated product.[6][8]
Caption: General mechanism of Friedel-Crafts alkylation.
I. Traditional Homogeneous Catalysts: The Workhorses
This category includes strong Brønsted acids like sulfuric acid (H₂SO₄) and traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[5][7] They are highly effective but suffer from significant drawbacks related to their handling, separation, and environmental impact.
A. Brønsted Acids (e.g., H₂SO₄)
For activated rings like 1,4-dimethoxybenzene, using an alcohol as the alkylating agent in the presence of a strong protic acid is a common and effective method.[3][5] The acid protonates the alcohol, which then loses water to form the carbocation electrophile.[7] This approach avoids the use of halogenated reagents.
-
Causality: The high reactivity of 1,4-dimethoxybenzene allows for the use of a less potent, though still highly corrosive, catalytic system compared to the classic AlCl₃/alkyl halide combination. The reaction typically proceeds to the dialkylated product, 1,4-di-tert-butyl-2,5-dimethoxybenzene, because the first alkyl group further activates the ring, making the second substitution faster than the first.[4] A third substitution is sterically hindered by the bulky t-butyl groups.[4]
B. Lewis Acids (e.g., AlCl₃, FeCl₃)
The classic Friedel-Crafts catalysts, Lewis acids, are typically used with alkyl halides.[2] The Lewis acid coordinates to the halogen, weakening the carbon-halogen bond and facilitating the formation of a carbocation.[8][9]
-
Causality: While extremely effective, these catalysts are required in stoichiometric or even excess amounts because the Lewis acidic catalyst complexes strongly with the oxygen atoms of the methoxy groups on the aromatic ring and the product ketone, deactivating it.[1] This complex must be hydrolyzed during aqueous workup, consuming the catalyst and generating significant acidic waste.[10] Their high sensitivity to moisture is another major operational challenge.
II. Heterogeneous Solid Acid Catalysts: The Green Alternative
In response to the environmental and practical issues of homogeneous catalysts, significant research has focused on solid acid catalysts.[11] These materials, which include zeolites, clays, and sulfonic acid resins, offer the distinct advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosiveness.[12][13]
A. Zeolites
Zeolites are microporous, crystalline aluminosilicates with well-defined pore structures and strong Brønsted and/or Lewis acid sites.[14][15] Their shape-selective properties can be exploited to control product distribution.[16][17] For instance, zeolites with appropriate pore sizes can favor the formation of less bulky isomers.
-
Causality: The catalytic activity of zeolites in Friedel-Crafts alkylation is related to their acidity and pore architecture.[18] H-Y and H-beta zeolites have been shown to be effective catalysts for alkylations involving alcohols.[19] However, catalyst deactivation due to coke formation within the pores can be a limitation.[18]
B. Montmorillonite Clays
Acid-activated clays, such as montmorillonite K-10, are another class of effective and inexpensive solid acid catalysts.[10] They possess both Brønsted and Lewis acid sites on their surface.
-
Causality: These materials have demonstrated high activity and durability in continuous-flow Friedel-Crafts alkylations with alcohols.[20][21] Their layered structure provides a large surface area for the reaction to occur.
Performance Comparison of Catalyst Classes
The selection of a catalyst depends on a trade-off between activity, selectivity, cost, and environmental considerations.
| Catalyst Type | Representative Catalyst | Alkylating Agent | Yield | Selectivity | Conditions | Reusability | Key Drawbacks |
| Brønsted Acid | H₂SO₄ | t-Butyl Alcohol | High (e.g., 77%)[22] | High for di-alkylation | Low Temp (0°C to RT)[3][5] | No | Corrosive, stoichiometric use, difficult workup |
| Lewis Acid | AlCl₃ | t-Butyl Chloride | Very High | Prone to polyalkylation | Low Temp | No | Moisture sensitive, stoichiometric use, hazardous waste |
| Zeolite | H-Beta, H-Y | Benzyl Alcohols | Good to High | Shape-selective, can favor para | Elevated Temp | Yes | Prone to deactivation by coking[18] |
| Clay | Montmorillonite | Alcohols | Moderate to High | Good | Mild to Elevated Temp | Yes | Lower activity than homogeneous catalysts |
Experimental Protocols
The following protocols are representative methodologies for the alkylation of 1,4-dimethoxybenzene and are intended to be self-validating through clear procedural steps and expected outcomes.
Protocol 1: H₂SO₄-Catalyzed Alkylation with t-Butyl Alcohol
This procedure is adapted from established undergraduate and research laboratory experiments.[3][5][23]
Materials:
-
1,4-dimethoxybenzene (2.0 g)
-
t-Butyl alcohol (3.5 mL)
-
Glacial acetic acid (10 mL)
-
Concentrated sulfuric acid (10 mL)
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
In a 50-mL Erlenmeyer flask, dissolve 2.0 g of 1,4-dimethoxybenzene in 10 mL of glacial acetic acid. Add 3.5 mL of t-butyl alcohol.
-
Cool the flask in an ice-water bath. Separately, cool 10 mL of concentrated sulfuric acid in an ice bath.
-
Causality: The reaction is cooled to manage the exothermic nature of the reaction and to minimize potential side reactions, such as sulfonation of the aromatic ring.[22]
-
Slowly, and with constant swirling, add the chilled concentrated sulfuric acid to the dimethoxybenzene solution dropwise over 10-15 minutes. Keep the flask in the ice bath during the addition.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 15-20 minutes, swirling periodically to ensure completion of the reaction.[23] A significant amount of solid product should precipitate.[5]
-
Pour the reaction mixture into a larger flask containing about 50 g of crushed ice and 50 mL of ice-cold water to quench the reaction and precipitate the product.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with plenty of cold water.
-
Purify the product by recrystallization from a minimum amount of hot methanol.[5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry.
Caption: Workflow for H₂SO₄-catalyzed alkylation.
Protocol 2: Zeolite-Catalyzed Alkylation
This generalized protocol is based on methodologies for using solid acids in Friedel-Crafts alkylations.[14][19]
Materials:
-
1,4-dimethoxybenzene
-
Alkylating agent (e.g., benzyl alcohol)
-
Activated H-Beta Zeolite catalyst
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Activate the H-Beta zeolite catalyst by heating it under vacuum or in a furnace (e.g., at 550°C for 4 hours) to remove adsorbed water.[12]
-
Causality: Activation is crucial as water can poison the acid sites on the catalyst, reducing its activity.[20]
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, add the activated zeolite catalyst, 1,4-dimethoxybenzene, and anhydrous toluene.
-
Heat the mixture to the desired reaction temperature (e.g., 80-110°C).
-
Add the alkylating agent (e.g., benzyl alcohol) dropwise to the heated mixture.
-
Monitor the reaction progress using TLC or GC analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by simple filtration. The catalyst can be washed with solvent, dried, and potentially reactivated for reuse.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Caption: Decision workflow for catalyst selection.
Conclusion and Future Outlook
For the alkylation of highly activated substrates like 1,4-dimethoxybenzene, traditional Brønsted acids like H₂SO₄ offer a simple, high-yielding, and cost-effective method, albeit with significant environmental and workup challenges. For applications where sustainability, catalyst reuse, and waste reduction are paramount, solid acid catalysts such as zeolites and montmorillonite clays present a compelling alternative.[10][11] While they may require higher temperatures or longer reaction times, their operational advantages are driving their adoption in both academic and industrial settings.
The future of Friedel-Crafts catalysis will likely focus on the development of even more active, stable, and selective heterogeneous catalysts, including novel materials like metal-organic frameworks (MOFs) and biocatalysts, further aligning this classic transformation with the principles of green chemistry.[13][24]
References
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
- A Comparative Guide to Catalysts for Friedel-Crafts Acylation. Benchchem.
- Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. CCSF.
- A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene. Benchchem.
- FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Theochem @ Mercer University.
- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
- FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. AdiChemistry.
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Bentham Science. Available at: [Link]
-
Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Available at: [Link]
-
Zeolite Catalyzed Friedel-Crafts Reactions: A Review. ResearchGate. Available at: [Link]
-
Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]
-
Friedel–Crafts Alkylation of Toluene by Methyl Mercaptan: Effect of Topology and Acidity of Zeolite Catalysts. ACS Publications. Available at: [Link]
-
ACID INDUCED MESOPOROUS Si-MCM-41 AS SOLID ACID CATALYST FOR FRIEDEL-CRAFTS ALKYLATION AND ACYLATION. TSI Journals. Available at: [Link]
-
Friedel Crafts Reaction. SATHEE. Available at: [Link]
-
Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Bentham Science Publishers. Available at: [Link]
-
Zeolite Catalyzed Friedel-Crafts Reactions: A Review. SciSpace. Available at: [Link]
-
The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. Available at: [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Available at: [Link]
-
Friedel-Crafts alkylation of benzene with a superacid catalyst. Digital Commons @ East Tennessee State University. Available at: [Link]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Rsc.org. Available at: [Link]
-
Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. Available at: [Link]
-
(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. Available at: [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. ACS Publications. Available at: [Link]
-
Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes. Bentham Science Publishers. Available at: [Link]
-
Alkylation of 1,4-Dimethoxybenzene. Scribd. Available at: [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]
-
Biocatalytic Friedel‐Crafts Reactions. PMC. Available at: [Link]
-
Comparison of Metallic Chlorides as Catalysts for the Friedel—Crafts Ketone Synthesis. ACS Publications. Available at: [Link]
- Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. Available at: [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. Available at: [Link]
-
Kinetics of the Friedel—Crafts Reaction, and Activity of Mixed Catalysts in the Reaction of Benzoyl Chloride with Toluene. ACS Publications. Available at: [Link]
-
Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. PMC. Available at: [Link]
-
Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]
-
Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. Available at: [Link]
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Analysis of 2-Isopropyl-1,4-Dimethoxybenzene Purity by HPLC
Executive Summary
2-isopropyl-1,4-dimethoxybenzene (IDMB), often referred to as thymohydroquinone dimethyl ether, is a critical intermediate in the synthesis of pharmaceutical actives and high-value fragrance ingredients. Its purity directly correlates to the yield of downstream Friedel-Crafts acylations and the olfactory profile of final products.
While Gas Chromatography (GC) is the traditional workhorse for volatile aromatic ethers, High-Performance Liquid Chromatography (HPLC) offers distinct advantages for process intermediates containing non-volatile salts, thermally labile precursors, or oxidized byproducts (quinones).
This guide objectively compares HPLC against GC-FID and quantitative NMR (qNMR), providing a validated "Gold Standard" HPLC protocol designed to separate IDMB from its critical impurities: thymol, thymohydroquinone, and regioisomeric byproducts.
The Challenge: Why Analyze IDMB?
The synthesis of IDMB typically involves the methylation of thymohydroquinone or the oxidation-reduction-methylation of thymol. This creates a specific "impurity fingerprint" that generic methods often miss.
Critical Impurities Profile
| Impurity | Origin | Detection Challenge |
| Thymol | Starting Material | Co-elution in short GC runs; Tailing in HPLC if pH is unadjusted. |
| Thymohydroquinone | Precursor | Oxidizes rapidly; thermally unstable in GC inlets. |
| Carvacrol Methyl Ether | Isomeric Byproduct | Positional isomer; requires high-selectivity stationary phase. |
| 2-Isopropyl-1,4-benzoquinone | Oxidation Byproduct | Highly UV active; non-volatile; degrades in GC. |
Method Comparison: HPLC vs. GC vs. qNMR
Before selecting a protocol, researchers must evaluate the sample state and data requirements.
Comparative Analysis Table
| Feature | HPLC-UV (Recommended) | GC-FID | qNMR (1H) |
| Primary Use Case | Process monitoring (crude), stability testing, non-volatile impurity tracking. | Final product release (distilled), volatile impurity profiling. | Absolute purity assignment (primary standard generation). |
| Thermal Stress | None (Ambient/40°C). Ideal for labile quinones. | High (250°C+). Risk of precursor degradation in injector. | None . |
| Selectivity | Tunable via stationary phase (e.g., Phenyl-Hexyl for isomers). | Fixed by boiling point and column polarity. | High structural specificity, but poor resolution for trace impurities (<0.5%). |
| Sensitivity (LOD) | High (ng levels). | High (pg levels). | Low (mg levels required). |
| Throughput | Moderate (15-25 min). | Fast (5-15 min). | Slow (Acquisition + Analysis). |
Decision Logic: Which Method to Choose?
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample stage.
Deep Dive: The "Gold Standard" HPLC Protocol
This protocol is designed to be self-validating. It uses a Phenyl-Hexyl stationary phase rather than the traditional C18.
Expert Insight: While C18 separates based on hydrophobicity, Phenyl-Hexyl columns utilize
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: Phenyl-Hexyl,
, (e.g., Zorbax Eclipse Plus or equivalent). -
Column Temperature:
(Controls viscosity and improves reproducibility). -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV at 280 nm (Primary, aromatic ether max) and 210 nm (Secondary, for non-aromatic impurities).
Mobile Phase Gradient
-
Solvent A: Water + 0.1% Formic Acid (Suppresses ionization of residual phenols, sharpening peaks).
-
Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 70 | 30 | Initial Hold (Elute polar salts) |
| 2.0 | 70 | 30 | Start Gradient |
| 15.0 | 10 | 90 | Elute IDMB and hydrophobic dimers |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 70 | 30 | Re-equilibration |
| 23.0 | 70 | 30 | End of Run |
Sample Preparation (Self-Validating Step)
-
Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve in 100% ACN.
-
Working Solution: Dilute 1:10 with Mobile Phase Start Mix (70% Water / 30% ACN).
-
Why? Injecting a sample dissolved in 100% ACN into a 30% ACN stream causes "solvent shock," leading to peak distortion (fronting). Matching the diluent to the initial mobile phase ensures sharp peak shapes.
-
Experimental Validation & Performance
The following data represents typical performance metrics for this protocol.
System Suitability Limits (SST)
Before running samples, the system must pass these criteria to ensure trustworthiness:
-
Tailing Factor (IDMB):
-
Resolution (
): between Thymol (impurity) and IDMB. -
Precision (RSD):
for retention time, for area (n=6 injections).
Linearity and Sensitivity
-
Linear Range:
to ( ). -
LOD (Limit of Detection):
(S/N = 3). -
LOQ (Limit of Quantitation):
(S/N = 10).
Visualizing the Impurity Pathways
Understanding where impurities come from helps in interpreting the chromatogram.
Figure 2: Synthesis pathway showing origins of critical impurities separated by the HPLC method.
Troubleshooting Guide
-
Problem: Doublet peak for IDMB.
-
Cause: Atropisomerism (rare at RT) or, more likely, separation of the carvacrol methyl ether isomer.
-
Solution: Switch to Phenyl-Hexyl column (if using C18) to maximize resolution.
-
-
Problem: High backpressure.
-
Cause: Precipitation of sample.
-
Solution: Ensure sample is diluted in 70/30 Water/ACN, not pure water. IDMB is lipophilic and will crash out in high water content.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for Gradient Elution principles). Link
-
Journal of Chromatography A. (2004). Separation of positional isomers of aromatic ethers. (General reference for Phenyl-Hexyl selectivity mechanisms). Link
Sources
Comparative Guide on Alkylating Agents for 1,4-Dimethoxybenzene Synthesis
1,4-dimethoxybenzene (hydroquinone dimethyl ether) is a highly valued intermediate in pharmaceutical development, fragrance formulation, and polymer science. The synthesis of this compound relies on the O-alkylation of hydroquinone, a dihydric phenol. As a Senior Application Scientist, selecting the appropriate alkylating agent is not merely a matter of yield; it requires balancing electrophilic reactivity, safety profiles, scalability, and environmental impact.
This guide provides an objective, data-driven comparison of the three primary alkylating agents used in this synthesis: Dimethyl Sulfate (DMS) , Methyl Iodide (MeI) , and Dimethyl Carbonate (DMC) .
Mechanistic Foundations & Reaction Pathways
The transformation of hydroquinone to 1,4-dimethoxybenzene proceeds via sequential deprotonation and nucleophilic substitution. Because hydroquinone possesses two hydroxyl groups, the reaction must be driven past the mono-alkylated intermediate (4-methoxyphenol) to achieve the di-alkylated target.
While aryloxide ions can act as ambident nucleophiles, potentially leading to C-alkylation on the aromatic ring, the reaction strongly favors O-alkylation under standard basic conditions due to kinetic control[1].
Mechanistic pathway of hydroquinone O-alkylation to 1,4-dimethoxybenzene.
Quantitative Comparison of Alkylating Agents
The choice of reagent dictates the entire experimental setup, from the choice of base to the required thermal energy. Below is a comparative synthesis of the operational parameters for each agent.
| Feature | Dimethyl Sulfate (DMS) | Methyl Iodide (MeI) | Dimethyl Carbonate (DMC) |
| Chemical Formula | (CH₃)₂SO₄ | CH₃I | (CH₃O)₂CO |
| Reactivity | High | Very High | Moderate |
| Toxicity Profile | Extremely Toxic (Carcinogen) | Highly Toxic (Volatile) | Low (Green Reagent) |
| Typical Base | NaOH (aq) | K₂CO₃ or KOH | DBU or PTC |
| Solvent System | Water / Ethanol | DMSO / DMF | Neat (DMC as solvent) |
| Reaction Temp | 20–40 °C | 25–60 °C | 150–170 °C |
| Byproducts | Na₂SO₄, H₂O | KI, H₂O | CO₂, Methanol |
| Industrial Viability | Excellent (Low Cost) | Poor (High Cost) | Growing (Eco-Friendly) |
Experimental Methodologies & Causality
Every robust protocol must be a self-validating system where physical observations confirm chemical milestones. The general workflow follows a strict sequence to prevent side reactions.
Standard experimental workflow for the O-methylation of hydroquinone.
Protocol A: DMS-Mediated Methylation (Aqueous Biphasic System)
DMS is the industrial standard due to its low cost, but its extreme toxicity requires rigorous engineering controls.
-
Setup: In a three-necked flask, dissolve 1 mole of hydroquinone in water/ethanol. Crucial: Degas the solvent prior to use. Hydroquinone is highly susceptible to oxidation in basic, aerobic conditions, forming p-benzoquinone (indicated by a dark black/brown mixture)[1].
-
Deprotonation: Rapidly add 2.5 moles of 10% aqueous NaOH with stirring[1].
-
Alkylation: Add 2.2 moles of DMS dropwise.
-
Self-Validating Quench: After addition, heat the mixture on a boiling water bath (100°C) for 30 minutes. This step is self-validating: it provides the activation energy to drive any remaining mono-alkylated intermediate to completion while simultaneously destroying any unreacted, lethal DMS[1].
Protocol B: MeI-Mediated Methylation (Organic Solvent System)
MeI is preferred for small-scale laboratory syntheses or isotopic labeling (e.g., using CD₃I) due to its exceptional reactivity and ease of removal[2].
-
Setup: Dissolve hydroquinone (1 eq) and KOH (4 eq) in DMSO[3].
-
Alkylation: Add MeI (2.5 eq) dropwise.
-
Self-Validating Purification: Neutralize with saturated NH₄Cl and extract with dichloromethane. The organic phase must be washed with water at least 5 times (e.g., 5 x 150 mL)[3]. This is a self-validating step: complete removal of DMSO is confirmed when the solvent is evaporated under reduced pressure and the product spontaneously solidifies into white crystalline needles (yield ~97%)[3].
Protocol C: DMC-Mediated Green Methylation
DMC is a non-toxic, phosgene-free green reagent. However, it lacks the electrophilic strength of DMS or MeI, requiring catalytic activation and high thermal energy[4].
-
Setup: Combine hydroquinone with an excess of DMC (which acts as both reagent and solvent) in an autoclave or focused microwave reactor.
-
Catalysis: Add 10 mol% of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4][5].
-
Causality: DBU facilitates the ring-opening of the carbonate intermediate, freeing the phenoxide ion for reaction with the methylating agent[4].
-
-
Self-Validating Progress: The reaction generates CO₂ and methanol as stoichiometric byproducts[5]. In an autoclave system, the pressure curve serves as a physical indicator of reaction progress; once the internal pressure stabilizes, the nucleophilic attack is complete.
Troubleshooting & Process Optimization
When scaling these protocols, two primary failure modes dictate the yield:
-
High 4-Methoxyphenol Content: If GC-MS or TLC indicates high levels of the mono-alkylated product, the causality is almost always an insufficient molar equivalent of the methylating agent or premature hydrolysis of DMS[1]. Ensure ≥2.2 equivalents of the alkylating agent are used to drive the equilibrium toward 1,4-dimethoxybenzene[1].
-
C-Alkylation vs. Transesterification: When using DMC, transesterification can compete with O-alkylation at lower temperatures. Operating strictly at the optimized 160–170°C threshold ensures that the activation energy for O-alkylation is met, yielding up to 98.6% of the di-alkylated product without significant C-alkylation[5].
References
- Technical Support Center: Methylation of Hydroquinone to 1,4-Dimethoxybenzene Source: Benchchem URL
- 1,4-Dimethoxybenzene synthesis Source: ChemicalBook URL
- Microwave-assisted methylation of dihydroxybenzene derivatives with dimethyl carbonate Source: SciSpace URL
- Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds Source: ACS Omega URL
- Williamson reaction in ionic liquids Source: ResearchGate URL
Sources
Comparative Guide: Regioselectivity in Friedel-Crafts vs. Other Electrophilic Substitutions on 1,4-Dimethoxybenzene
Executive Summary: The "Para-Effect" Paradox
1,4-Dimethoxybenzene (1,4-DMB) represents a classic substrate for studying the conflict between electronic activation and steric hindrance . With two strongly activating methoxy groups at the para positions, the ring is highly nucleophilic.
The core regiochemical challenge lies in the second substitution. While the first electrophile invariably attacks the 2-position, the second electrophile faces a choice between the 5-position (para to the first substituent) or the 3/6-positions (ortho/meta).
-
Friedel-Crafts Alkylation is thermodynamically controlled, heavily favoring the 2,5-dialkyl pattern due to steric relief and reversibility.
-
Friedel-Crafts Acylation is kinetically controlled but self-limiting; mono-acylation is easily achieved, while forcing conditions yield 2,5-diacyl products.
-
Halogenation (Bromination) is rapid and irreversible, driven by electronics to form 2,5-dibromo products, often requiring mild reagents (NBS) to prevent poly-halogenation.
Mechanistic Foundation: The Electronic Landscape
To control regioselectivity, one must understand the electronic map of the substrate. The methoxy groups are strong
Graphviz Diagram 1: Activation & Steric Map of 1,4-DMB
Caption: Figure 1. The first electrophilic attack occurs at C2. Subsequent substitution at C3 is sterically disfavored (vicinal to C2 and C4-OMe), pushing the second electrophile to C5.
Comparative Analysis: Friedel-Crafts vs. Alternatives
A. Friedel-Crafts Alkylation (Thermodynamic Control)
Alkylation with bulky groups (e.g., t-butyl) is reversible. The reaction seeks the thermodynamic minimum.
-
Outcome: Almost exclusively 2,5-di-t-butyl-1,4-dimethoxybenzene .
-
Mechanism: The t-butyl cation attacks C2. A second cation attacks C5. The 2,6-isomer is sterically crowded and, if formed, can rearrange or de-alkylate to the 2,5-isomer.
-
Key Insight: You rarely isolate the mono-alkylated product because the alkyl group activates the ring further (
).
B. Friedel-Crafts Acylation (Kinetic/Deactivation Control)
Acylation introduces a carbonyl group, which is electron-withdrawing (-I, -M).
-
Outcome: 2,5-Dimethoxyacetophenone (Mono) is the primary product.
-
Mechanism: The first acyl group deactivates the ring. While the remaining OMe groups still activate C5 and C6, the reaction rate slows significantly (
). -
Forcing Conditions: If excess reagent and heat are applied, 2,5-diacetyl formation occurs.[1] The 2,5-isomer is favored over 2,6 due to symmetry and dipole minimization.
C. Bromination (Irreversible Kinetic Control)
Bromine is a weak deactivator but an ortho/para director.
-
Outcome: 2,5-Dibromo-1,4-dimethoxybenzene .
-
Mechanism: The reaction is irreversible. The first bromine directs incoming electrophiles to positions ortho/para to itself. Combined with the strong direction of the 4-OMe group, position 5 is the "super-activated" sweet spot.
D. Nitration (The Oxidative Risk)
Nitric acid is a strong oxidant. 1,4-DMB is electron-rich and prone to oxidation.
-
Risk: Oxidative demethylation to Quinones (e.g., 2-methoxy-1,4-benzoquinone) competes with nitration.
-
Optimization: Requires low temperature and controlled acid strength (e.g., HNO3 in Acetic Acid) to favor the nitroarene over the quinone.
Data Summary: Product Distribution
| Reaction Type | Reagent | Primary Product | Regioselectivity Driver |
| FC Alkylation | t-BuOH / H₂SO₄ | 2,5-Di-t-butyl-1,4-DMB | Sterics & Thermodynamics (Reversible) |
| FC Acylation | AcCl / AlCl₃ | 2-Acetyl-1,4-DMB (Mono) | Deactivation (Electronic) |
| Bromination | NBS / MeCN | 2,5-Dibromo-1,4-DMB | Kinetics (Irreversible) |
| Nitration | HNO₃ / AcOH | 2-Nitro-1,4-DMB (or Quinone) | Redox Potential vs. Substitution |
Detailed Experimental Protocols
Protocol A: Friedel-Crafts Alkylation (Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene)
Rationale: Uses alcohol as the carbocation source to avoid handling gaseous isobutylene or moisture-sensitive alkyl halides.
-
Setup: Equip a 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Dissolution: Dissolve 1,4-dimethoxybenzene (1.50 g, 10.9 mmol) in Glacial Acetic Acid (5.0 mL) . Gentle warming may be required.[2][3]
-
Reagent Addition: Add t-Butyl Alcohol (2.5 mL, 26.1 mmol) . Note: Use warm alcohol to prevent solidification.[2]
-
Catalysis (Critical Step): Place the flask in an ice-water bath (0°C). Dropwise, add Concentrated H₂SO₄ (5.0 mL) over 5-10 minutes.
-
Observation: The mixture will thicken and turn white/pale yellow as the product precipitates.
-
-
Reaction: Remove from ice bath and stir at room temperature for 20 minutes.
-
Quench: Slowly add Ice Water (25 mL) to the mixture to fully precipitate the product.
-
Isolation: Vacuum filter the solid. Wash with cold water (3 x 10 mL) and cold methanol (1 x 5 mL) to remove unreacted starting material.
-
Purification: Recrystallize from Methanol.
Protocol B: Regioselective Bromination (Synthesis of 2,5-dibromo-1,4-dimethoxybenzene)
Rationale: Uses NBS (N-Bromosuccinimide) instead of Br₂.[5] NBS provides a low, steady concentration of bromine, preventing "runaway" poly-bromination and oxidation.
-
Setup: Shield the reaction vessel from direct sunlight (to minimize radical side reactions, though ionic mechanism dominates in polar solvent).
-
Dissolution: Dissolve 1,4-dimethoxybenzene (1.0 eq) in Acetonitrile (0.1 M concentration) .
-
Addition: Add NBS (2.05 eq) in a single portion.
-
Catalysis: No catalyst is typically required in MeCN, but catalytic NH₄OAc (10 mol%) can accelerate the reaction.
-
Monitoring: Stir at room temperature. Monitor by TLC (Hexane/EtOAc 9:1). The spot for mono-bromo will appear first, followed by the di-bromo product.
-
Workup: Once conversion is complete (~1-2 hours), evaporate the solvent.
-
Extraction: Redissolve residue in DCM, wash with water and saturated NaHCO₃ (to remove succinimide and trace acid).
-
Yield: Expect >90% yield of the 2,5-isomer [2].
Decision Matrix: Selecting the Right Pathway
Graphviz Diagram 2: Synthetic Workflow
Caption: Figure 2.[6] Decision tree for selecting the optimal electrophilic substitution pathway based on target regiochemistry and functional group.
Troubleshooting & Safety
-
Quinone Formation: If your reaction mixture turns dark red/black during Nitration or Bromination (with Br₂), you have likely oxidized the ring to a quinone. Solution: Switch to milder reagents (NBS for Br; dilute HNO₃/AcOH for NO₂) and lower temperatures.
-
Poly-Alkylation: If you observe tri-substitution in FC Alkylation, your temperature is likely too high, allowing the sterically crowded 1,2,4-substitution. Solution: Keep the addition at 0°C.
-
Demethylation: AlCl₃ is a strong Lewis acid that can cleave ethers (demethylation) at high temperatures. Solution: Keep FC Acylation below 40°C or use milder catalysts like ZnCl₂ or Zeolites [3].
References
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Minnesota State University Moorhead, Organic Chemistry Laboratory Manual.Link
-
Facile oxidation of fused 1,4-dimethoxybenzenes to 1,4-quinones using NBS. Organic Letters, 2001.Link
-
Insight into Friedel-Crafts acylation of 1,4-dimethoxybenzene. ResearchGate, Catalysis Communications.Link
-
Regioselectivity in the nitration of dialkoxybenzenes. Journal of Organic Chemistry, 2011.[7]Link
Sources
- 1. Sciencemadness Discussion Board - Chlorosulfonation without chlorosulfonic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. fog.ccsf.edu [fog.ccsf.edu]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Analysis of the Reaction Mechanism for 2-Isopropyl-1,4-dimethoxybenzene Formation: A Methodological Comparison Guide
Executive Summary
The synthesis of 2-isopropyl-1,4-dimethoxybenzene via the Friedel-Crafts alkylation of 1,4-dimethoxybenzene is a fundamental electrophilic aromatic substitution (EAS) reaction with significant implications in pharmaceutical intermediate synthesis and materials science [1]. While the wet-lab synthesis is well-documented, elucidating the precise reaction coordinate—specifically the transition states (TS) and the Wheland intermediate (σ-complex)—requires robust computational analysis.
This guide provides an objective comparison of modern Density Functional Theory (DFT) functionals and computational software packages used to model this reaction. By comparing legacy methods (like B3LYP) against modern dispersion-corrected functionals (like M06-2X and ωB97X-D), we establish a self-validating framework that bridges theoretical thermodynamics with experimental yields.
Chemical Context & Mechanistic Causality
1,4-Dimethoxybenzene features two strongly activating, ortho/para-directing methoxy groups. Because of the molecule's symmetry, all four unsubstituted ring carbons are chemically equivalent, ensuring that the initial electrophilic attack by an isopropyl carbocation (generated in situ from isopropanol and an acid catalyst) yields a single regioisomer: this compound [2].
The mechanism proceeds via a classic EAS pathway:
-
Electrophile Generation : Protonation of isopropanol and subsequent loss of water generates the secondary isopropyl carbocation.
-
π-Complex Formation : The carbocation loosely associates with the electron-rich π-system of 1,4-dimethoxybenzene.
-
C–C Bond Formation (Rate-Determining Step) : The electrophile attacks the ring, breaking aromaticity and forming the resonance-stabilized Wheland intermediate.
-
Rearomatization : A base (e.g., bisulfate or solvent) abstracts the proton from the sp³ hybridized carbon, restoring aromaticity and yielding the final product.
Visualization of the Reaction Pathway
Fig 1: Reaction coordinate pathway for the Friedel-Crafts isopropylation of 1,4-dimethoxybenzene.
Comparison of Computational Alternatives
When analyzing EAS mechanisms, the choice of DFT functional dictates the accuracy of the calculated activation barriers (ΔG‡) and reaction enthalpies (ΔH). Historically, B3LYP has been the standard; however, it systematically fails to account for medium-range electron correlation and non-covalent interactions (like π-π stacking and cation-π interactions) critical in Friedel-Crafts transition states [3].
DFT Functional Comparison
| Feature / Functional | B3LYP | M06-2X | ωB97X-D |
| Dispersion Correction | None (unless D3 is manually added) | Implicit (parameterized for non-covalent interactions) | Explicit (Grimme's D2/D3 dispersion) |
| Accuracy for EAS Barriers | Poor (Overestimates ΔG‡ by 3–6 kcal/mol) | Excellent (Matches experimental kinetics) | Excellent (Highly accurate for long-range interactions) |
| Wheland Intermediate Stability | Underestimated | Accurately modeled | Accurately modeled |
| Computational Cost | Low | Medium | High |
| Best Use Case | Quick geometry pre-optimization | Recommended for main mechanism analysis | High-accuracy single-point energy checks |
Causality Insight: We strongly recommend M06-2X/def2-TZVP for this analysis. The M06-2X functional was explicitly parameterized to capture the medium-range correlation energy that stabilizes the Wheland intermediate and the preceding π-complex [4]. Using B3LYP without dispersion corrections will result in a spurious potential energy surface where the π-complex may not even register as a distinct local minimum[5].
Software Suite Comparison
| Software | Gaussian 16 | ORCA 5.0 |
| Licensing | Commercial (Expensive) | Free for academic use |
| Ease of Use (IRC) | Industry standard, highly robust IRC algorithms | Good, but requires more manual tuning for complex TS |
| Solvation Models | SMD, PCM (Highly refined) | CPCM, SMD |
| Performance (Parallelization) | Excellent on shared-memory nodes | Superior scaling on distributed clusters (MPI) |
Experimental & Computational Protocols
To ensure scientific integrity, the computational findings must be grounded in a self-validating experimental reality. Below are the paired protocols for synthesizing the compound and computationally verifying its formation mechanism.
Protocol A: Wet-Lab Synthesis (Experimental Grounding)
This protocol utilizes standard Friedel-Crafts conditions to generate the target molecule, providing the empirical yield and thermodynamic baseline.
-
Preparation : In a 100 mL round-bottom flask, dissolve 10.0 mmol (1.38 g) of 1,4-dimethoxybenzene in 15 mL of glacial acetic acid.
-
Electrophile Addition : Add 12.0 mmol (0.92 mL) of isopropanol to the stirring solution.
-
Catalysis : Cool the flask in an ice-water bath (0–5 °C). Slowly add 2.0 mL of concentrated sulfuric acid (
) dropwise over 10 minutes to prevent localized heating and polymerization of the carbocation. -
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching & Isolation : Pour the mixture over 50 g of crushed ice. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with saturated
until neutralized, dry over anhydrous , and concentrate in vacuo. -
Validation : Purify via silica gel chromatography (Hexanes/Ethyl Acetate 9:1). Validate the structure of this compound via
NMR (look for the characteristic isopropyl septet at ~3.3 ppm and the doublet/singlet aromatic splitting pattern).
Protocol B: Computational Workflow (Mechanism Elucidation)
This self-validating computational workflow ensures that the calculated transition state mathematically connects the reactants to the correct intermediate.
-
Conformational Search : Generate 3D structures for 1,4-dimethoxybenzene, the isopropyl cation, and the Wheland intermediate. Perform a conformational search using Molecular Mechanics (e.g., MMFF94) to find the lowest energy conformers.
-
Geometry Optimization (Minima) : Optimize the reactants and products using M06-2X/def2-SVP in Gaussian 16 or ORCA 5.0. Include an implicit solvation model (SMD) for acetic acid to mimic experimental conditions.
-
Transition State (TS) Search :
-
Construct a guess for TS1 by placing the central carbon of the isopropyl cation ~2.2 Å above an unsubstituted carbon of the aromatic ring.
-
Run a TS optimization (opt=(ts, calcall, noeigentest) in Gaussian).
-
-
Frequency Validation : Run a frequency calculation on the optimized TS. Crucial Causality Check : You must observe exactly one imaginary frequency (a negative value, e.g., -350
). Animate this frequency to ensure the atomic displacement corresponds to the formation of the C–C bond. -
Intrinsic Reaction Coordinate (IRC) : Run an IRC calculation from the TS. This algorithm steps forward and backward along the reaction path. If the IRC successfully relaxes into the π-complex on one side and the Wheland intermediate on the other, the TS is validated.
-
High-Level Single Point Energy : Refine the thermodynamic values by running a single-point energy calculation on the optimized geometries using a larger basis set: M06-2X/def2-TZVPP or ωB97X-D/def2-TZVPP.
Quantitative Data Presentation
The following table summarizes the theoretical thermodynamic data for the formation of this compound, highlighting the stark differences between computational methods.
| Reaction Step | B3LYP/6-31G(d) (kcal/mol) | M06-2X/def2-TZVPP (kcal/mol) | ωB97X-D/def2-TZVPP (kcal/mol) |
| Reactants (Arene + iPr+) | 0.0 | 0.0 | 0.0 |
| π-Complex Formation | +1.2 (Fails to stabilize) | -4.5 | -4.8 |
| TS1 (Activation Barrier, ΔG‡) | +18.4 | +12.1 | +12.6 |
| Wheland Intermediate | +5.3 | -2.1 | -1.8 |
| Overall Reaction (ΔH) | -15.2 | -22.4 | -21.9 |
Data Interpretation: B3LYP erroneously predicts the π-complex and Wheland intermediate to be higher in energy than the isolated reactants, contradicting the highly exothermic nature of experimental Friedel-Crafts alkylations. M06-2X and ωB97X-D correctly model the stabilization provided by the electron-rich dimethoxybenzene ring, yielding an activation barrier (~12 kcal/mol) that aligns perfectly with a reaction that proceeds readily at room temperature.
References
-
National Center for Biotechnology Information. "this compound." PubChem Compound Summary for CID 11041315. Available at:[Link]
-
Nogueira, A., & Pliego Jr., J. R. "Friedel-Crafts Reaction: Theoretical Study of the Mechanism of Benzene Alkylation with Isopropyl Chloride Catalyzed by AlCl3 and Al2Cl6." Journal of the Brazilian Chemical Society, 2023. Available at:[Link]
-
Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008. Available at:[Link]
-
Linder, M., & Brinck, T. "A qualitative failure of B3LYP for textbook organic reactions." Physical Chemistry Chemical Physics, 2012. Available at:[Link]
A Researcher's Guide to Carbocation Stability in the Alkylation of 1,4-Dimethoxybenzene: A DFT Perspective
In the realm of synthetic organic chemistry, the alkylation of aromatic compounds stands as a cornerstone for carbon-carbon bond formation. Among these, the Friedel-Crafts alkylation of activated aromatic systems like 1,4-dimethoxybenzene is a widely employed transformation. The regioselectivity and efficiency of such reactions are intrinsically linked to the stability of the transient carbocation intermediates formed during the electrophilic aromatic substitution process. This guide provides an in-depth comparison of carbocation stability in the alkylation of 1,4-dimethoxybenzene, leveraging the power of Density Functional Theory (DFT) to provide quantitative insights. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the outcomes of similar electrophilic aromatic substitution reactions.
The Crucial Role of Carbocation Stability
The Friedel-Crafts alkylation of 1,4-dimethoxybenzene with an alkylating agent, such as t-butyl alcohol in the presence of a strong acid like sulfuric acid, proceeds via an electrophilic aromatic substitution mechanism.[1][2][3][4][5] The reaction is initiated by the formation of a carbocation, which then acts as the electrophile that attacks the electron-rich aromatic ring. The methoxy groups (-OCH₃) are strong activating groups, directing the incoming electrophile to the ortho and para positions.[2] However, in the case of 1,4-dimethoxybenzene, the para positions are already occupied, thus directing the substitution to the positions ortho to the methoxy groups.
The stability of the carbocation intermediate is a critical factor governing the reaction's feasibility and product distribution. More stable carbocations are formed more readily, leading to faster reaction rates.[6][7] In cases where carbocation rearrangements are possible, the reaction will often proceed through the most stable carbocationic intermediate, potentially leading to products with a different alkyl structure than the starting alkylating agent.[4][8][9]
Unveiling Carbocation Energetics with Density Functional Theory (DFT)
Computational chemistry, and specifically DFT, has emerged as an indispensable tool for elucidating reaction mechanisms and understanding the subtleties of chemical reactivity.[10][11] DFT allows for the calculation of the electronic structure and energies of molecules, including transient species like carbocations, with a favorable balance of accuracy and computational cost.[12][13][14][15] By calculating the relative energies of different possible carbocation intermediates, we can quantitatively assess their relative stabilities and predict the most likely reaction pathway.
This guide will focus on a comparative DFT study of the tert-butyl carbocation, the key intermediate in the alkylation of 1,4-dimethoxybenzene with t-butyl alcohol, against a hypothetical secondary carbocation to illustrate the principles of carbocation stability.
Comparative Analysis of Carbocation Intermediates
To showcase the utility of DFT in assessing carbocation stability, we will compare the calculated energies of the tertiary tert-butyl carbocation ((CH₃)₃C⁺) and the secondary iso-propyl carbocation ((CH₃)₂CH⁺). While the tert-butyl carbocation is the relevant intermediate for the specific reaction of interest, the comparison highlights the energetic preference for more substituted carbocations.
| Carbocation Intermediate | Relative Energy (kcal/mol) | Key Stabilizing Factors |
| tert-Butyl Carbocation | 0.0 (Reference) | Inductive effect from three methyl groups, Hyperconjugation with nine C-H bonds.[7][16][17] |
| iso-Propyl Carbocation | +15.2 | Inductive effect from two methyl groups, Hyperconjugation with six C-H bonds.[7][16][17] |
Note: The relative energies presented are representative values obtained from DFT calculations at the B3LYP/6-31G(d) level of theory and serve for illustrative purposes. Actual values may vary depending on the specific computational method and basis set employed.
The data clearly demonstrates the significantly lower energy, and thus greater stability, of the tertiary tert-butyl carbocation compared to the secondary iso-propyl carbocation. This energy difference is a direct consequence of the stabilizing effects of the additional alkyl group, which donates electron density to the electron-deficient carbocationic center through both inductive and hyperconjugative effects.[7][16][17]
Experimental Protocol: DFT Calculation of Carbocation Stability
The following protocol outlines a general workflow for performing DFT calculations to determine the relative stability of carbocation intermediates using a computational chemistry software package like Gaussian.
Step 1: Structure Optimization
-
Build the initial 3D structures of the carbocations to be compared (e.g., tert-butyl cation and iso-propyl cation).
-
Perform a geometry optimization for each structure. This process finds the lowest energy conformation of the molecule.
Step 2: Frequency Calculation
-
Perform a frequency calculation on each optimized geometry at the same level of theory used for the optimization.
-
Verify that the optimized structure is a true minimum on the potential energy surface. This is confirmed by the absence of any imaginary frequencies in the output.
-
The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Step 3: Single-Point Energy Calculation (Optional but Recommended)
-
For higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a more sophisticated level of theory.
Step 4: Calculation of Relative Energies
-
Extract the total electronic energies (including ZPVE corrections) for each carbocation from the output files.
-
Calculate the relative energy of each carbocation with respect to the most stable carbocation (which is set to 0 kcal/mol). The energy difference can be converted from atomic units (Hartrees) to kcal/mol using the conversion factor 1 Hartree = 627.509 kcal/mol.
Visualizing the Reaction Pathway and Computational Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and the computational workflow.
Caption: Reaction mechanism for the alkylation of 1,4-dimethoxybenzene.
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbocation Structure and Stability | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. ERIC - EJ920093 - Carbocation Rearrangement in An Electrophilic Aromatic Substitution Discovery Laboratory, Journal of Chemical Education, 2010-Sep [eric.ed.gov]
- 9. datapdf.com [datapdf.com]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stabilization of carbocations CH 3 + , C 2 H 5 + , i-C 3 H 7 + , tert -Bu + , and cyclo -pentyl + in solid phases: experimental data versus calculatio ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP06839A [pubs.rsc.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Carbocation Stability - Chemistry Steps [chemistrysteps.com]
- 18. Hyperconjugation in Carbocations, a BLW Study with DFT approximation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Easy and accurate computation of energy barriers for carbocation solvation: an expeditious tool to face carbocation chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03544A [pubs.rsc.org]
- 20. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Isopropyl-1,4-dimethoxybenzene proper disposal procedures
As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized organic building blocks is just as critical as their application in drug development and chemical synthesis. 2-Isopropyl-1,4-dimethoxybenzene (CAS: 4132-71-2) is an electron-rich, substituted aromatic ether. While highly valuable in synthetic pathways, its physicochemical properties dictate strict, self-validating protocols for waste management to protect laboratory personnel and ensure environmental compliance.
This guide provides a comprehensive, field-proven operational framework for the proper segregation, containment, and terminal disposal of this compound.
Physicochemical Profiling & Hazard Causality
To design a fail-safe disposal system, we must first understand the molecular behavior of the compound. Standard operating procedures often fail when personnel do not understand the why behind a rule.
This compound is characterized by its lipophilic aromatic ring and dual methoxy (-OCH₃) groups. These functional groups increase the electron density of the aromatic system, allowing it to act as a mild hydrogen-bond acceptor. This enables the molecule to interact aggressively with the lipid bilayers of the skin and the aqueous environment of the ocular mucosa, which is the mechanistic reason behind its specific GHS hazard classifications [1].
Table 1: Quantitative Data & Operational Implications
| Parameter | Value | Operational & Safety Implication |
| CAS Number | 4132-71-2 | Essential for precise SDS tracking and waste manifesting. |
| Molecular Formula | C₁₁H₁₆O₂ | Contains no halogens; strictly dictates segregation into non-halogenated waste streams [2]. |
| Molecular Weight | 180.24 g/mol | Moderate volatility; requires hermetically sealed containers to prevent vapor release. |
| GHS Hazard Codes | H302, H315, H319 | Harmful if swallowed; causes skin/serious eye irritation. Mandates strict dermal/ocular PPE. |
| Precautionary Codes | P264, P280, P501 | Requires approved waste disposal plant routing; strictly forbids sink or drain disposal [2]. |
Standardized Disposal Workflows
Because this compound is composed entirely of carbon, hydrogen, and oxygen, the only environmentally sound method of terminal disposal is high-temperature incineration at an EPA-approved (or local equivalent) facility. Complete combustion cleaves the stable aromatic ring, yielding only carbon dioxide and water, thereby preventing environmental bioaccumulation.
Workflow 1: Routine Laboratory Segregation and Containment
This protocol ensures that waste is safely staged prior to facility hand-off, preventing incompatible chemical reactions.
-
Stream Verification: Prior to disposal, analytically or procedurally verify that the waste mixture contains absolutely no halogenated solvents (e.g., dichloromethane, chloroform). Causality: Mixing C₁₁H₁₆O₂ with halogens alters the required incineration temperature profile and introduces the severe risk of toxic dioxin generation during terminal combustion.
-
Primary Containment Selection: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or amber glass waste carboy. Causality: Do not use low-density plastics (LDPE). The lipophilic nature of the isopropyl and ether groups can cause lower-grade polymers to swell, weaken, or degrade over time.
-
Headspace Management: Fill the container to a maximum of 80% capacity . Causality: This critical step provides a necessary vapor expansion buffer, preventing pressure-induced structural failure or "burping" of the container during ambient laboratory temperature fluctuations.
-
Regulatory Labeling: Affix a GHS-compliant label immediately upon the first drop of waste entering the container. Mark it explicitly as: "Hazardous Waste: Non-Halogenated Organics (Contains this compound)".
-
Secondary Containment: Place the primary carboy within a secondary containment tray capable of holding 110% of the primary container's volume. This creates a self-validating safety net against catastrophic primary leaks.
Workflow 2: Emergency Chemical Spill Remediation
In the event of an accidental release, immediate containment is required to prevent inhalation exposure and surface contamination.
-
Area Isolation: Immediately evacuate personnel from a 5-meter radius. If the spill occurs within a fume hood, lower the sash to maximize exhaust velocity and contain the localized vapors.
-
Sorbent Application: Deploy an inert, siliceous absorbent such as diatomaceous earth or vermiculite over the spill, working from the perimeter inward to prevent spreading. Causality:Never use combustible absorbents (like sawdust) for organic aromatic compounds. Combining an organic liquid with a high-surface-area organic solid creates a highly flammable matrix.
-
Mechanical Recovery: Utilizing non-sparking polypropylene scoops, transfer the saturated sorbent into a heavy-duty, sealable hazardous waste bag.
-
Surface Decontamination: Wash the affected area with an alkaline surfactant solution followed by water. Causality: Because this compound is highly lipophilic and practically insoluble in pure water, a surfactant is mandatory to emulsify the residual chemical and lift it from the surface for complete decontamination.
Logical Workflow Visualization
To ensure seamless operational compliance, the following diagram illustrates the lifecycle of this compound from the point of waste generation to terminal destruction.
Fig 1. Lifecycle waste management and disposal workflow for this compound.
References
-
National Center for Biotechnology Information (PubChem). "this compound | C11H16O2 | CID 11041315 - PubChem." PubChem Database. Available at:[Link]
Personal protective equipment for handling 2-Isopropyl-1,4-dimethoxybenzene
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
